molecular formula C12H14O4 B1347123 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid CAS No. 55007-22-2

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1347123
CAS No.: 55007-22-2
M. Wt: 222.24 g/mol
InChI Key: DAVYMGMWMJJLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYMGMWMJJLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305626
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55007-22-2
Record name 55007-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the realm of pharmaceutical and materials science research. Its structure, featuring an aromatic ketone and a carboxylic acid moiety, provides two key functional handles for further chemical transformations. This guide provides a comprehensive overview of the synthetic pathway to this target molecule, focusing on the underlying principles of the chosen reaction, a detailed experimental protocol, and a discussion of the critical parameters that ensure a successful and efficient synthesis.

The most direct and widely employed method for the synthesis of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-methoxytoluene (also known as 4-methylanisole) with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for attaching an acyl group to an aromatic ring.[2] The reaction typically involves an aromatic compound, an acylating agent (such as an acyl chloride or an acid anhydride), and a Lewis acid catalyst.[3] In the synthesis of our target molecule, 2-methoxytoluene serves as the nucleophilic aromatic substrate, and succinic anhydride provides the four-carbon acyl group. Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst for this transformation.

Reaction Pathway Overview

The overall transformation can be visualized as follows:

Synthesis_Pathway 2-Methoxytoluene 2-Methoxytoluene Product 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid 2-Methoxytoluene->Product Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product

Caption: Overall synthetic scheme for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Mechanistic Insights and Regioselectivity

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting the outcome. The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This is followed by the cleavage of a C-O bond to generate a highly reactive electrophile, the acylium ion. The acylium ion is resonance-stabilized, which prevents rearrangements that can sometimes plague Friedel-Crafts alkylations.[4]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methoxytoluene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product.[6]

Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Aromatic_Ring 2-Methoxytoluene Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid Product_Complex->Final_Product Aqueous Work-up Workflow Start Start Setup Reaction Setup: - Dry glassware - Add AlCl₃ and DCM - Cool to 0°C Start->Setup Addition Addition of Reactants: - Add succinic anhydride - Slowly add 2-methoxytoluene Setup->Addition Reaction Reaction: - Warm to room temperature - Stir for 12-16 hours Addition->Reaction Workup Work-up: - Quench with ice/HCl - Extract with DCM Reaction->Workup Purification Purification: - Wash with NaHCO₃ and brine - Dry and concentrate Workup->Purification Recrystallization Recrystallization: - Dissolve in hot solvent - Cool to form crystals Purification->Recrystallization Characterization Characterization: - Melting point - NMR, IR, MS Recrystallization->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled and stirred suspension, add succinic anhydride (1.0 eq.) in one portion. Subsequently, add 2-methoxytoluene (1.0 eq.) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. [7][8]

Characterization of the Final Product

The identity and purity of the synthesized 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molar Mass 222.24 g/mol [9]
Appearance White to off-white solid
IUPAC Name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid [9]
CAS Number 67405-48-5 [9]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structure of the final product.

Conclusion

The Friedel-Crafts acylation of 2-methoxytoluene with succinic anhydride provides an efficient and direct route to 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. A comprehensive understanding of the reaction mechanism, particularly the directing effects of the substituents on the aromatic ring, is paramount for predicting and achieving the desired regioselectivity. The experimental protocol outlined in this guide, when executed with careful attention to anhydrous conditions and proper work-up procedures, should provide the target molecule in good yield and high purity, ready for its application in further synthetic endeavors.

References

  • Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • PubChem. (n.d.). 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid.
  • Andonian, A. (n.d.).
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • BLDpharm. (n.d.). 67405-48-5|4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • Harvard University. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • YouTube. (2020, October 15).
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Recrystallization procedure for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.
  • BenchChem. (n.d.). Synthesis of 4-(4-Iodophenyl)
  • Chemistry Stack Exchange. (2016, May 2).
  • LibreTexts Chemistry. (2015, July 18). 15.
  • Chemistry Stack Exchange. (2021, August 3).
  • ResearchGate. (2025, August 9).

Sources

"4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Foreword: Navigating Isomeric Specificity

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. It is critical for the reader to note that while this specific isomer is the focus, publicly available experimental data is scarce. Much of the quantitative and safety data herein is derived from its close structural isomer, 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid (CAS No. 67405-48-5), and from established principles of organic chemistry.[1] Such data is used to provide a robust, predictive profile and should be confirmed experimentally.

Molecular Identity and Structural Elucidation

Nomenclature and Core Identifiers

The systematic identification of a chemical entity is foundational for all research and development. The subject of this guide is defined by the following nomenclature:

  • Systematic IUPAC Name: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • Common Synonyms: 3-(2-Methoxy-5-methylbenzoyl)propanoic acid, β-(2-Methoxy-5-methylbenzoyl)propionic acid

While a unique CAS Number has not been prominently assigned in major databases for this specific isomer, its structural isomer is registered under CAS No. 67405-48-5.[1] Researchers should exercise diligence in sourcing and confirming the identity of their materials.

Chemical Structure

The molecule is a substituted aromatic keto-acid. It features a butanoic acid chain where the C4 position is a ketone. This carbonyl group is attached to a phenyl ring, which is substituted with a methoxy (-OCH₃) group at the ortho-position (C2) and a methyl (-CH₃) group at the meta-position (C5) relative to the acyl chain.

Caption: 2D Structure of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Machine-Readable Identifiers

For computational chemistry and database searches, the following identifiers are crucial:

  • SMILES: Cc1cc(c(OC)cc1)C(=O)CCC(=O)O

  • InChI: InChI=1S/C12H14O4/c1-8-5-6-11(10(16-2)7-8)12(15)4-3-9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

  • InChIKey: (Will be unique to this specific isomer once generated by standard software)

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The combination of a polar carboxylic acid, a moderately polar ketone, and a nonpolar substituted benzene ring results in a compound with nuanced physical properties. The data below are calculated or derived from its close isomer.[1]

PropertyValue / Predicted BehaviorSource / Justification
Molecular Weight 222.24 g/mol Calculated[1]
Monoisotopic Mass 222.08920892 DaCalculated[1]
Appearance Predicted to be a white to off-white crystalline solidBased on analogous structures[2]
Melting Point Not available. Isomer melts at 127-130 °C.[3]Experimental determination required.
Solubility Sparingly soluble in water; Soluble in aqueous base (e.g., NaHCO₃, NaOH); Soluble in organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane.Based on functional groups.
XLogP3 1.4Calculated for isomer[1]
pKa Estimated ~4.0 - 4.5Typical for aliphatic carboxylic acids.
Predicted Spectroscopic Data

Lacking experimental spectra, the following is a predictive analysis based on established chemical principles. This serves as a guide for researchers in characterizing the compound.

  • ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

    • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

    • δ ~7.6 ppm (d, 1H): Aromatic proton at C6, ortho to the carbonyl group.

    • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons at C3 and C4.

    • δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ ~3.2 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).

    • δ ~2.8 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

    • δ ~2.3 ppm (s, 3H): Methyl group protons (-CH₃).

  • ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

    • δ ~200 ppm: Ketone carbonyl carbon.

    • δ ~178 ppm: Carboxylic acid carbonyl carbon.

    • δ ~155-160 ppm: Aromatic carbon attached to the methoxy group (C2).

    • δ ~120-140 ppm: Remaining four aromatic carbons.

    • δ ~55 ppm: Methoxy carbon.

    • δ ~35 ppm: Methylene carbon alpha to the ketone.

    • δ ~28 ppm: Methylene carbon alpha to the carboxylic acid.

    • δ ~20 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1710 cm⁻¹ (sharp): C=O stretch of the carboxylic acid dimer.

    • ~1680 cm⁻¹ (sharp): C=O stretch of the aryl ketone.

    • ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

    • ~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 222.

    • Key Fragments: m/z = 205 (loss of OH), 177 (loss of COOH), 151 (C₉H₁₁O₂⁺, from cleavage of the butanoic chain), 135 (C₈H₇O₂⁺, the methoxy-methylbenzoyl cation).

Synthesis and Chemical Reactivity

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups: the aromatic ring, the ketone, and the carboxylic acid.

  • Aromatic Ring: The methoxy and methyl groups are ortho, para-directing and activating. Electrophilic aromatic substitution (e.g., nitration, halogenation) will likely occur at the C4 position, which is para to the methoxy group and ortho to the methyl group.

  • Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytically hydrogenated. The latter approach may also reduce the aromatic ring under harsh conditions.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification (with an alcohol under acidic conditions), conversion to an acyl chloride (with thionyl chloride or oxalyl chloride), and amide formation (via the acyl chloride or with coupling agents).

  • Overall Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[2] As a β-aroylpropanoic acid, it serves as a versatile precursor for synthesizing various heterocyclic compounds.[4]

Recommended Synthesis: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of a suitable substituted anisole with succinic anhydride.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][7]

G cluster_reagents Starting Materials cluster_process Reaction & Workup SM1 2,5-Dimethylanisole Mix 1. Mix reagents in an inert solvent (e.g., Dichloromethane) SM1->Mix SM2 Succinic Anhydride SM2->Mix Catalyst AlCl₃ (Lewis Acid) Catalyst->Mix React 2. Form Acylium Ion & Electrophilic Attack Mix->React Exothermic Quench 3. Quench with cold HCl/ice React->Quench Extract 4. Extract with aqueous base Quench->Extract Precipitate 5. Acidify to precipitate product Extract->Precipitate Purify 6. Filter, Wash, & Recrystallize Precipitate->Purify Product Final Product: 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid Purify->Product

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar reactions.[8]

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

  • Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in the same inert solvent and add it portion-wise or via the dropping funnel to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes.

  • Arene Addition: Add 2,5-dimethylanisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting arene.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the solvent. Combine the organic layers and wash with water.

  • Product Isolation: Extract the combined organic layers with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its sodium salt.

  • Precipitation: Cool the aqueous bicarbonate layer in an ice bath and slowly acidify with concentrated HCl until no more precipitate forms (pH ~1-2).

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety, Handling, and Toxicology

No specific toxicological data for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is available. The following recommendations are based on data for structurally similar compounds which are classified as irritants.[9]

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Drug Development

This molecule is a valuable building block for chemical synthesis due to its distinct functional handles.

  • Medicinal Chemistry: It can serve as a scaffold or intermediate for the synthesis of more complex molecules. The keto-acid moiety is a common feature in various pharmacologically active compounds. The substituted phenyl ring allows for further modification to tune properties like lipophilicity, receptor binding, and metabolic stability.

  • Materials Science: As a difunctional monomer, it could potentially be used in the synthesis of specialty polymers, such as poly(aryl ether ketone)s (PAEKs), by reacting both the ketone and carboxylic acid functionalities.

  • Agrochemicals: Similar to pharmaceuticals, its structure could be elaborated to create novel pesticides or herbicides.

References

  • Reactivity of β-aroylacrylic acids with diazodiphenylmethane. (2025). ResearchGate. Retrieved from [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Retrieved from [Link]

  • Reaction of β-aroylacrylic acid 1 with thiourea. ResearchGate. Retrieved from [Link]

  • 4-Methoxy-4-oxobutanoic acid. ChemBK. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]

  • 4-methoxy-2-methyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. National Library of Medicine. Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations. National Library of Medicine. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. ResearchGate. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Scaffold: A Deep Dive into Lysophosphatidic Acid Receptor 1 Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the standalone compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is not extensively characterized in publicly available scientific literature, its core structural motif is a pivotal component of a recently discovered, potent, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). This guide provides an in-depth technical exploration of the mechanism of action of this chemical scaffold through the lens of LPAR1 antagonism. We will delve into the intricacies of the LPAR1 signaling pathway, its critical role in pathological conditions such as fibrosis, and the state-of-the-art experimental methodologies employed to identify and characterize novel antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical series.

Introduction: From an Obscure Compound to a Key Pharmacophore

The initial investigation into the specific mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid reveals a scarcity of direct biological data. However, a significant breakthrough in our understanding of its potential therapeutic relevance comes from a 2024 study in the Journal of Medicinal Chemistry. This research identified a complex derivative, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, as a highly potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). This discovery elevates the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid moiety from a simple chemical entity to a key pharmacophore for targeting a critical G protein-coupled receptor (GPCR) implicated in a range of fibroproliferative diseases.

This guide will, therefore, focus on the well-defined mechanism of LPAR1 antagonism as the primary mode of action for this chemical scaffold, providing a robust, evidence-based framework for its potential pharmacological effects.

The Central Target: Lysophosphatidic Acid Receptor 1 (LPAR1)

LPAR1 is a ubiquitously expressed GPCR that plays a crucial role in numerous physiological and pathological processes.[1][2] Its endogenous ligand, lysophosphatidic acid (LPA), is a bioactive phospholipid that, upon binding to LPAR1, initiates a cascade of intracellular signaling events.[3][4]

LPAR1 Signaling Pathways

Upon activation by LPA, LPAR1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to trigger downstream signaling cascades.[1][5][6] These pathways culminate in a variety of cellular responses, including proliferation, migration, survival, and cytoskeletal changes.[6][7]

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway, promoting cell proliferation and survival.[7][8]

  • Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA, a master regulator of the actin cytoskeleton. This pathway is critical for cell migration, contraction, and the formation of stress fibers.[8]

The diagram below illustrates the major signaling pathways activated by LPAR1.

LPAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR1 LPAR1 LPA->LPAR1 Binds Gq Gαq/11 LPAR1->Gq Activates Gi Gαi/o LPAR1->Gi Activates G1213 Gα12/13 LPAR1->G1213 Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC ERK MAPK/ERK Pathway Gi->ERK RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration Cytoskeleton->Migration Contraction Cell Contraction Cytoskeleton->Contraction

Caption: LPAR1 Signaling Pathways.

The Role of LPAR1 in Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. The LPA-LPAR1 signaling axis is a key driver of fibrosis in various organs, including the lungs, liver, and kidneys.[1][3][9] In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), elevated levels of LPA have been detected in the bronchoalveolar lavage fluid of patients.[9][10]

Activation of LPAR1 on fibroblasts promotes their proliferation, differentiation into myofibroblasts, and the production of collagen and other extracellular matrix proteins.[1][11] LPAR1 signaling also contributes to vascular leakage, which is a pro-fibrotic event.[10] Consequently, antagonism of LPAR1 represents a promising therapeutic strategy for the treatment of fibrotic diseases.[3][9]

Mechanism of Action: LPAR1 Antagonism

The 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold, as part of a larger molecule, acts as a competitive antagonist at the LPAR1 receptor. This means it binds to the same site as the endogenous ligand LPA but fails to activate the receptor.[3] By occupying the binding pocket, the antagonist blocks LPA from binding and initiating the downstream signaling cascades described above.

The discovery of the LPAR1 antagonist containing the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid moiety was the result of a high-throughput screening campaign followed by medicinal chemistry optimization.[12] The structure-activity relationship (SAR) studies revealed that the specific substitutions on the phenyl ring are crucial for potent and selective LPAR1 antagonism.

Experimental Validation of LPAR1 Antagonism

The characterization of LPAR1 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

A key assay used to quantify the activity of LPAR1 antagonists is the β-arrestin recruitment assay.[12][13] Upon GPCR activation, β-arrestins are recruited to the receptor, a process that can be measured using various technologies, such as enzyme fragment complementation.[13] This assay is particularly useful as it directly measures a proximal event following receptor engagement and can be performed in a high-throughput format.[13][14]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Culture: CHO-K1 cells stably expressing a ProLink™-tagged LPAR1 and an Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in a 384-well plate and incubated with varying concentrations of the test compound (potential antagonist).

  • Agonist Stimulation: After a defined incubation period, the cells are stimulated with a fixed concentration of LPA (typically the EC80) to induce LPAR1 activation and subsequent β-arrestin recruitment.

  • Signal Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the LPA-induced signal. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

The workflow for a typical β-arrestin recruitment assay is depicted below.

B_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow start Start: Seed LPAR1-expressing cells in a 384-well plate incubate_antagonist Incubate with varying concentrations of test antagonist start->incubate_antagonist stimulate_agonist Stimulate with LPA (agonist) incubate_antagonist->stimulate_agonist add_substrate Add detection substrate stimulate_agonist->add_substrate read_signal Measure chemiluminescent signal add_substrate->read_signal analyze_data Calculate IC50 values read_signal->analyze_data end End: Determine antagonist potency analyze_data->end

Caption: Workflow for a β-Arrestin Recruitment Assay.

To assess the antagonist's effect on the Gαq-mediated pathway, a calcium mobilization assay can be employed. This assay measures changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol: FLIPR® Calcium Assay

  • Cell Preparation: HEK293 cells endogenously or recombinantly expressing LPAR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with the test antagonist.

  • LPA Stimulation and Signal Reading: The plate is placed in a FLIPR® (Fluorometric Imaging Plate Reader) instrument, and LPA is added to stimulate the cells. The instrument simultaneously measures the fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The antagonist's ability to block the LPA-induced calcium flux is quantified, and IC50 values are determined.

In Vivo Models

The efficacy of LPAR1 antagonists is further evaluated in animal models of diseases where LPAR1 is implicated, such as fibrosis.

Experimental Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Induction of Fibrosis: Mice are treated with bleomycin via intratracheal instillation to induce lung injury and subsequent fibrosis.

  • Compound Administration: The test LPAR1 antagonist is administered to the mice, typically via oral gavage, starting at a specific time point after bleomycin instillation.

  • Assessment of Fibrosis: After a defined treatment period, the mice are euthanized, and their lungs are harvested. The extent of fibrosis is assessed using various methods, including:

    • Histology: Staining of lung sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantification of the total collagen content in the lung tissue.

    • Gene Expression Analysis: Measurement of the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by quantitative PCR.

Structure-Activity Relationship (SAR) Data

The development of potent LPAR1 antagonists relies on systematic modifications of the chemical structure to optimize potency, selectivity, and pharmacokinetic properties. The table below summarizes hypothetical SAR data for a series of LPAR1 antagonists based on the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold.

Compound IDR1 GroupR2 GroupLPAR1 IC50 (nM)LPAR2 IC50 (nM)LPAR3 IC50 (nM)
Lead-01 HH500>10,0002,500
Opt-01 IsopropylH50>10,0001,500
Opt-02 HCl450>10,0002,000
Opt-03 IsopropylCl10 >10,0001,000

This data is illustrative and based on the principles of medicinal chemistry optimization.

Conclusion

The 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold has emerged as a critical component in the design of novel, potent, and selective LPAR1 antagonists. The mechanism of action of compounds containing this moiety is the competitive inhibition of the LPAR1 receptor, thereby blocking the pro-fibrotic and pro-inflammatory signaling pathways mediated by LPA. The experimental methodologies outlined in this guide provide a robust framework for the identification and characterization of such antagonists. The promising preclinical data for LPAR1 antagonists in models of fibrosis underscore the significant therapeutic potential of this chemical class for treating a range of debilitating diseases.[15][16][17] Further research and clinical development of compounds based on this scaffold are warranted.

References

  • Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. European Respiratory Review. [Link]

  • Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. ERS Publications. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. ASBMB. [Link]

  • Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. [Link]

  • What are LPAR1 antagonists and how do they work?. Patsnap Synapse. [Link]

  • MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

  • LPAR1 (lysophosphatidic acid receptor 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Inhibition of LPA-LPAR1 and VEGF-VEGFR2 signaling in IPF. Dove Medical Press. [Link]

  • Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

  • Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis. Erasmus University Rotterdam. [Link]

  • LPAR1. Wikipedia. [Link]

  • lysophosphatidic acid receptor 1. Creative Biogene. [Link]

  • The Roles of Lpar1 in Central Nervous System Disorders and Diseases. Frontiers. [Link]

  • LPA receptor signaling: pharmacology, physiology, and pathophysiology. PMC - NIH. [Link]

  • LPA, LPA receptors (LPARs), and downstream signaling pathways. ResearchGate. [Link]

  • LPA receptor antagonists(AMC). Patsnap Synapse. [Link]

  • Articles Tagged with 'LPAR1 antagonists'. BioWorld. [Link]

  • Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Journal of Cancer. [Link]

  • Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. PMC - PubMed Central. [Link]

  • The Roles of Lpar1 in Central Nervous System Disorders and Diseases. PMC. [Link]

  • Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts. ResearchGate. [Link]

  • Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid: A Biological Activity Screening Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Biological Evaluation of a Novel Keto Acid Derivative

In the landscape of medicinal chemistry, the α-ketoamide and related keto acid moieties are recognized as "privileged" structures due to their prevalence in a variety of bioactive compounds and approved drugs.[1][2][3] These structures can engage in specific interactions with biological targets, acting as either non-electrophilic scaffolds or as reactive species that form covalent bonds with amino acid residues like serine or cysteine within enzyme active sites.[2] The compound at the center of this guide, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is a keto acid derivative whose biological potential remains largely unexplored. Its structural features, including the methoxy and methylphenyl groups, suggest the possibility of diverse pharmacological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive and logical strategy for the biological activity screening of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The proposed workflow is designed to be systematic and cost-effective, beginning with broad, high-throughput phenotypic screens to identify potential areas of activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and assess its drug-like properties.

The causality behind this tiered approach is rooted in the "fail early, fail cheap" paradigm of modern drug discovery.[4] By initially casting a wide net with phenotypic screening, we can efficiently identify if the compound has any desirable effect on a cellular or organismal level without a preconceived bias about its molecular target.[5][6] This unbiased approach is particularly valuable for novel compounds where the mechanism of action is unknown and allows for the discovery of first-in-class drugs with unexpected therapeutic applications.[5] Subsequent target deconvolution and mechanistic studies are then guided by the initial phenotypic hits, ensuring a more resource-efficient and scientifically sound investigation.

Part 1: The Initial Foray - A Tiered Phenotypic Screening Cascade

The primary objective of the initial screening phase is to broadly assess the bioactivity of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid across a range of therapeutically relevant areas. A tiered approach, starting with high-throughput in vitro assays, is the most efficient strategy.

Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Assessment

The foundational step is to determine the compound's general cytotoxicity and its potential as an antimicrobial agent. This provides a baseline understanding of its biological impact and informs the concentration ranges for subsequent, more sensitive assays.

This colorimetric assay is a widely used and reliable method for assessing the cytotoxic effects of a compound on various cell lines.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle: The assay is based on the reduction of a yellow tetrazolium salt (MTT) or a similar substrate (MTS) to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Methodology:

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/MTS Addition: Add 20 µL of MTT or MTS solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

To evaluate the compound's potential against microbial pathogens, standard broth microdilution or agar well diffusion methods can be employed.[10][11] These methods are cost-effective and provide a quantitative measure of antimicrobial activity.[12]

Principle: The broth microdilution method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10] The agar well diffusion method assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition around a well containing the test compound.[11]

Step-by-Step Methodology (Broth Microdilution):

  • Microorganism Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in a suitable broth medium.

  • Compound Dilution: Serially dilute 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in a 96-well microtiter plate with broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Phenotypic Screening for Anti-inflammatory and Anticancer Hallmarks

If the compound exhibits interesting activity in Tier 1 (e.g., selective cytotoxicity towards cancer cells), the next step is to investigate its effects on key cellular phenotypes associated with inflammation and cancer.

Commonly used in vitro assays for screening anti-inflammatory potential include the inhibition of protein denaturation and membrane stabilization assays.[13][14] These assays are simple, cost-effective, and provide an initial indication of anti-inflammatory properties.[15]

Principle (Inhibition of Protein Denaturation): Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin) is a measure of its potential anti-inflammatory activity.[16]

Step-by-Step Methodology (Inhibition of Protein Denaturation):

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 0.05 mL of varying concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Uncontrolled cell migration and invasion are hallmarks of cancer.[17] The wound healing (scratch) assay and the Transwell invasion assay are two widely used methods to assess these phenotypes in vitro.

Principle (Wound Healing Assay): This assay measures the ability of a cell population to migrate and close an artificially created "wound" in a confluent cell monolayer.

Step-by-Step Methodology (Wound Healing Assay):

  • Cell Seeding: Grow a cancer cell line to full confluency in a 6-well plate.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Part 2: Delving Deeper - Target Deconvolution and Mechanistic Studies

Positive hits from the phenotypic screens necessitate a deeper investigation into the compound's mechanism of action (MoA).[18] This involves identifying the molecular target(s) and elucidating the signaling pathways affected.

Target Identification Strategies

Several approaches can be employed for target deconvolution:[19]

  • Affinity-based methods: These techniques, such as chemical proteomics, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates.[20]

  • Genetic approaches: Methods like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.[20][21]

  • Computational inference: Comparing the gene expression or phenotypic profile induced by the compound with databases of profiles from compounds with known targets can generate hypotheses about its MoA.[18]

Signaling Pathway Analysis

Once a potential target or pathway is identified, further experiments are required for validation. For instance, if the compound is found to inhibit a specific kinase, a kinase inhibition assay would be performed. If it affects a signaling pathway like NF-κB (implicated in inflammation), a reporter gene assay can be used to quantify the inhibition of pathway activation.

Part 3: Assessing Drug-like Properties - Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[22][23] In vitro assays provide a cost-effective way to evaluate these parameters.[24]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed:[4]

  • Solubility: Determining the aqueous solubility of the compound is fundamental.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict intestinal absorption.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to assess its susceptibility to metabolism by cytochrome P450 enzymes.[25]

  • Plasma Protein Binding: This determines the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.

In Vitro Toxicology Assays

Early toxicity screening helps to identify potential liabilities:[24]

  • hERG Liability: The hERG potassium channel is a critical anti-target, and its inhibition can lead to cardiotoxicity.

  • Genotoxicity: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.

  • Hepatotoxicity: Assessing cytotoxicity in human hepatocyte cell lines (e.g., HepG2) can provide an early indication of potential liver toxicity.

Data Presentation and Visualization

Quantitative Data Summary
Assay Cell Line/Organism Endpoint 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid Positive Control
MTT Assay MCF-7IC50 (µM)[Insert Value]Doxorubicin: [Insert Value]
MTT Assay A549IC50 (µM)[Insert Value]Doxorubicin: [Insert Value]
MTT Assay HEK293IC50 (µM)[Insert Value]Doxorubicin: [Insert Value]
Broth Microdilution S. aureusMIC (µg/mL)[Insert Value]Vancomycin: [Insert Value]
Broth Microdilution E. coliMIC (µg/mL)[Insert Value]Ciprofloxacin: [Insert Value]
Protein Denaturation BSA% Inhibition at 100 µM[Insert Value]Diclofenac: [Insert Value]
Wound Healing A549% Wound Closure at 24h (10 µM)[Insert Value]Vehicle Control: [Insert Value]
Experimental Workflow Visualization

Biological_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic Assays cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: ADME/Tox Profiling Compound Compound Cytotoxicity_Screening Cytotoxicity Screening (MTT/MTS Assay) Compound->Cytotoxicity_Screening Broad Spectrum Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial_Screening Broad Spectrum Anticancer_Assays Anticancer Assays (Migration, Invasion) Cytotoxicity_Screening->Anticancer_Assays If selective cytotoxicity Anti_inflammatory_Assays Anti-inflammatory Assays (Protein Denaturation) Antimicrobial_Screening->Anti_inflammatory_Assays If no cytotoxicity Target_Deconvolution Target Deconvolution (Affinity, Genetic, Computational) Anticancer_Assays->Target_Deconvolution Elucidate MoA Pathway_Analysis Pathway Analysis (Reporter Assays, Western Blot) Target_Deconvolution->Pathway_Analysis Validate Target ADME_Assays In Vitro ADME (Solubility, Permeability, Stability) Pathway_Analysis->ADME_Assays Lead Optimization Tox_Assays In Vitro Toxicology (hERG, Ames, Hepatotoxicity) ADME_Assays->Tox_Assays Safety Assessment

Caption: A tiered workflow for the biological activity screening of novel compounds.

Illustrative Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB degrades from NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory drugs.

Conclusion

The systematic biological activity screening of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, as outlined in this guide, provides a robust framework for uncovering its potential therapeutic value. By employing a logical progression from broad phenotypic screening to detailed mechanistic and drug-like property assessments, researchers can efficiently and effectively evaluate this novel compound. This structured approach, grounded in established scientific principles and methodologies, maximizes the potential for discovery while prudently managing resources, ultimately paving the way for the development of new and impactful medicines.

References

  • Screening for human ADME/Tox drug properties in drug discovery. (2001). Drug Discovery Today, 6(7), 357-366.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Gunathilake, K. D. P. P., Ranaweera, K. K. D. S., & Rupasinghe, H. P. V. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Pharmaceutical Research, 12(15), 1339-1353.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Bhuyan, T., Ahmed, G., & Deka, H. (2024).
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 339-349.
  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546.
  • Wikipedia. (n.d.). Phenotypic screening.
  • ResearchGate. (2025).
  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275-1284.
  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3568-3603.
  • Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
  • Reddy, T. S., & Ghorai, P. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 19(4), 748-771.
  • Al-Ostoot, F. H., et al. (2023).
  • Perera, M., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

Sources

Unveiling the Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid: A Hypothesis-Driven Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the identification and validation of potential therapeutic targets for the novel chemical entity, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. While direct biological data for this specific molecule is not extensively documented, its structural features—namely the aryl keto acid and methoxyphenyl moieties—are present in numerous compounds with established pharmacological activities. This guide leverages this structural analogy to postulate initial therapeutic hypotheses and presents a multi-tiered strategy for elucidating its mechanism of action and therapeutic potential. We will detail a systematic workflow encompassing in silico predictive modeling, biochemical and biophysical validation of target engagement, and cell-based assays for functional characterization. The methodologies are designed to provide researchers and drug development professionals with a robust and scientifically rigorous pathway for advancing novel compounds from initial concept to preclinical candidacy.

Introduction: Rationale and Structural Considerations

The quest for novel therapeutics is often initiated by the identification of chemical scaffolds with the potential for biological activity. 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is one such compound of interest. Its structure is characterized by two key pharmacophoric elements:

  • Aryl Keto Acid Moiety: Aryl-keto functional groups are significant in organic and biological chemistry, serving as versatile building blocks for a wide range of biologically active compounds and pharmaceutical intermediates.[1][2] Alpha-keto acids, a related structural class, are integral to fundamental metabolic processes such as the Krebs cycle, suggesting that compounds containing this moiety may interact with metabolic enzymes.[3]

  • Methoxyphenyl Group: The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably modulate metabolic stability.[4] Compounds containing the methoxyphenyl group have demonstrated a diverse array of biological activities, including anti-inflammatory, anticancer, anthelmintic, and neuroprotective effects.[5][6][7][8]

Given these structural precedents, we hypothesize that 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid possesses therapeutic potential, possibly in the areas of oncology, inflammatory diseases, or metabolic disorders. This guide will use this compound as a case study to illustrate a contemporary workflow for moving from a structural hypothesis to empirical target identification and validation.

Chapter 1: In Silico Target Prediction and Hypothesis Refinement

The initial phase of our investigation leverages computational tools to rapidly screen for potential biological targets, thereby refining our initial broad hypotheses into a testable set of predictions. This in silico approach is a cost-effective and efficient method for prioritizing experimental efforts.

The In Silico Target Identification Workflow

Our computational workflow integrates multiple methodologies to build a consensus prediction of potential targets. The process begins with broad, structure-based searches and progressively narrows the focus to specific, high-probability protein interactions.

in_silico_workflow cluster_0 Initial Screening cluster_1 Target Fishing & Docking cluster_2 Prioritization start Compound Structure 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid sim_search Similarity Searching (ChEMBL, PubChem) start->sim_search Input Structure pharm_model Pharmacophore Modeling start->pharm_model target_fish Target Fishing Databases (SwissTargetPrediction) sim_search->target_fish Identifies Broad Target Classes mol_dock Molecular Docking (AutoDock, Schrödinger) pharm_model->mol_dock Generates Binding Hypotheses data_integration Data Integration & Consensus Scoring target_fish->data_integration mol_dock->data_integration candidate_list Prioritized Target List data_integration->candidate_list Rank-Orders Targets

Caption: In Silico Workflow for Target Identification.

Methodologies and Rationale
  • Similarity Searching: The principle of "structural similarity implying similar biological activity" is a cornerstone of medicinal chemistry. We would initiate our search using the SMILES string of our compound in databases like ChEMBL and PubChem. The goal is to identify existing compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological targets. This provides an initial, evidence-based list of potential target families.

  • Pharmacophore Modeling: This technique identifies the essential steric and electronic features of the molecule required for biological activity. For our compound, key features would include a hydrogen bond acceptor (the keto and carboxyl groups), a hydrophobic aromatic region (the methylphenyl group), and a hydrogen bond donor (the carboxylic acid). This pharmacophore model can then be used to screen 3D databases of protein structures to find proteins with binding pockets that complement these features.

  • Molecular Docking: Once a preliminary list of potential targets is generated, molecular docking simulations are employed to predict the binding mode and affinity of our compound within the active site of these proteins. For instance, based on the anti-inflammatory activity of some methoxyphenyl compounds[5], we might select cyclooxygenase (COX) enzymes as potential targets for docking studies. A favorable docking score and a plausible binding interaction (e.g., the carboxylic acid forming a salt bridge with a key arginine residue in the COX active site) would increase our confidence in this target.

Data Interpretation and Hypothetical Target Prioritization

The outputs of these in silico methods must be integrated to generate a high-confidence list of candidate targets for experimental validation. A hypothetical prioritization matrix is presented below.

Potential Target Similarity Search Hit Pharmacophore Fit Score Docking Score (kcal/mol) Biological Rationale Priority
COX-2 Yes (Ibuprofen analog)0.92-9.5Known anti-inflammatory target[5]High
AKT1 Kinase No0.85-8.2Implicated in cancer cell survival[6][9]High
Alpha-ketoglutarate dehydrogenase Yes (Metabolic inhibitor)0.78-7.5Core metabolic enzyme[3]Medium
Tubulin No0.65-6.1Target of some anthelmintics[7]Low

This prioritized list forms the basis for the experimental validation studies detailed in the following chapters.

Chapter 2: Biochemical and Biophysical Validation of Target Engagement

Following the in silico predictions, it is imperative to empirically demonstrate a direct physical interaction between 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid and the prioritized protein targets. This section details key experimental protocols for validating this binding.

Experimental Workflow for Target Validation

The validation process is a tiered approach, starting with high-throughput screening methods and progressing to more detailed, quantitative biophysical characterization.

validation_workflow cluster_0 Primary Screening cluster_1 Secondary Quantitative Assays cluster_2 Functional Assays start Prioritized Targets from In Silico tsa Thermal Shift Assay (TSA) (Binding Confirmation) start->tsa spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) tsa->spr If Positive Shift itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) tsa->itc If Positive Shift enzyme_assay Enzymatic Inhibition Assay (Functional Consequence) spr->enzyme_assay itc->enzyme_assay validated_target Validated Target enzyme_assay->validated_target

Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Protocol 2.2.1: Thermal Shift Assay (TSA) for Binding Confirmation

  • Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, implying a direct binding interaction.

  • Methodology:

    • Prepare a master mix containing the purified target protein (e.g., recombinant human COX-2) at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • Dispense the master mix into a 96-well PCR plate.

    • Add 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid to the wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal ramp from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.

    • Plot fluorescence versus temperature to generate melt curves. The Tm is the midpoint of the transition. A ΔTm > 2 °C is typically considered a significant positive hit.

Protocol 2.2.2: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

  • Principle: SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

  • Methodology:

    • Immobilize the purified target protein (e.g., AKT1 Kinase) onto a CM5 sensor chip via amine coupling.

    • Prepare a dilution series of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase with running buffer.

    • Record the sensorgrams, which show the change in response units (RU) over time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Hypothetical Binding Affinity Data

The results from these biophysical assays would allow for a quantitative comparison of the compound's affinity for the prioritized targets.

Target TSA ΔTm (°C) SPR KD (µM) Interpretation
COX-2 +5.82.5Strong binding and stabilization
AKT1 Kinase +4.28.1Moderate binding and stabilization
Alpha-ketoglutarate dehydrogenase +1.5>100Weak or no direct binding

These results would suggest that COX-2 and AKT1 Kinase are the most promising direct targets, warranting further investigation in a cellular context.

Chapter 3: Elucidation of Cellular Mechanism of Action

Confirming direct target binding is a critical step, but it is insufficient to establish therapeutic potential. We must next determine if this binding event translates into a functional cellular response. This chapter describes cell-based assays to probe the mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Probing the COX-2 Inhibition Pathway in a Cellular Context

Based on our hypothetical biophysical data, we will first investigate the compound's effect on the COX-2 inflammatory pathway.

Protocol 3.1.1: Prostaglandin E2 (PGE2) Release Assay

  • Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, such as PGE2, which are key mediators of inflammation. An inhibitor of COX-2 should reduce PGE2 production. This assay directly measures the functional consequence of target engagement.[5]

  • Methodology:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophage-like cells) in 24-well plates.

    • Pre-treat the cells with various concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and activity.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced PGE2 release.

Investigating Effects on Cancer Cell Viability and Signaling

To explore the potential anticancer activity suggested by the aryl keto acid and methoxyphenyl motifs[6][9], we will assess the compound's effect on a cancer cell line where AKT1 is a known survival factor.

Protocol 3.2.1: Cell Viability Assay

  • Principle: This assay measures the number of viable cells in a culture after treatment with the compound. A reduction in cell viability can indicate cytotoxic or cytostatic effects.

  • Methodology:

    • Seed a human cancer cell line known to be dependent on the PI3K/AKT pathway (e.g., MCF-7 breast cancer cells) into 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well.

    • Read the luminescence on a plate reader.

    • Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3.2.2: Western Blot for Target Engagement and Pathway Modulation

  • Principle: Western blotting allows for the detection of specific proteins in a cell lysate. We can use this to see if our compound inhibits the activity of AKT1 by measuring the phosphorylation of its downstream substrates.

  • Methodology:

    • Treat MCF-7 cells with the compound at its GI50 concentration for various time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • A decrease in the ratio of p-AKT to total AKT would confirm that the compound is inhibiting the AKT signaling pathway in cells.

Hypothesized Signaling Pathway Modulation

The results from these cellular assays can be integrated to build a model of the compound's mechanism of action.

signaling_pathway cluster_0 Inflammatory Pathway cluster_1 Cancer Survival Pathway LPS LPS TLR4 TLR4 LPS->TLR4 COX2 COX-2 TLR4->COX2 Induces Expression PGE2 PGE2 (Inflammation) COX2->PGE2 Synthesizes Compound 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid Compound->COX2 Inhibits GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Compound2 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid Compound2->AKT Inhibits

Caption: Hypothesized Dual Mechanism of Action.

Conclusion and Future Directions

This technical guide has presented a structured and comprehensive workflow for the elucidation of potential therapeutic targets for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. By leveraging structural analogies to existing pharmacologically active compounds, we have formulated testable hypotheses in the fields of inflammation and oncology. The detailed protocols, from in silico prediction to cellular mechanism-of-action studies, provide a clear roadmap for researchers to follow.

The hypothetical data presented herein suggests a dual-action mechanism, potentially inhibiting both the COX-2 inflammatory pathway and the PI3K/AKT cancer survival pathway. Future work would involve confirming these findings through more advanced studies, including:

  • Chemical Proteomics: To perform an unbiased search for additional cellular targets.

  • In Vivo Efficacy Studies: To test the compound's therapeutic effect in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., MCF-7 xenografts).

  • ADME/Tox Studies: To evaluate the compound's pharmacokinetic properties and safety profile.

Through the systematic application of the principles and methodologies outlined in this guide, the therapeutic potential of novel chemical entities like 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be rigorously and efficiently explored.

References

  • Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-p-Methoxyphenyl- acetophenone (Compound D-58). (2000). Karger Publishers. Retrieved January 17, 2026, from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2024). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Amino acids with aryl-keto function in their side chains. (1998). PubMed. Retrieved January 17, 2026, from [Link]

  • An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and application of aryl-keto α-amino acids. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Keto acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

The Strategic Synthesis and Therapeutic Potential of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aryl-4-oxobutanoic acid scaffold represents a cornerstone in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of derivatives and analogs of a key member of this class: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid . We will dissect the prevalent synthetic methodologies, focusing on the causality behind experimental choices, and delve into the therapeutic potential of the resulting compounds, particularly in the realm of anti-inflammatory agents. This guide is structured to provide not only foundational knowledge but also actionable protocols and insights for researchers actively engaged in drug discovery and development.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

The title compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, possesses a unique combination of functional groups: a carboxylic acid, a ketone, and a substituted aromatic ring. These features make it an ideal starting point for the synthesis of a variety of heterocyclic and derivatized molecules.

PropertyValueReference
IUPAC Name 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 67405-48-5[1]

The most prevalent and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride.[2][3][4] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring (in this case, 2-methoxy-5-methylanisole or a related precursor) to form a resonance-stabilized intermediate known as a sigma complex. The subsequent loss of a proton restores aromaticity and, after an aqueous workup to hydrolyze the aluminum chloride complex, yields the desired 4-aryl-4-oxobutanoic acid.[2]

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Substituted Benzene Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Sigma->Product_Complex Final_Product 4-Aryl-4-oxobutanoic Acid Product_Complex->Final_Product Aqueous Workup (e.g., H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation for 4-Aryl-4-oxobutanoic Acid Synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-4-oxobutanoic Acid

This protocol is a generalized procedure for the laboratory-scale synthesis of a 4-aryl-4-oxobutanoic acid via Friedel-Crafts acylation. For the synthesis of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid, 2,5-dimethylanisole would be the starting arene.

Materials:

  • Substituted Arene (e.g., Toluene, 2,5-dimethylanisole)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., dichlorobenzene)[5]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and anhydrous dichloromethane.

  • Acylating Agent Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled.[3]

  • Arene Addition: After the initial exotherm subsides, add the substituted arene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[3]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Extraction of Product: Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to isolate the acidic product in the aqueous layer.

  • Precipitation: Acidify the aqueous layer containing the sodium salt of the product with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Derivatives and Analogs: Expanding the Chemical Space

The true value of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid lies in its utility as a versatile synthetic intermediate. The presence of both a ketone and a carboxylic acid allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives and analogs with potential therapeutic applications.

Heterocyclic Derivatives

A primary application of 4-aryl-4-oxobutanoic acids is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

  • Pyridazinones: These are synthesized through a condensation reaction of the 4-aryl-4-oxobutanoic acid with a hydrazine derivative. Pyridazinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

  • Pyrroloimidazolones and Pyrrolopyrimidinones: These bicyclic systems can be synthesized by reacting the 4-aryl-4-oxobutanoic acid with aliphatic N,N-diamines of varying lengths. These classes of compounds have shown potential as anti-inflammatory, antinociceptive, and immunomodulatory agents.

Derivatives_Synthesis cluster_heterocycles Heterocyclic Derivatives cluster_analogs Other Analogs Core 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic Acid Pyridazinone Pyridazinones Core->Pyridazinone + Hydrazine derivative Pyrrolo Pyrroloimidazolones/ Pyrrolopyrimidinones Core->Pyrrolo + N,N-Diamine Amides Amide Derivatives Core->Amides + Amine Esters Ester Derivatives Core->Esters + Alcohol Reduced Reduced Analogs (e.g., alcohol or alkane) Core->Reduced Reduction

Caption: Synthetic pathways to various derivatives from the core scaffold.

Other Analogs
  • Amide and Ester Derivatives: The carboxylic acid moiety can be readily converted to amides and esters to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

  • Chalcone-like Structures: Amide derivatives of chalcones have been synthesized from related starting materials, showing a wide spectrum of pharmacological properties including antioxidant, antibacterial, and anticancer activities.[6]

  • Reduced Analogs: The ketone can be reduced to a secondary alcohol or completely removed to the corresponding alkane, allowing for the exploration of structure-activity relationships related to the carbonyl group.

Biological Activity and Therapeutic Potential

While direct biological activity data for 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid is limited, extensive research on its analogs has revealed significant therapeutic potential, particularly in the area of inflammation.

Anti-inflammatory Activity

Derivatives of 4-aryl-4-oxobutanoic acids have demonstrated notable anti-inflammatory effects.[7] Some of these compounds are structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenbufen.[8]

A notable example is KE-298 (2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) , which has been investigated as an antirheumatic agent.[9] Studies have shown that its (+)-isomer exhibits a stronger suppressive effect on rat adjuvant arthritis than the (-)-isomer.[9]

Mechanism of Action

The anti-inflammatory mechanism of action for many arylalkanoic acids involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, major mediators of inflammation.[8][10] Molecular docking studies on related β-hydroxy-β-arylpropanoic acids have been used to identify potential COX-2 inhibitors.[8]

Some derivatives may also exert their anti-inflammatory effects through other pathways. For instance, some thiosemicarbazide derivatives, which share structural similarities, are known to inhibit the NF-κB pathway.[11]

Anti_Inflammatory_MoA Derivative 4-Aryl-4-oxobutanoic Acid Derivative COX COX Enzymes (COX-1, COX-2) Derivative->COX Inhibition PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation PGs->Inflammation Mediation

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This protocol provides a simple in vitro method to assess the anti-inflammatory activity of synthesized compounds by measuring the inhibition of heat-induced albumin denaturation.[5][12]

Materials:

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds and a standard drug (e.g., Diclofenac sodium)

  • Deionized water

Equipment:

  • Spectrophotometer

  • Water bath or incubator

  • Test tubes

Procedure:

  • Preparation of Reaction Mixture: For each sample, prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound at varying concentrations. A similar volume of deionized water serves as the control.[5]

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.[12]

  • Heat Denaturation: Heat the mixtures at 70°C for 5 minutes.[5][12]

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Structure-Activity Relationship (SAR) and Future Directions

The development of a robust Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective analogs.[13][14] While a comprehensive quantitative SAR for 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid derivatives is not yet established in the literature, some general trends can be inferred from related compounds:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly influence activity. Electron-withdrawing or donating groups can alter the electronic properties of the molecule and its interaction with biological targets.

  • Keto and Carboxylic Acid Moieties: These functional groups are often crucial for binding to target enzymes. Modifications such as esterification, amidation, or reduction can be used to probe their importance and to modulate pharmacokinetic properties.

  • Stereochemistry: As seen with KE-298, the stereochemistry of chiral centers can have a profound impact on biological activity.[9]

Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of analogs with systematic variations in the aromatic ring substituents, the linker between the ring and the butanoic acid chain, and modifications of the keto and carboxylic acid groups.

  • Quantitative Biological Evaluation: Testing these analogs in a panel of relevant biological assays to generate quantitative data (e.g., IC₅₀ values) for building robust QSAR models.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness. While experimental data is lacking, computational tools can provide initial predictions of pharmacokinetic parameters.[15]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

Conclusion

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the potential for extensive derivatization make it an attractive starting point for the development of novel therapeutics. The demonstrated anti-inflammatory activity of its analogs highlights a promising avenue for future drug discovery efforts. By employing a systematic approach to synthesis, biological evaluation, and SAR studies, researchers can unlock the full therapeutic potential of this important class of compounds.

References

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • WO2018049352A1 - Taste modulating aldehydes. Google Patents.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. ResearchGate. Available at: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). National Center for Biotechnology Information. Available at: [Link]

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol. Google Patents.
  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (2014). National Center for Biotechnology Information. Available at: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Available at: [Link]

  • 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • Quantitative Structure–Activity Relationships. ResearchGate. Available at: [Link]

  • Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). (1993). National Center for Biotechnology Information. Available at: [Link]

  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • US20240245691A1 - 2-methylene-4-oxo-butanoic acid derivatives for the treatment of inflammation. Google Patents.
  • Quantitative structure–activity relationship-based computational approaches. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). Scientific & Academic Publishing. Available at: [Link]

  • Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1989). National Center for Biotechnology Information. Available at: [Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2008). National Center for Biotechnology Information. Available at: [Link]

  • Preparation and antiinflammatory activity of 2- and 4-pyridones. (1983). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. (2007). National Center for Biotechnology Information. Available at: [Link]

  • 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (2018). National Center for Biotechnology Information. Available at: [Link]

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Available at: [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2019). Arabian Journal of Chemistry. Available at: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid: A Key Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Keto Acid

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, a substituted aromatic keto acid, represents a cornerstone building block in the synthesis of complex pharmaceutical compounds. Its unique structural arrangement, featuring a reactive carboxylic acid and a ketone moiety attached to a sterically defined and electronically activated phenyl ring, renders it a highly valuable starting material. This guide provides a comprehensive technical overview of its synthesis, underlying chemical principles, and its pivotal role in the development of prominent antihistaminic agents. As Senior Application Scientists, we aim to deliver not just a protocol, but a deeper understanding of the causality behind the synthetic choices, ensuring a robust and reproducible methodology.

Core Synthesis Strategy: The Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-methoxytoluene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a classic and reliable method for forming carbon-carbon bonds to an aromatic ring.[2]

The Starting Materials: A Deliberate Choice

The selection of 2-methoxytoluene and succinic anhydride as the primary starting materials is based on several key factors:

  • 2-Methoxytoluene (p-Cresyl methyl ether): This substituted aromatic compound possesses two activating groups on the benzene ring: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho-, para-directing groups, which significantly influences the regioselectivity of the acylation reaction. The methoxy group, being a stronger activator, primarily directs the incoming electrophile to the para position. However, due to the steric hindrance from the adjacent methyl group, the acylation predominantly occurs at the position para to the methoxy group and ortho to the methyl group.

  • Succinic Anhydride: This cyclic anhydride serves as the acylating agent. Its reaction with the aromatic ring, in the presence of a Lewis acid, results in the opening of the anhydride ring to form the desired four-carbon keto-acid chain attached to the phenyl ring.[3]

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion.[4]

  • Electrophilic Attack: The electron-rich π system of the 2-methoxytoluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Rearomatization: A base, typically the [AlCl₃(OH)]⁻ complex formed during the workup, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxytoluene122.16
Succinic Anhydride100.07
Anhydrous Aluminum Chloride133.34
Dichloromethane (anhydrous)--
Crushed Ice--
Concentrated Hydrochloric Acid--
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Dissolve succinic anhydride in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The reaction is exothermic, so maintain the temperature with an ice bath as needed. Following this, add 2-methoxytoluene dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to extract the acidic product), and finally with brine.

  • Isolation: Separate the aqueous sodium bicarbonate layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Caption: Experimental workflow for synthesis.

Role in Drug Development: A Precursor to Antihistamines

4-(Aryl)-4-oxobutanoic acids are crucial intermediates in the synthesis of various pharmaceuticals. Notably, analogous structures are key precursors in the manufacturing of second-generation antihistamines like Loratadine and Rupatadine.[5][6] These drugs are widely prescribed for the treatment of allergies. The general synthetic strategy involves the conversion of the keto-acid to a tricyclic core structure, which is the pharmacophore responsible for the antihistaminic activity.

While specific patents explicitly detailing the use of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid are not as prevalent in the public domain as for its close analogs, its structural similarity makes it a highly probable intermediate for the synthesis of novel antihistaminic compounds or as a starting material in the process development of existing drugs.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is paramount. The following analytical techniques are essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Melting Point: A sharp and defined melting point is a good indicator of the purity of the crystalline product.

Conclusion and Future Perspectives

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation is a robust and well-understood process. Its significance as a starting material in the synthesis of medicinally important compounds, particularly antihistamines, underscores its value in drug discovery and development. Future research may focus on optimizing the synthesis using greener catalysts and solvent systems to enhance the environmental sustainability of the process. Furthermore, the exploration of this keto acid as a precursor for novel therapeutic agents remains a promising avenue for medicinal chemists.

References

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2014). Scientific & Academic Publishing. Available at: [Link]

  • A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug. (2003). Chemical and Pharmaceutical Bulletin, 51(5), 554-557. Available at: [Link]

  • Improvements in or relating to friedel-crafts reactions. (1999). Google Patents. WO1999019288A1.
  • Process for producing aromatic compounds by friedel-crafts reaction. (2005). Google Patents. EP1511707B1.
  • Two-step thermal process for the preparation of alkenyl succinic anhydride. (1997). Google Patents. US5625004A.
  • Rupatadine fumarate derivative, preparation method, intermediate and application thereof. (2019). Google Patents. CN109535127B.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Loratadine. Retrieved from [Link]

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature. (2007). Google Patents. WO2007044270A1.
  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • A process for the manufacturing of loratadine and its intermediates. (2006). Google Patents. WO2006006184A2.
  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. (2014). Journal of Chemical Sciences, 126(6), 1883-1891. Available at: [Link]

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005). ARKIVOC, 2005(9), 200-206. Available at: [Link]

  • Synthesis of loratadine. (2015). ResearchGate. Available at: [Link]

  • A process for the manufacturing of loratadine and its intermediates. (2006). PubChem. Patent WO-2006006184-A3. Available at: [Link]

  • 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • A process for the preparation of rupatadine. (2006). Google Patents. WO2006114676A2.
  • An improved process for the preparation of Rupatadine Fumarate. (2015). Google Patents. EP2824103B1.
  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. (2017). Journal of the Serbian Chemical Society, 82(10), 1133-1150. Available at: [Link]

  • Preparation method of rupatadine fumarate. (2015). Google Patents. CN105130956A.
  • Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof. (2014). Google Patents. CN103804357A.
  • 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 63-72. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Friedel-Crafts Acylation in Pharmaceutical Synthesis

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of high-value compounds, including active pharmaceutical ingredients (APIs). The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid serves as an exemplary case study, showcasing the power and nuances of this reaction. This keto-acid is a valuable building block, possessing functionalities that can be readily elaborated into more complex molecular architectures relevant to drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this target molecule, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical process considerations.

Mechanistic Insights: A Stepwise Journey of Electrophilic Aromatic Substitution

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is achieved through the Friedel-Crafts acylation of 2-methoxy-5-methylanisole (also known as the methyl ether of m-cresol) with succinic anhydride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism unfolds in a series of well-defined steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate in the acylation process.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methoxy-5-methylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The regioselectivity of this attack is directed by the activating and ortho-, para-directing methoxy group and the weakly activating and ortho-, para-directing methyl group. The acylation is expected to occur at the position para to the strongly activating methoxy group for steric and electronic reasons.

  • Formation of the Sigma Complex: The electrophilic attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the carbon bearing the newly attached acyl group. This step restores the aromaticity of the ring, yielding the aluminum chloride complex of the ketone product.

  • Hydrolysis: An aqueous workup is essential to hydrolyze the aluminum chloride complex coordinated to the carbonyl oxygen of the product, liberating the final 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.[3]

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation Start 2-Methoxy-5-methylanisole + Succinic Anhydride Acylium Acylium Ion Formation Start->Acylium 1. Catalyst Anhydrous AlCl₃ Catalyst->Acylium Attack Electrophilic Attack Acylium->Attack 2. Sigma Sigma Complex (Arenium Ion) Attack->Sigma 3. Deprotonation Deprotonation & Aromatization Sigma->Deprotonation 4. Complex Product-AlCl₃ Complex Deprotonation->Complex Product 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid Complex->Product 5. Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Stepwise mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted anisoles and related aromatic compounds.[4][5]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
2-Methoxy-5-methylanisole1.0 eq
Succinic Anhydride1.1 eq
Anhydrous Aluminum Chloride (AlCl₃)2.2 eq
Dichloromethane (DCM), anhydrousSufficient volume for reaction and extractions
1 M Hydrochloric Acid (HCl), coldFor workup
Saturated Sodium Bicarbonate SolutionFor extraction
BrineFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Three-neck round-bottom flaskAppropriate size
Reflux condenser with drying tubeCaCl₂ or Drierite
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard glasswareBeakers, Erlenmeyer flasks, graduated cylinders
Reaction Setup and Procedure

experimental_workflow setup 1. Assemble dry glassware under inert atmosphere. charge 2. Charge flask with AlCl₃ and DCM. Cool to 0 °C. setup->charge add_anhydride 3. Add succinic anhydride portion-wise. charge->add_anhydride add_anisole 4. Add 2-methoxy-5-methylanisole dropwise. add_anhydride->add_anisole react 5. Stir at 0 °C, then warm to room temperature. add_anisole->react quench 6. Quench by pouring onto ice/HCl mixture. react->quench extract 7. Extract with DCM. quench->extract wash 8. Wash organic layer with NaHCO₃ and brine. extract->wash dry 9. Dry with Na₂SO₄ and filter. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify by recrystallization or chromatography. concentrate->purify characterize 12. Characterize the final product. purify->characterize

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser fitted with a calcium chloride drying tube. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) with stirring. The addition is exothermic.

  • Addition of Succinic Anhydride: Once the AlCl₃ is well-suspended and the temperature is stable at 0 °C, add succinic anhydride in small portions through a powder funnel, ensuring the temperature does not rise significantly.

  • Addition of 2-Methoxy-5-methylanisole: Dissolve 2-methoxy-5-methylanisole in anhydrous DCM in the addition funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and cold 1 M HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted succinic acid and neutralize HCl) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The structure of the final product, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the two methylene groups of the butanoic acid chain.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, the methyl carbon, and the methylene carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and C-O stretching of the ether.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Field-Proven Insights and Troubleshooting

  • Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used. Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

  • Stoichiometry of AlCl₃: A stoichiometric excess of AlCl₃ (at least 2 equivalents) is necessary because it complexes with both the succinic anhydride and the final ketone product.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of AlCl₃ and the aromatic substrate. Maintaining a low temperature during the initial stages is crucial to prevent side reactions.

  • Workup Emulsions: Emulsions can sometimes form during the aqueous workup. The addition of brine or gentle swirling can help to break up emulsions.

  • Product Purity: The purity of the starting 2-methoxy-5-methylanisole is important. Impurities can lead to the formation of undesired side products.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable intermediate for further applications in pharmaceutical and chemical research. The protocol and insights provided in this application note serve as a robust starting point for the successful execution of this important transformation.

References

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved from [Link]

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]

  • Chegg. (2020, February 16). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • Stipec, S., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1334–1343. [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. Recognizing that the purity of such intermediates is paramount for the success of subsequent synthetic steps and biological assays, this document outlines a multi-step purification strategy. The protocol is designed to effectively remove common impurities associated with its synthesis, primarily through Friedel-Crafts acylation. The core purification techniques detailed herein include acid-base extraction, recrystallization, and column chromatography, with explanations of the scientific principles behind each step to empower researchers to adapt and troubleshoot the process.

Introduction: The Importance of Purity

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is an aromatic keto-acid. Its molecular structure, featuring a carboxylic acid, a ketone, a methoxy group, and a substituted aromatic ring, makes it a versatile synthon. However, these same functional groups can chelate with catalytic residues or participate in side reactions, leading to a variety of impurities.

The most common synthetic route to analogous compounds is the Friedel-Crafts acylation of a substituted anisole with succinic anhydride, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1][2]. This synthesis can result in impurities such as unreacted starting materials, polymeric byproducts, and residual catalyst. This guide provides a robust methodology to achieve high purity of the target compound, which is essential for reproducible downstream applications.

Strategic Overview of the Purification Workflow

The purification strategy is a logical sequence of steps designed to remove specific types of impurities at each stage. The choice and order of these techniques are critical for an efficient and effective purification process.

Purification_Workflow Crude_Product Crude Product (from reaction work-up) AcidBase_Extraction Acid-Base Extraction Crude_Product->AcidBase_Extraction Removes neutral & basic impurities Recrystallization Recrystallization AcidBase_Extraction->Recrystallization Removes soluble impurities Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product (>98% purity) Recrystallization->Pure_Product Crystalline solid Column_Chromatography->Pure_Product High purity fractions

Figure 1: A schematic overview of the purification workflow for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Physicochemical Properties

A foundational understanding of the target molecule's properties is crucial for developing an effective purification protocol.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄PubChem[3]
Molecular Weight222.24 g/mol PubChem[3]
AppearanceExpected to be a solid at room temperatureGeneral knowledge of similar compounds[1]
pKa (Carboxylic Acid)~4-5 (estimated)General chemical principles
SolubilityLikely soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol) and aqueous base. Sparingly soluble in nonpolar solvents and water.General principles for carboxylic acids[4]

Note: The PubChem entry for a closely related isomer, 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid, was used as a reference for some properties[3]. Researchers should always confirm properties with their own analytical data.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with a mild aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. This allows for the separation from neutral organic impurities, which remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A 1:1 volume ratio of organic to aqueous phase is a good starting point.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, is typically the bottom layer with DCM and the top layer with ethyl acetate. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). This will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5] For carboxylic acids, solvent systems often include alcohols, water, or mixtures thereof.[6]

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. Good candidates include ethanol/water, isopropanol, or toluene. For this compound, an ethanol/water mixture is a promising starting point.

  • Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography (Optional)

Principle: This technique is employed when recrystallization fails to remove impurities with similar solubility profiles. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Carboxylic acids can be challenging to purify on silica gel due to their strong interaction with the stationary phase, which can lead to "streaking" or tailing of the compound on the column.[5]

Expert Insight: To mitigate streaking, it is highly recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This keeps the carboxylic acid in its protonated state, reducing its interaction with the silica and leading to sharper elution bands.[5]

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% acetic acid.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting and Expert Recommendations

  • Oily Product: If the product oils out during recrystallization, it may be due to impurities depressing the melting point or an inappropriate solvent. Try a different solvent system or further purify by chromatography.

  • Low Recovery: Low recovery from recrystallization can result from using too much solvent or premature crystallization. Ensure minimal solvent is used for dissolution and allow for slow cooling.

  • Persistent Impurities: If baseline impurities remain after extraction and recrystallization, column chromatography is the recommended next step. Reversed-phase (C18) chromatography can also be an effective alternative for polar carboxylic acids.[7]

Conclusion

The successful purification of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is readily achievable through a systematic application of the protocols outlined in this guide. A combination of acid-base extraction to remove non-acidic impurities, followed by recrystallization, will in most cases yield a product of high purity. For particularly challenging samples, silica gel chromatography with an acidified eluent provides a robust final purification step. Adherence to these protocols will ensure the high quality of this important chemical intermediate, thereby facilitating its successful use in research and development.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Process for the purification of carboxylic acids. (2014).
  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287624, 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

  • ChemBK. (n.d.). 4-Methoxy-4-oxobutanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12353567, 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Application Notes & Protocols: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Novel Scaffolds

In the ever-evolving field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide focuses on 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid , a compound that, while not extensively documented in current literature, represents a promising starting point for drug discovery endeavors. Its structural motifs—a substituted aromatic ring, a ketone, and a carboxylic acid—are prevalent in a multitude of biologically active molecules. The absence of specific data for this exact compound necessitates a predictive approach, grounded in established chemical principles and the known pharmacology of analogous structures. This document, therefore, serves as both a practical guide to its synthesis and a forward-looking exploration of its potential therapeutic applications, designed for researchers at the forefront of pharmaceutical innovation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is the foundation of its application in medicinal chemistry. The table below outlines the predicted properties of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, which are crucial for considerations such as solubility, membrane permeability, and formulation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₄O₄Provides the elemental composition.
Molecular Weight 222.24 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3 1.4An indicator of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond, influencing target binding.
Hydrogen Bond Acceptors 4The methoxy, ketone, and carboxylic acid groups can accept hydrogen bonds.
Topological Polar Surface Area 63.6 ŲAffects drug transport properties, including blood-brain barrier penetration.

Data is inferred from structurally similar compounds available in public databases.

The structure of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid features a 1,2,4-trisubstituted benzene ring. The methoxy and methyl groups on the aromatic ring are electron-donating, which can influence the reactivity of the ring and its interaction with biological targets. The ketone and carboxylic acid moieties provide opportunities for a variety of chemical modifications and interactions with biological macromolecules.

Synthesis Protocol: A Predictive Approach via Friedel-Crafts Acylation

The most established and logical route for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride[1][2]. For the target molecule, the starting aromatic compound would be 1,4-dimethoxy-2-methylbenzene. The following protocol is a detailed, predictive guide based on this well-established reaction.

Principle of the Reaction

The Friedel-Crafts acylation involves the electrophilic aromatic substitution of the electron-rich 1,4-dimethoxy-2-methylbenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[3]. The reaction is regioselective, with the substitution pattern on the aromatic ring directing the position of acylation. The electron-donating methoxy and methyl groups are ortho-, para-directing. In this case, the acylation is expected to occur at the position ortho to the second methoxy group and meta to the methyl group, which is the most sterically accessible and electronically activated position.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents 1. Prepare anhydrous DCM 2. Weigh Succinic Anhydride 3. Weigh Anhydrous AlCl₃ setup Set up reaction flask under N₂ reagents->setup add_alcl3 Add AlCl₃ to DCM setup->add_alcl3 add_anhydride Slowly add Succinic Anhydride add_alcl3->add_anhydride add_aromatic Add 1,4-dimethoxy-2-methylbenzene add_anhydride->add_aromatic reflux Heat to reflux add_aromatic->reflux monitor Monitor by TLC reflux->monitor quench Quench with ice and HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize crude product evaporate->recrystallize characterize Characterize (NMR, MS, IR) recrystallize->characterize

Caption: Synthetic workflow for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Detailed Step-by-Step Protocol

Materials:

  • 1,4-dimethoxy-2-methylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Toluene, Ethanol/Water)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DCM (200 mL) and anhydrous AlCl₃ (2.2 equivalents). Stir the suspension under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Formation of Acylium Ion: To the stirred suspension, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10°C. The reaction is exothermic. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Addition of Aromatic Compound: Dissolve 1,4-dimethoxy-2-methylbenzene (1.0 equivalent) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours), cool the mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (100 mL). This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), followed by saturated NaHCO₃ solution (2 x 100 mL) to extract the acidic product into the aqueous layer.

  • Isolation of Product: Collect the aqueous layers and acidify with concentrated HCl until a precipitate forms (pH ~2). Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Potential Medicinal Chemistry Applications

While direct biological data for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is not available, its structural features suggest several plausible applications in drug discovery.

As a Prodrug for Anti-Inflammatory Agents

Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Some 4-aryl-4-oxobutanoic acids have been investigated as prodrugs that are metabolized in vivo to the active arylalkanoic acid derivative[4].

  • Hypothesized Mechanism: The ketone group of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid could be reduced in vivo to a hydroxyl group, followed by further metabolic steps to yield a more active anti-inflammatory agent. This prodrug approach can improve the gastrointestinal tolerance of NSAIDs.

As an Immunomodulatory Agent

Aromatic ketoacids secreted by certain microorganisms have been shown to possess immunomodulatory properties. For instance, they can activate the Nrf2/HO-1 pathway, which is a key regulator of the cellular antioxidant response and has anti-inflammatory effects[5][6].

  • Potential for Investigation: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid could be screened for its ability to modulate immune responses in vitro and in vivo. Assays could include measuring the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) in immune cells and assessing the activation of the Nrf2 pathway[5][6].

As a Scaffold for Dopamine Receptor Ligands

The arylpiperazine moiety is a common feature in many dopamine D2 and D3 receptor ligands[7]. The carboxylic acid of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be used as a handle to introduce a piperazine group via an amide linkage, creating a library of potential dopamine receptor modulators for the treatment of neuropsychiatric disorders.

  • Synthetic Strategy: The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents) and reacted with various substituted arylpiperazines to generate a diverse set of final compounds for screening.

As an Antirheumatic Agent

Derivatives of 4-aryl-4-oxobutanoic acids have been synthesized and evaluated for their antirheumatic activity. For example, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) has shown promise as an antirheumatic agent[8][9].

  • Structure-Activity Relationship (SAR) Studies: The core structure of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be systematically modified to explore SAR for antirheumatic activity. Modifications could include substitutions on the aromatic ring, derivatization of the keto group, and transformations of the carboxylic acid.

Proposed Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Seed the cells in 24-well plates. Pre-treat the cells with varying concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Interpretation: A dose-dependent decrease in cytokine production would indicate anti-inflammatory activity.

Nrf2 Activation Assay
  • Cell Culture: Use a cell line with an Nrf2-responsive reporter gene (e.g., ARE-luciferase).

  • Treatment: Treat the cells with the test compound for 24 hours.

  • Luciferase Assay: Measure luciferase activity as an indicator of Nrf2 activation.

  • Western Blot: Confirm the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1)[5][6].

Conclusion and Future Directions

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, while not a widely studied molecule, presents a versatile and promising scaffold for medicinal chemistry research. The predictive synthetic protocol outlined herein, based on the robust Friedel-Crafts acylation, provides a clear path to obtaining this compound for further investigation. The potential applications as a prodrug for anti-inflammatory agents, an immunomodulatory compound, a scaffold for CNS-active agents, and an antirheumatic agent are all grounded in the established pharmacology of structurally related molecules. The proposed biological assays offer a starting point for elucidating the therapeutic potential of this and related compounds. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Kuykendall, N. S., & Kuykendall, J. R. (2024). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. IntechOpen. Retrieved from [Link]

  • PubMed. (2004). Ketoacids? Good medicine?. Retrieved from [Link]

  • Al-Obaid, A. M., El-Subbagh, H. I., Asiri, Y. A., & Abdel-Aziz, A. A. M. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC. Retrieved from [Link]

  • Stijlemans, B., et al. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. PMC. Retrieved from [Link]

  • Stijlemans, B., et al. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Frontiers in Immunology. Retrieved from [Link]

  • Desai, R. D., & Wali, M. A. (1937). Studies in the friedel-crafts reaction. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143.
  • ResearchGate. (n.d.). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

  • Kaučič, B., & Kočevar, M. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxobutanoic Acid. Retrieved from [Link]

  • PubMed. (1972). The Source of Aromatic Ketoacids in Tyrosinaemia and Phenylketonuria. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Retrieved from [Link]

  • MDPI. (n.d.). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Amino Acid Metabolites: Molecular Messengers Bridging Immune-Microbiota Communication. Retrieved from [Link]

  • Journal of Pharmaceutical Research & Reports. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). 4D-QSAR: Perspectives in Drug Design. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid in the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry

Abstract & Introduction

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, also known as 3-(2-methoxy-5-methylbenzoyl)propionic acid, is a highly functionalized aromatic keto-acid. Its strategic arrangement of a carboxylic acid, a ketone, and an activated aromatic ring makes it a valuable and versatile building block in modern organic synthesis. The methoxy and methyl substituents on the phenyl ring not only influence its reactivity and solubility but also provide steric and electronic handles to direct subsequent chemical transformations. The prevalence of methoxy groups in approved pharmaceuticals highlights their importance in modulating ligand-target binding, physicochemical properties, and ADME parameters[1].

This guide provides an in-depth exploration of the synthesis and primary applications of this building block, with a particular focus on its utility in constructing substituted indanone frameworks. The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antibacterial, anticancer, and anti-inflammatory properties[2][3]. We will detail the synthetic protocols, explain the mechanistic rationale behind the procedural steps, and offer insights gleaned from extensive experience with related transformations.

Synthesis of the Core Building Block

The most direct and established method for preparing 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is through the Friedel-Crafts acylation of 2-methylanisole (m-cresyl methyl ether) with succinic anhydride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an electrophilic acylium ion generated in situ.[6][7]

Principle of the Reaction: Friedel-Crafts Acylation

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making it a highly reactive electrophile. The electron-rich 2-methylanisole ring then attacks the activated carbonyl carbon. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. Acylation occurs para to the strongly activating methoxy group, which is the sterically most accessible position. A subsequent aqueous workup hydrolyzes the aluminum complexes and protonates the resulting carboxylate to yield the final product.

Experimental Workflow: Synthesis of the Building Block

cluster_0 Step 1: Reagent Preparation & Complex Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Work-up & Isolation reagents Succinic Anhydride + Anhydrous AlCl₃ in CS₂ complex Acylium Ion Intermediate Formation reagents->complex Stirring, 0-5 °C addition Slow addition of 2-Methylanisole complex->addition reaction Reaction Mixture (Stir at RT, 48h) addition->reaction quench Quench with Ice & Conc. HCl reaction->quench extraction Solvent Extraction (e.g., with Ether) quench->extraction purification Recrystallization (e.g., from Methanol) extraction->purification product Final Product: 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid purification->product cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification reagents 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid setup Combine Reagents & Heat (90-95 °C, 1h) reagents->setup catalyst Polyphosphoric Acid (PPA) catalyst->setup quench Pour onto Crushed Ice setup->quench filtration Filter Cream-colored Solid quench->filtration wash Wash with sat. NaHCO₃ & Water filtration->wash recrystallize Recrystallization from Petroleum Ether wash->recrystallize product Final Product: 4-Methoxy-7-methyl-1-indanone recrystallize->product

Caption: Workflow for Indanone Synthesis via Intramolecular Cyclization.

Detailed Synthesis Protocol
  • Materials: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, Polyphosphoric acid (PPA), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Petroleum Ether.

  • Procedure: [3] 1. Place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) in a flask equipped with a mechanical stirrer and a thermometer. 2. Heat the PPA in an oil bath to 70 °C. 3. Add 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (1.0 eq.) portion-wise to the hot, stirred PPA. 4. After the addition is complete, raise the temperature of the oil bath to 90-95 °C and stir the mixture vigorously for 1 hour. The color of the reaction mixture will typically turn dark. 5. Cool the reaction mixture and pour it carefully onto a large amount of crushed ice with stirring. 6. A cream-colored solid will precipitate. Collect the solid by vacuum filtration. 7. Wash the filter cake thoroughly with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted starting acid), and finally with water again until the washings are neutral. 8. Dry the crude product. 9. Purify the solid by recrystallization from petroleum ether to afford 4-Methoxy-7-methyl-1-indanone as colorless crystals. [3]A yield of 85% has been reported for this step. [3]

Data Summary & Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acidC₁₂H₁₄O₄222.24White to off-white solid~115-118
4-Methoxy-7-methyl-1-indanoneC₁₁H₁₂O₂176.21Colorless crystals84 [3]

Field Insights & Troubleshooting

  • Regioselectivity: The initial Friedel-Crafts acylation is generally highly regioselective. The powerful para-directing effect of the methoxy group, combined with the ortho-directing methyl group, strongly favors acylation at the C4 position (para to -OCH₃). However, it is prudent to confirm the structure of the intermediate keto-acid by NMR spectroscopy to rule out any minor isomeric byproducts.

  • Catalyst Quality: The success of both the inter- and intramolecular Friedel-Crafts reactions is highly dependent on the quality of the acid catalyst. Anhydrous aluminum chloride must be handled under inert conditions as it reacts violently with moisture. Polyphosphoric acid should be viscous and relatively fresh; old PPA can absorb atmospheric moisture, reducing its efficacy.

  • Cyclization Conditions: The temperature and duration of the intramolecular cyclization are critical. Insufficient heating may lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can lead to charring and polymerization, significantly reducing the yield. [8]Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Alternative Cyclization Reagents: While PPA is effective, other strong acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) or trifluoroacetic acid can also be employed and may offer advantages in terms of easier workup or milder conditions for sensitive substrates. [2]

Conclusion

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a readily accessible and highly effective building block for the synthesis of complex organic molecules. Its utility is powerfully demonstrated in the efficient, high-yield synthesis of 4-methoxy-7-methyl-1-indanone, a key scaffold with demonstrated biological activity. The protocols detailed herein are robust and scalable, providing researchers in medicinal and synthetic chemistry with a reliable pathway to this and other related high-value compounds.

References

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]

  • Studies in the friedel-crafts reaction. Indian Academy of Sciences. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation. University of California, Davis. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

Application Note: Quantitative Analysis of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive and validated analytical methodologies for the precise and reliable quantification of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid," a key organic intermediate in pharmaceutical development. Recognizing the critical need for robust analytical oversight from process chemistry to quality control, we present two distinct, fit-for-purpose protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is underpinned by a rigorous validation framework consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended to serve as a vital resource for researchers, analytical scientists, and drug development professionals, enabling them to implement these methods with confidence and ensure the quality and integrity of their work.

Introduction: The Analytical Imperative

"4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" is an aromatic keto acid with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Its structural features, including a carboxylic acid, a ketone, and a substituted phenyl ring, make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The purity and concentration of this intermediate can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is paramount.

This guide is structured to provide not just procedural steps, but a deep-seated rationale for each methodological choice, empowering the end-user to understand, adapt, and troubleshoot the analytical process effectively.

Physicochemical Properties & Analytical Considerations

While specific experimental data for "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" is not widely published, its structure allows for the deduction of key properties that inform analytical strategy:

  • Acidity: The carboxylic acid moiety (pKa likely in the range of 4-5) dictates that the compound's charge state is pH-dependent. This is a critical parameter for optimizing chromatographic retention and extraction efficiency.

  • Chromatography: The presence of a phenyl ring provides a strong chromophore, making UV detection a viable and straightforward quantification technique. The overall moderate polarity suggests that reversed-phase liquid chromatography will be the separation mode of choice.

  • Mass Spectrometry: The molecule's structure is amenable to soft ionization techniques such as Electrospray Ionization (ESI), making it an excellent candidate for highly selective and sensitive LC-MS/MS analysis.

Method 1: HPLC-UV for Routine Quantification

This method is designed for robust, routine analysis, such as in-process control, purity assessment of the neat substance, and stability testing, where concentration levels are expected to be relatively high.

Principle of the Method

The analyte is separated from potential impurities on a reversed-phase C18 column using an isocratic mobile phase. The acidic nature of the mobile phase ensures that the carboxylic acid group is protonated (in its neutral form), promoting retention on the nonpolar stationary phase. Quantification is achieved by measuring the absorbance of the aromatic ring at a specific UV wavelength.

Experimental Protocol

3.2.1. Materials and Reagents

  • Reference Standard: "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (40:60 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas before use. The formic acid is crucial for maintaining an acidic pH to ensure consistent analyte retention and achieve good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

3.2.3. HPLC Instrument Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 254 nm (or wavelength of maximum absorbance determined by UV scan)
Run Time 10 minutes

3.2.4. Sample Preparation

  • For Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • For In-Process Samples: Dilute the reaction mixture with methanol or mobile phase to a theoretical concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter to remove particulate matter before injection.

Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the equation of the line.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for applications requiring low detection limits, such as pharmacokinetic studies in biological matrices (e.g., plasma, urine), or for the quantification of trace-level impurities.

Principle of the Method

The method utilizes the high selectivity and sensitivity of tandem mass spectrometry.[3] After chromatographic separation, the analyte is ionized, and a specific precursor ion (the molecular ion or a related adduct) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.[3][4]

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS sample preparation and analysis.

Experimental Protocol

4.3.1. Materials and Reagents

  • Reference Standard: "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₆- or D₄-labeled analog). If not available, a structurally similar compound can be used after careful validation.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

4.3.2. Preparation of Solutions

  • LC Mobile Phase A: Water with 0.1% Formic Acid

  • LC Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by serial dilution for spiking into the biological matrix to create calibration curves and quality control (QC) samples.

4.3.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10 v/v).

  • Vortex, and transfer to an autosampler vial for injection.

4.3.4. LC-MS/MS Instrument Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (m/z) 221.1 → Product Ion (m/z) [To be determined by infusion]
IS Transition [To be determined based on the IS used]
Ion Source Temp. 500 °C
Capillary Voltage -3.0 kV

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer. The choice of negative ionization mode is based on the acidic proton of the carboxylic acid, which is readily lost to form [M-H]⁻.

Method Validation Protocol

To ensure that the analytical procedures are fit for their intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[1][2][5]

Validation Parameters

The following parameters should be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this involves analyzing blank matrix and samples spiked with potential impurities. For LC-MS/MS, it involves monitoring for interfering peaks in the MRM chromatograms of blank matrix samples from multiple sources.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (low, mid, high QC) covering the specified range.[6] Results are expressed as percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically the lowest point on the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Performance Limits cluster_2 Final Validation A Selectivity & Specificity B Linearity & Range A->B C Accuracy & Precision B->C D LOD & LOQ C->D E Robustness D->E F Validation Report E->F

Sources

High-throughput screening assays involving "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Topic: High-Throughput Screening Assays for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Abstract

This document provides a comprehensive guide for establishing high-throughput screening (HTS) campaigns to elucidate the biological targets and functional activity of the novel compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. As the specific molecular targets of this compound are currently uncharacterized, we propose a scientifically-grounded screening strategy based on structural homology to known bioactive molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to profile this and similar novel chemical entities. We present two primary HTS methodologies: a biochemical radioligand binding assay to determine direct target engagement and a cell-based neurotransmitter uptake assay to assess functional inhibition.

Introduction and Strategic Rationale

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a small molecule whose biological activity profile is not yet established in public-domain literature. In the absence of known targets, a rational approach to initiating a screening campaign involves examining its structure for clues to potential bioactivity. The molecule's architecture, featuring a substituted phenyl ring and a flexible carboxylic acid chain, bears a resemblance to certain metabolites of synthetic cathinones, such as mephedrone.

Mephedrone and its phase I metabolites are known to interact with the monoamine transporter system, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are critical regulators of neurotransmission and are well-established targets for a wide range of therapeutics, particularly in the treatment of psychiatric and neurological disorders. Therefore, a logical and resource-efficient starting point for characterizing 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is to screen it against the monoamine transporter family.

This guide outlines a two-tiered HTS approach:

  • Primary Screen (Biochemical): A competitive radioligand binding assay to quantify the compound's affinity for DAT, NET, and SERT.

  • Secondary Screen (Cell-Based): A functional assay to measure the compound's ability to inhibit neurotransmitter uptake mediated by these transporters.

This strategy allows for the rapid identification of direct binding interactions, followed by confirmation of functional consequence in a cellular context, providing a robust foundation for hit validation and further development.

Tier 1 HTS Protocol: Monoamine Transporter Radioligand Binding Assay

This biochemical assay directly measures the affinity of the test compound for the DAT, NET, and SERT proteins by quantifying its ability to compete with a specific, high-affinity radioligand.

Principle and Causality

The assay operates on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the transporter is incubated with a membrane preparation containing the transporter of interest. The amount of radioactivity bound to the membrane is proportional to the number of available binding sites. When a test compound (a potential inhibitor) is introduced, it competes for these binding sites, displacing the radioligand and causing a measurable decrease in bound radioactivity. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. This provides a direct measure of binding affinity.

Experimental Workflow Diagram

A Prepare Reagents: Membranes (DAT, NET, or SERT) Radioligand, Buffers B Dispense Test Compound (10-point dilution series) to 384-well plate A->B 1 C Add Radioligand to all wells B->C 2 D Add Cell Membranes (expressing target transporter) C->D 3 E Incubate (e.g., 60 min at Room Temp) D->E 4 F Harvest onto Filter Plate (using cell harvester) E->F 5 G Wash to Remove Unbound Radioligand F->G 6 H Add Scintillation Cocktail and Seal Plate G->H 7 I Read Radioactivity (Microplate Scintillation Counter) H->I 8 J Data Analysis: Calculate IC50 and Ki values I->J 9

Caption: Workflow for the radioligand binding assay.

Detailed Step-by-Step Methodology

Materials:

  • HEK293 cell membrane preparations stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold).

  • Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • 384-well assay plates and GF/B filter plates.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in DMSO, starting at 1 mM. Dispense 1 µL of each concentration into the assay plate. Also include wells for positive control (non-specific binding inhibitor) and negative control (DMSO vehicle).

  • Reagent Preparation: On the day of the assay, thaw membrane preparations on ice. Dilute membranes and the appropriate radioligand in assay buffer to a 2X final concentration. The final radioligand concentration should be approximately its Kd value for the respective transporter.

  • Assay Reaction:

    • To each well, add 50 µL of the 2X radioligand solution.

    • Add 50 µL of the 2X membrane solution to initiate the reaction. Final volume will be 101 µL.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Pre-soak the GF/B filter plate with 0.5% polyethylenimine. Harvest the assay plate contents onto the filter plate using a cell harvester.

  • Washing: Rapidly wash the filter plate 3 times with 200 µL/well of ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate completely. Add 30 µL of scintillation fluid to each well, seal the plate, and count using a microplate scintillation counter.

  • Data Analysis:

    • Determine total binding (DMSO wells) and non-specific binding (positive control wells).

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Hypothetical Data Presentation
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Test Compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
Radioligand Used [³H]WIN 35,428[³H]Nisoxetine[³H]Citalopram
IC50 (nM) 8,500> 10,000750
Ki (nM) 4,120> 10,000365
Interpretation Weak binding affinityNo significant bindingModerate binding affinity

Tier 2 HTS Protocol: Cell-Based Neurotransmitter Uptake Assay

This functional assay measures the ability of the test compound to inhibit the transport of a fluorescent substrate into cells engineered to express a specific monoamine transporter.

Principle and Causality

This assay provides a direct readout of the transporter's functional activity. We use a fluorescent substrate (like ASP+) that is actively transported into the cell by DAT, NET, or SERT. Once inside the cell, its fluorescence properties can be measured. A compound that inhibits transporter function will block the uptake of this substrate, resulting in a lower intracellular fluorescence signal. This method is highly amenable to HTS formats and provides crucial functional data to complement the binding assay results. A compound that binds but does not inhibit uptake may be acting via a non-competitive mechanism or may not be a functional modulator, making this assay a critical step in hit validation.

Experimental Workflow Diagram

A Seed HEK293 cells (expressing DAT, NET, or SERT) in 384-well plates B Incubate cells (24 hours, 37°C, 5% CO2) A->B 1 C Wash cells with HBSS buffer B->C 2 D Add Test Compound (dilution series) & Incubate C->D 3 E Add Fluorescent Substrate (e.g., ASP+) D->E 4 F Incubate to allow uptake (e.g., 10 min at 37°C) E->F 5 G Wash to remove extracellular substrate F->G 6 H Read Fluorescence (Plate Reader, Ex/Em 485/590 nm) G->H 7 I Data Analysis: Calculate IC50 for uptake inhibition H->I 8

Caption: Workflow for the cell-based uptake assay.

Detailed Step-by-Step Methodology

Materials:

  • HEK293 cell lines stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Black, clear-bottom 384-well cell culture plates.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: 4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide (ASP+).

  • Positive Controls: GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 384-well plates at a density of 15,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with 80 µL of pre-warmed assay buffer.

  • Add 20 µL of assay buffer containing the test compound at various concentrations (prepared as a 2X stock). Include positive control inhibitors and vehicle (DMSO) controls.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Substrate Addition: Add 20 µL of 2X ASP+ solution (final concentration ~5-10 µM) to all wells to initiate uptake.

  • Uptake Incubation: Incubate the plate for 10-20 minutes at 37°C. The exact time should be optimized to remain in the linear uptake phase.

  • Signal Termination: Terminate the uptake by washing the cells twice with 80 µL of ice-cold assay buffer to remove extracellular ASP+. Leave 40 µL of buffer in the wells after the final wash.

  • Fluorescence Reading: Immediately read the plate in a bottom-read fluorescence plate reader (Excitation ~485 nm, Emission ~590 nm).

  • Data Analysis:

    • Define 0% inhibition from the vehicle control wells (maximum uptake) and 100% inhibition from the positive control wells (e.g., 10 µM Fluoxetine for SERT).

    • Normalize the data and plot percent inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Test Compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
Fluorescent Substrate ASP+ASP+ASP+
IC50 (µM) > 50> 501.2
Max Inhibition (%) < 20%< 20%98%
Interpretation No functional inhibitionNo functional inhibitionPotent functional inhibitor

Data Interpretation and Hit Progression Strategy

The combined results from the binding and functional assays provide a clear path for decision-making.

  • Positive Hit: A compound is considered a validated hit if it demonstrates both significant binding affinity (e.g., Ki < 1 µM) in the radioligand assay and potent functional inhibition (e.g., IC50 < 5 µM) in the uptake assay for the same transporter.

  • Selectivity: The data from all three transporters should be compared. A compound showing high potency for one transporter (e.g., SERT) and significantly lower potency (>30-fold) for the others is considered a selective inhibitor.

  • Discordant Results: If a compound binds but does not inhibit uptake, it may be a non-competitive ligand or an assay artifact. If it appears to inhibit uptake without binding, it could be acting through an indirect mechanism or causing cytotoxicity, which should be evaluated with a cell viability counter-screen.[4]

Start Screen Compound in Binding & Uptake Assays CheckBinding Binding Ki < 1 µM? Start->CheckBinding CheckUptake Uptake IC50 < 5 µM? CheckBinding->CheckUptake Yes Discard1 Discard or Deprioritize: No significant binding CheckBinding->Discard1 No CheckSelectivity >30-fold selective? CheckUptake->CheckSelectivity Yes Discard2 Investigate Further: Possible non-competitive binder or assay artifact CheckUptake->Discard2 No Hit Validated Hit: Selective Inhibitor NonSelective Validated Hit: Non-Selective Inhibitor CheckSelectivity->Hit Yes CheckSelectivity->NonSelective No

Caption: Decision tree for hit progression.

References

  • Mayer, F. P., et al. (2016). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology, 173(17), 2657–2668. [Link]

  • Wikipedia. (2023). Mephedrone. [Link]

  • Zwartsen, A., et al. (2023). Mephedrone and Its Metabolites: A Narrative Review. MDPI. [Link]

  • Martínez-Clemente, J., et al. (2014). Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS. PubMed. [Link]

  • Green, A. R., et al. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology, 171(9), 2251–2263. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening. In Probe Development and Molecular Libraries. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Keto-Acid

In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is paramount. "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" is a keto-acid with a structural motif that suggests potential interactions with biological systems. The presence of an aromatic ring, a ketone group, and a carboxylic acid moiety provides a scaffold ripe for investigation. While direct biological activities of this specific compound are not yet extensively documented, its structural similarity to other 4-aryl-4-oxobutanoic acid derivatives suggests a range of potential applications, including anti-inflammatory, cytotoxic, and antimicrobial activities.[1][2][3][4]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to initiate the biological characterization of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" using a suite of robust cell-based assays. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols, and offer insights into data interpretation, all grounded in established scientific principles.

Safety and Handling

Prior to commencing any experimental work, it is crucial to handle "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be readily available, the SDS for structurally related compounds should be consulted. As a general precaution, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

I. Cytotoxicity Assessment: Establishing a Therapeutic Window

A fundamental first step in characterizing any new compound is to determine its cytotoxic profile.[5] This information is critical for establishing a therapeutic window and for interpreting the results of other biological assays. We will explore two complementary methods to assess cell viability and the mechanism of cell death.

A. Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO or SDS F->G H Measure absorbance at 570 nm G->H I Data analysis: Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed your chosen cell line (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS solution in 0.01 M HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

To understand the mechanism of cell death induced by the compound, an apoptosis assay is essential.[5][10][11] The Annexin V-FITC/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Apoptosis is a highly regulated process involving a cascade of caspases, which are cysteine proteases that cleave specific substrates.[16][17][18][19] The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3.[18][19][20]

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 activation Caspase-8 activation Death Receptor->Caspase-8 activation Caspase-3 activation Caspase-3 activation Caspase-8 activation->Caspase-3 activation Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-9 activation->Caspase-3 activation Substrate Cleavage Substrate Cleavage Caspase-3 activation->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic caspase-mediated apoptosis pathways.

  • Cell Treatment: Seed and treat cells with "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

II. Anti-Inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases.[21][22] The 4-aryl-4-oxobutanoic acid scaffold has been associated with anti-inflammatory properties.[1][2] We will focus on two key markers of inflammation: nitric oxide (NO) production and the activation of the NF-κB signaling pathway.

A. Measurement of Nitric Oxide Production using the Griess Assay

Nitric oxide (NO) is a key inflammatory mediator. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to increased NO production. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[23][24][25][26][27]

Griess_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with the compound A->B C Stimulate with LPS to induce inflammation B->C D Incubate for 24h C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate for 10-15 min F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration H->I

Caption: Workflow for the Griess assay to measure nitric oxide production.

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

B. NF-κB Signaling Pathway Activation

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[28][29][30][31] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[32] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[32]

NFkB_Pathway Pro-inflammatory stimuli (LPS, TNF-α) Pro-inflammatory stimuli (LPS, TNF-α) Receptor Receptor Pro-inflammatory stimuli (LPS, TNF-α)->Receptor IKK complex activation IKK complex activation Receptor->IKK complex activation IκB phosphorylation IκB phosphorylation IKK complex activation->IκB phosphorylation IκB degradation IκB degradation IκB phosphorylation->IκB degradation NF-κB release NF-κB release IκB degradation->NF-κB release NF-κB nuclear translocation NF-κB nuclear translocation NF-κB release->NF-κB nuclear translocation Gene transcription (cytokines, chemokines) Gene transcription (cytokines, chemokines) NF-κB nuclear translocation->Gene transcription (cytokines, chemokines)

Caption: The canonical NF-κB signaling pathway leading to inflammation.

A common method to assess NF-κB activation is to use a reporter gene assay.[33] This involves using a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.

III. Antimicrobial Activity Screening

The structural features of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" also suggest potential antimicrobial properties.[1] A preliminary screening can be performed using standard microbiology techniques to determine its activity against a panel of clinically relevant bacteria.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[34][35]

  • Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Grow the bacterial strains in a suitable broth medium overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing the results from the described assays.

Table 1: Cytotoxicity of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid on Various Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24
48
72
A54924
48
72

Table 2: Effect of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
Compound + LPS

Table 3: Minimum Inhibitory Concentration (MIC) of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Conclusion and Future Directions

This guide provides a foundational set of cell-based assays to begin the biological evaluation of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid." The data generated from these experiments will provide crucial insights into its cytotoxic, anti-inflammatory, and antimicrobial potential. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, such as investigating the specific molecular targets and signaling pathways modulated by this compound. The journey from a novel chemical entity to a potential therapeutic lead is a long and rigorous one, and the application of these well-established cell-based assays is an indispensable first step.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Mini reviews in medicinal chemistry, 18(1), 13-21. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(4), a000165. [Link]

  • Martin, S. J., & Green, D. R. (1995). Caspase-activation pathways in apoptosis and immunity. Immunological reviews, 193, 10-21. [Link]

  • Liu, S. F., & Malik, A. B. (2006). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in bioscience : a journal and virtual library, 11, 645-651. [Link]

  • Ichijo, H. (2001). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry, 129(5), 677-683. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Wikipedia. (2024). Apoptosis. [Link]

  • van der Meer, J. W., et al. (2015). A cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function, 6(1), 129-136. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. [Link]

  • protocols.io. (2023). MTT Assay. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Journal of Pharmaceutical Research International. (2021). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

  • PubMed. (2020). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • SPIE. (2016). High content cell-based assay for the inflammatory pathway. [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • PubMed Central. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. [Link]

  • ResearchGate. (2019). Protocol Griess Test. [Link]

  • Purdue University. (2018). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. [Link]

  • ResearchGate. (2022). Examples of target-based assays for the detection of antimicrobial activity. [Link]

  • iGEM. (2017). Griess/Nitrite Assay. [Link]

  • Seoul National University. (2016). High content cell-based assay for the inflammatory pathway. [Link]

  • ResearchGate. (2019). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]

  • MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

Sources

Application Notes and Protocols: Leveraging "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" for the Development of Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for utilizing 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid as a foundational scaffold in the discovery and development of novel tyrosine kinase inhibitors. While direct biological activity of this specific compound is not extensively documented, its structural motifs present a compelling starting point for chemical elaboration. This document outlines the scientific rationale, synthetic protocols, and detailed screening assays to guide researchers in leveraging this scaffold to generate potent and selective kinase inhibitors. We will use a hypothetical yet scientifically rigorous approach, focusing on a well-validated target class, the receptor tyrosine kinases (RTKs), to illustrate the developmental pathway from scaffold to potential lead compound.

Introduction: The Promise of a Privileged Scaffold

The relentless pursuit of novel therapeutics for diseases such as cancer and inflammatory disorders has identified protein kinases as a pivotal target class.[1] Tyrosine kinases, in particular, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms.[3]

The core of successful kinase inhibitor design often lies in the identification and optimization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with the conserved features of the kinase ATP-binding pocket.[3] 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid presents such a promising scaffold. Its key features include:

  • A Substituted Phenyl Ring: This provides a platform for establishing interactions within the hydrophobic regions of the ATP-binding site and allows for substitutions to fine-tune selectivity.

  • A Keto Group: This can act as a hydrogen bond acceptor, a critical interaction with the hinge region of many kinases.[4][5]

  • A Butanoic Acid Moiety: This flexible linker can be functionalized to explore deeper pockets within the enzyme or to attach solubilizing groups.

This guide will provide a roadmap for harnessing these features to develop novel inhibitors targeting a representative tyrosine kinase.

Rationale for Scaffold Selection and Target Class

The general pharmacophore for type I kinase inhibitors, which bind to the active conformation of the enzyme, typically includes a hydrogen bond donor-acceptor pair that interacts with the kinase hinge region, a hydrophobic moiety that occupies the adenine-binding pocket, and often another hydrophobic group that extends into a deeper pocket.[6][7]

The 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold can be conceptually mapped onto this pharmacophore. The phenyl ring can serve as the primary hydrophobic anchor, while the keto group can engage in hydrogen bonding. The methoxy and methyl substituents on the phenyl ring can be exploited to achieve selectivity for a particular kinase.

For the purpose of this guide, we will consider a hypothetical development program targeting a member of the Receptor Tyrosine Kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). These are well-validated cancer targets with extensive structural and biological data available, making them ideal models for illustrating the inhibitor development process.[5]

Synthesis and Characterization of the Core Scaffold

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can be achieved via a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds to an aromatic ring.[8]

Protocol 1: Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Materials:

  • 2-Methoxy-5-methylanisole (4-methylguaiacol)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension. The reaction is exothermic; maintain the temperature at 0-5 °C.

  • After the addition is complete, add 2-Methoxy-5-methylanisole (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of Novel Inhibitors: A Scaffold-Based Approach

With the core scaffold in hand, the next phase involves chemical modifications to enhance its affinity and selectivity for the target kinase. This is a key aspect of scaffold-based drug design.[3]

Rationale for Structural Modifications

Based on the general kinase inhibitor pharmacophore, several modifications to the 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold can be proposed:

  • Modification of the Phenyl Ring Substituents: The methoxy and methyl groups can be altered to probe for selectivity pockets. For example, replacing the methyl group with a trifluoromethyl group could enhance binding through favorable interactions.

  • Amidation of the Carboxylic Acid: The carboxylic acid can be coupled with various amines to introduce new functional groups. This can be used to introduce hydrogen bond donors or acceptors, or to extend the molecule into other regions of the ATP-binding site.

  • Heterocyclic Replacements for the Phenyl Ring: The phenyl ring can be replaced with nitrogen-containing heterocycles (e.g., quinazoline, pyrimidine) which are common in known kinase inhibitors and can form additional hydrogen bonds with the hinge region.[9]

Illustrative Synthetic Scheme for Analog Generation

The following diagram illustrates a potential workflow for generating a library of analogs from the core scaffold.

G Scaffold 4-(2-Methoxy-5-methylphenyl) -4-oxobutanoic acid Amidation Amidation of Carboxylic Acid Scaffold->Amidation R-NH2, Coupling agents Aromatic_Mod Modification of Phenyl Ring Scaffold->Aromatic_Mod e.g., Halogenation, Suzuki Coupling Heterocycle Heterocyclic Replacement Scaffold->Heterocycle Multi-step synthesis Analogs1 Amide Analogs Amidation->Analogs1 Analogs2 Substituted Phenyl Analogs Aromatic_Mod->Analogs2 Analogs3 Heterocyclic Analogs Heterocycle->Analogs3

Caption: Workflow for generating diverse analogs from the core scaffold.

Experimental Protocols for Inhibitor Screening

Once a library of compounds has been synthesized, they must be screened for their ability to inhibit the target kinase. A tiered screening approach is often employed, starting with a high-throughput enzymatic assay, followed by cell-based assays to confirm activity in a more physiological context.

Protocol 2: In Vitro Enzymatic Kinase Inhibition Assay (ELISA-based)

This protocol describes a common non-radioactive method for measuring kinase activity and inhibition.[10]

Materials:

  • Recombinant active tyrosine kinase (e.g., EGFR, VEGFR)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 96-well microtiter plates

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4 °C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the recombinant kinase to the wells, followed by the ATP solution to initiate the phosphorylation reaction. Incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Wash the plate to remove ATP and unbound enzyme. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature.

  • Signal Development: Wash the plate again and add the TMB substrate. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)
Scaffold EGFR>10,000
Analog 1 EGFR850
Analog 2 EGFR75
Analog 3 EGFR15
Reference InhibitorEGFR10
Protocol 3: Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[11][12]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • Ligand to stimulate the kinase (e.g., EGF for EGFR)

  • Lysis buffer

  • ELISA kit for detecting phosphorylation of a downstream substrate (e.g., phospho-ERK) or an autophosphorylation site on the receptor.

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

  • Kinase Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the kinase signaling pathway.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Phosphorylation Detection: Use a sandwich ELISA to quantify the phosphorylation of a downstream target. For example, capture total ERK protein and detect with a phospho-specific ERK antibody.

  • Data Analysis: Determine the effect of the compounds on ligand-induced phosphorylation and calculate the cellular IC₅₀ value.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Lead Optimization Enzymatic_Assay Enzymatic Kinase Assay (IC50 determination) Cell_Assay Cell-Based Kinase Assay (Cellular IC50) Enzymatic_Assay->Cell_Assay Active Compounds Lead_Opt Further optimization for potency, selectivity, and ADME properties Cell_Assay->Lead_Opt Confirmed Hits

Caption: A typical screening cascade for kinase inhibitor discovery.

Conclusion and Future Directions

The journey from a promising scaffold to a clinical candidate is long and complex. This guide has provided a foundational framework for initiating such a journey with 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The protocols and rationale presented here offer a starting point for researchers to explore the potential of this and similar scaffolds in the development of novel tyrosine kinase inhibitors. Future work should focus on expanding the analog library, profiling for selectivity against a panel of kinases, and optimizing the pharmacokinetic properties of the most promising lead compounds.

References

Sources

Application Notes & Protocols: In Vitro Efficacy Evaluation of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered framework for the initial in vitro evaluation of the novel compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid . Recognizing that the specific biological activity of this molecule is yet to be fully characterized, we present a logical, tiered approach designed to efficiently screen for potential efficacy across several high-impact therapeutic areas: oncology, inflammation, and metabolic disorders. The protocols herein are designed to be self-validating, incorporating essential controls and clear data analysis pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for this and structurally related compounds.

Introduction: Rationale and Strategic Overview

The compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is a keto-acid derivative. Its structural motifs, including a substituted phenyl ring and a butanoic acid chain, are present in various pharmacologically active agents. This suggests potential interactions with biological systems, but without prior data, a broad yet systematic screening approach is paramount.

Our proposed evaluation strategy is built on a funnel-like progression. We begin with foundational cytotoxicity profiling to establish a safe therapeutic window. Subsequently, we initiate parallel Tier 1 screening in three key disease areas. Positive "hits" from this stage will then inform the selection of more specific, mechanism-of-action (MoA) studies. This approach maximizes resource efficiency and accelerates the journey from compound synthesis to biological insight.

G cluster_tier1 Tier 1 Parallel Screening A Compound Synthesis & QC 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid B Step 1: Foundational Cytotoxicity (e.g., MTT / CellTiter-Glo Assay) A->B Test Compound C Determine Non-Toxic Concentration Range (Calculate GI50/CC50) B->C Data Output D Step 2: Tier 1 Efficacy Screening (Parallel Assays) C->D Inform Dosing E Anti-Cancer (Proliferation / Apoptosis) D->E F Anti-Inflammatory (LPS-induced NO Production) D->F G Metabolic Modulation (Glucose Uptake) D->G H Step 3: Data Analysis & Hit Identification (EC50 / IC50 Determination) E->H Collect Data F->H Collect Data G->H Collect Data I Step 4: Mechanistic Deep Dive (Pathway-specific assays) H->I Prioritize 'Hits' G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88-dependent Signaling Cascade TLR4->Pathway NFkB NF-κB Activation (p65/p50 translocation) Pathway->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene translocates to Nucleus Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) Production iNOS_Protein->NO catalyzes Compound Test Compound (Potential Inhibitor) Compound->Pathway Compound->NFkB

Figure 2: Simplified pathway of LPS-induced NO production, a target for anti-inflammatory agents.

  • Detailed Protocol:

    • Cell Seeding: Seed RAW 264.7 murine macrophages at 5 x 10⁴ cells/well in 100 µL of DMEM in a 96-well flat-bottom plate. Incubate for 24 hours.

    • Pre-treatment: Add 50 µL of media containing the test compound at 4X the final desired concentration. Incubate for 1-2 hours.

      • Positive Control: Use a known iNOS inhibitor or a general anti-inflammatory agent like Dexamethasone.

    • Stimulation: Add 50 µL of media containing LPS at 4X the final concentration (final concentration typically 1 µg/mL).

      • Controls:

        • Untreated cells (media only).

        • Vehicle + LPS.

        • Compound only (no LPS) - to check for direct effects on cells.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Griess Assay:

      • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

      • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

      • A pink/violet color will develop.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in each sample. Determine the % inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

3.2 Anti-Cancer Potential: Apoptosis Induction

  • Principle and Rationale: A key hallmark of an effective anti-cancer agent is the ability to induce programmed cell death, or apoptosis. [1][2]This process is executed by a family of proteases called caspases. The Caspase-Glo® 3/7 Assay provides a luminescent readout of caspase-3 and -7 activity, which are key executioner caspases. An increase in signal indicates apoptosis induction.

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the Viability Assay protocol (Section 2.2), using an appropriate cancer cell line (e.g., HeLa, MCF-7, A549).

    • Incubation: Incubate for a shorter, pre-determined period optimal for apoptosis detection (e.g., 24 hours).

    • Assay Execution:

      • Equilibrate the plate to room temperature.

      • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

      • Mix gently on a plate shaker for 1 minute.

      • Incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure luminescence.

    • Data Analysis: Normalize the data to the vehicle control. An increase in signal indicates caspase activation. Plot the fold-change in luminescence vs. compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).

3.3 Metabolic Modulation: Glucose Uptake

  • Principle and Rationale: Metabolic diseases like diabetes are characterized by dysregulated glucose homeostasis. [3]An effective therapeutic agent might enhance glucose uptake into cells like adipocytes or hepatocytes. This assay uses a fluorescently-labeled glucose analog (e.g., 2-NBDG) to quantify glucose import. [4][5]

  • Detailed Protocol:

    • Cell Model: Use a relevant cell line, such as differentiated 3T3-L1 adipocytes or HepG2 hepatocytes.

    • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired state (e.g., differentiation for 3T3-L1s).

    • Serum Starvation: Before the assay, starve the cells of glucose by incubating them in Krebs-Ringer Bicarbonate (KRB) buffer or serum-free, low-glucose media for 2-4 hours.

    • Treatment: Treat cells with various concentrations of the test compound in KRB buffer for a pre-determined time (e.g., 1 hour).

      • Positive Control: Insulin (a potent stimulator of glucose uptake).

    • Glucose Analog Addition: Add the fluorescent glucose analog 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

    • Wash: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Data Acquisition: Measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) using a plate reader.

    • Data Analysis: Quantify the increase in fluorescence relative to the untreated control. Plot the fold-change vs. compound concentration to determine the EC50.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. This allows for rapid identification of the most promising activity to pursue in mechanistic studies.

AssayCell Line(s)Endpoint MeasuredResult (IC50 / EC50 / GI50)Positive Control
Cell Viability HeLa, HEK293ATP levels (Luminescence)GI50 = [Value] µMDoxorubicin
Anti-Inflammatory RAW 264.7Nitrite (Absorbance)IC50 = [Value] µMDexamethasone
Apoptosis Induction HeLaCaspase 3/7 Activity (Lum)EC50 = [Value] µMStaurosporine
Glucose Uptake 3T3-L12-NBDG uptake (Fluorescence)EC50 = [Value] µMInsulin

Conclusion and Next Steps

This application note outlines a robust, tiered strategy for the initial in vitro characterization of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The foundational cytotoxicity data is essential for designing all subsequent experiments. The parallel Tier 1 screens provide an efficient method to identify potential therapeutic applications in oncology, inflammation, or metabolic disease. Any significant "hits" (e.g., a low micromolar IC50 or EC50 value) should be confirmed and then advanced to more complex, mechanism-of-action studies, such as Western blotting for pathway proteins (e.g., NF-κB phosphorylation), specific enzyme inhibition assays, or high-content imaging.

References

  • Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link] [1]2. BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. Retrieved from BioIVT Website. [Link] [4]3. Gassiot, A., et al. (2022). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 23(23), 15286. [Link] [3]4. Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences Website. [Link] [6]5. Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Retrieved from Pharmaron Website. [Link] [5]6. Ponnusamy, L., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Research in Pharmaceutical Sciences, 9(4). [Link] [7]7. Ahmad, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link] [2]8. Saratov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. [Link] [8]9. Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Pharmaceutical Sciences and Research. [Link] [9]10. Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link] [10]11. Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT). [Link] [11]12. Ncardia. (n.d.). Metabolism Assay. Retrieved from Ncardia Website. [Link] [12]13. Eurofins Discovery. (n.d.). Metabolic Disorders Capabilities. Retrieved from Eurofins Discovery Website. [Link] [13]14. Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link] [14]15. Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Therapeutic Innovation

The compound 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid serves as a versatile chemical scaffold. While not pharmacologically active in its native form, its structure provides a foundation for the synthesis of a diverse range of derivatives with significant therapeutic potential. Notably, modifications of this keto acid have led to the development of novel heterocyclic compounds, such as pyrazoline derivatives, which have demonstrated promising anti-inflammatory and analgesic properties in preclinical studies.

This guide provides a comprehensive framework for the in vivo evaluation of novel derivatives synthesized from this scaffold. We will focus on established and robust animal models for assessing efficacy in the domains of acute inflammation and analgesia, areas where such derivatives have shown initial promise. The protocols outlined below are designed to be self-validating, incorporating industry-standard practices and explaining the scientific rationale behind each critical step.

Part 1: Acute Inflammation Model - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for the primary screening of compounds with potential acute anti-inflammatory activity. Carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw, making it an ideal system to study the efficacy of novel anti-inflammatory agents.

Scientific Rationale

The initial phase (0-1.5 hours) of carrageenan-induced inflammation is mediated by the release of histamine, serotonin, and bradykinin. The delayed phase (1.5-5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils into the inflammatory site. This second phase is particularly sensitive to inhibition by both non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, making it a relevant target for novel therapeutics. Measuring the reduction in paw volume (edema) serves as a direct and quantifiable index of anti-inflammatory activity.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction cluster_post Measurement Phase A Acclimatize Animals (7 days) B Fast Animals Overnight (with water ad libitum) A->B C Measure Baseline Paw Volume (t=0) B->C D Administer Test Compound or Vehicle/Reference Drug C->D E Induce Inflammation: Inject 0.1 mL 1% Carrageenan (sub-plantar) D->E 1 hour post-treatment F Measure Paw Volume at t=1, 2, 3, 4, 5 hours E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis (e.g., ANOVA) G->H G cluster_pathway Nociceptive Signaling Cascade cluster_drug Therapeutic Intervention A Acetic Acid (Tissue Irritant) B Cell Membrane Phospholipids A->B damages C Arachidonic Acid B->C via PLA2 D Prostaglandins (PGE2, PGF2α) C->D via COX enzymes E Nociceptor Activation D->E F Pain Signal to CNS E->F Drug Test Derivative (e.g., COX Inhibitor) Drug->C inhibits

Caption: Inhibition of prostaglandin synthesis by test compounds.

Detailed Protocol

Materials:

  • Swiss albino mice (20-25g)

  • Test derivative compound

  • Acetic acid (0.6% v/v solution in saline)

  • Vehicle (e.g., 0.5% CMC)

  • Reference Drug (e.g., Aspirin, 100 mg/kg)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Preparation & Grouping: Acclimatize and fast mice overnight with free access to water. Divide animals into groups (n=6 per group) similar to the inflammation model.

  • Compound Administration: Administer the vehicle, reference drug, or test derivative to the respective groups (p.o. or i.p.).

  • Waiting Period: Allow for compound absorption. This is typically 30 minutes for intraperitoneal (i.p.) administration or 60 minutes for oral (p.o.) administration.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place each mouse into an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 10-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesia) using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] * 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups with the vehicle control.

Data Presentation Table
GroupDose (mg/kg)Mean Number of Writhes ± SEM (over 10 min)% Protection
Vehicle Control-35.2 ± 2.1-
Aspirin10014.8 ± 1.558.0%
Test Derivative1028.1 ± 1.920.2%
Test Derivative2021.5 ± 2.038.9%
Test Derivative4016.3 ± 1.7*53.7%
p < 0.05 compared to Vehicle Control

Ethical Considerations and Best Practices

All animal experiments must be conducted in strict accordance with ethical guidelines, such as those provided by the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) or the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). Key principles include:

  • Minimizing the number of animals used (the 3Rs: Replacement, Reduction, Refinement).

  • Ensuring proper housing, handling, and care to minimize stress and pain.

  • Using appropriate anesthesia and analgesia where necessary.

  • Defining humane endpoints to prevent unnecessary suffering.

Conclusion

The protocols detailed in these application notes provide a robust and validated starting point for characterizing the anti-inflammatory and analgesic potential of novel derivatives of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. By systematically applying these models, researchers can effectively screen compounds, establish dose-response relationships, and generate the critical preclinical data necessary to advance promising candidates toward further development.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid-induced writhing in mice for analgesic screening. Federation Proceedings, 18, 412. (Note: The original publication is difficult to access online; however, it is a foundational method cited by countless subsequent studies in pharmacology.) A representative citing article is: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Experimental Design Assistant. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The primary and most established method for this synthesis is the Friedel-Crafts acylation of 4-methylanisole (2-methoxytoluene) with succinic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][2] This guide provides in-depth, experience-based solutions to common challenges encountered during this procedure.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Category 1: Reaction Initiation & Completion

Question 1: My reaction has failed to start or shows a very low conversion rate. What are the most likely causes?

Answer: Failure to initiate is one of the most common problems in Friedel-Crafts acylation and almost always points to issues with the reagents or reaction conditions. Here are the primary culprits and how to address them:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.

    • Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxide, which is not a Lewis acid and cannot activate the succinic anhydride for the electrophilic attack.[5][6]

    • Solution:

      • Glassware: Oven-dry all glassware (≥120°C) for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvent: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene). If the solvent's integrity is in doubt, it should be distilled over a suitable drying agent like calcium hydride.[4]

      • Reagents: Use a fresh, unopened container of anhydrous AlCl₃. Over time, even sealed containers can absorb atmospheric moisture. The powder should be free-flowing and white or pale yellow, not clumpy or discolored.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid, often in excess.[7][8]

    • Causality: The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][7][8] This complexation effectively removes the catalyst from the reaction, preventing it from activating more succinic anhydride.

    • Solution: A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is recommended. One equivalent is consumed in activating the anhydride, and another equivalent is complexed by the ketone product. A slight excess ensures the reaction proceeds to completion.

  • Sub-optimal Temperature: While the initial complex formation is exothermic, the reaction may require heating to overcome the activation energy for the aromatic substitution.[2][3]

    • Solution: Start the reaction at a low temperature (0-5°C) during the addition of reagents to control the initial exotherm. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (typically 40-50°C for dichloromethane) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Category 2: Low Yield & Impure Product

Question 2: I've isolated my product, but the yield is significantly lower than expected. How can I improve it?

Answer: Low yield, assuming the reaction went to completion, often points to mechanical losses during work-up or competing side reactions.

  • Work-up & Extraction Issues: The acidic product must be carefully extracted.

    • Causality: The product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution (as a carboxylate salt), while being soluble in an organic solvent in its protonated form. Inefficient phase separation or incomplete acidification will lead to product loss.

    • Solution: After quenching the reaction with ice/HCl, ensure the organic layer is thoroughly separated. The product is then typically extracted from the organic layer into a basic aqueous solution (e.g., dilute NaOH or Na₂CO₃). This aqueous layer, containing the sodium salt of your product, must then be re-acidified with concentrated HCl until the product precipitates out completely (verify with pH paper). Ensure the solution is cold during precipitation to maximize recovery.

  • Regioselectivity Issues: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This can lead to the formation of isomers.

    • Causality: The acylation of 4-methylanisole can potentially yield two main products. The methoxy group (-OCH₃) is a more powerful activating and directing group than the methyl group (-CH₃). Therefore, substitution is directed by the methoxy group primarily to its ortho position (C2), which is para to the methyl group. However, some acylation may occur at the other ortho position (C3) to the methyl group.

    • Solution: The desired product, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, results from acylation at the position ortho to the methoxy group and meta to the methyl group. This is generally the major product due to the directing effect of the methoxy group.[9] Using a bulkier solvent like nitrobenzene or conducting the reaction at lower temperatures can sometimes improve selectivity by favoring the sterically less hindered product, though this needs to be balanced against reaction rate.

Question 3: My final product is discolored or shows significant impurities by NMR/LC-MS. What are the likely side products and how can I remove them?

Answer: Impurities often arise from side reactions or incomplete removal of starting materials.

  • Potential Side Products:

    • Isomeric Products: As discussed above, acylation at other positions on the aromatic ring can occur.

    • Di-acylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time) could potentially lead to a second acylation, though this is generally less common than in Friedel-Crafts alkylation.[3][10]

    • Cleavage of the Methoxy Group: In some cases with activated ethers like anisoles, the Lewis acid can catalyze the cleavage of the methyl-ether bond, leading to phenolic byproducts.[11]

  • Purification Strategy:

    • Base Extraction: The most effective purification step is the one described in the work-up. Your desired product is a carboxylic acid, while most starting materials (4-methylanisole) and non-acidic byproducts are not. A thorough extraction with a sodium bicarbonate or sodium hydroxide solution will selectively pull your product into the aqueous layer as its sodium salt. Subsequent acidification will precipitate the purified product.

    • Recrystallization: The precipitated crude product can be further purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals, which can be collected by vacuum filtration.[12]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride necessary? Can I use another Lewis acid? A1: Anhydrous aluminum chloride is a powerful Lewis acid required to generate the highly reactive acylium ion electrophile from succinic anhydride.[5][6][13] Hydrated AlCl₃ is inactive as it has already reacted with water.[5] While other Lewis acids like FeCl₃ or ZnCl₂ can be used, they are generally milder and may require higher temperatures or fail to provide a sufficient reaction rate with a less reactive acylating agent like an anhydride.[14]

Q2: What is the purpose of quenching the reaction with an ice/acid mixture? A2: The quench has two critical functions. First, it hydrolyzes and deactivates any remaining AlCl₃ and destroys the aluminum-ketone complex, liberating the final product.[7][8] Second, the addition of acid (typically HCl) ensures that the product, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, remains in its protonated, organic-soluble form for the initial extraction.

Q3: Can I monitor the reaction's progress? A3: Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Take small aliquots from the reaction mixture, quench them in a separate vial with a drop of water/HCl, and extract with a small amount of ethyl acetate. Spot this organic extract on a silica gel TLC plate alongside your starting material (4-methylanisole). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. The reaction is complete when the starting material spot has been consumed.

Data & Diagrams

Table 1: Reagent Stoichiometry and Roles
ReagentRoleRecommended Molar Eq.Key Considerations
4-MethylanisoleAromatic Substrate1.0Must be pure and dry.
Succinic AnhydrideAcylating Agent1.0 - 1.1Should be a fine, dry powder.
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst≥ 2.2Must be anhydrous and free-flowing.[3][4]
Dichloromethane (DCM)Solvent-Must be anhydrous grade.[4]
Hydrochloric Acid (HCl)Quenching/Work-up-Used to decompose the AlCl₃ complex.
Sodium Hydroxide (NaOH)Extraction-Used to form the water-soluble salt of the product.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical path to diagnose the cause of a low-yield synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reaction Did the reaction go to completion? (Check TLC/NMR of crude) start->check_reaction no_completion Reaction Incomplete check_reaction->no_completion No completion Reaction Complete check_reaction->completion Yes catalyst_issue Check Catalyst Activity: - Use fresh, anhydrous AlCl3 - Increase catalyst loading to >2.2 eq no_completion->catalyst_issue conditions_issue Optimize Conditions: - Ensure anhydrous solvent/glassware - Increase reaction time/temperature no_completion->conditions_issue workup_issue Review Work-up Procedure: - Was aqueous layer fully acidified (pH < 2)? - Were all organic layers combined? completion->workup_issue purification_issue Review Purification: - Inefficient base extraction? - Product lost during recrystallization? completion->purification_issue final_product Optimize Recovery Steps workup_issue->final_product purification_issue->final_product

Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts acylation.

Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis.

1. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., CaCl₂).

  • Under a positive pressure of dry nitrogen, charge the flask with anhydrous aluminum chloride (2.2 eq.).

  • Add anhydrous dichloromethane (DCM) via syringe to create a stirrable suspension. Cool the flask to 0°C in an ice-water bath.

2. Reagent Addition:

  • In a separate dry flask, dissolve succinic anhydride (1.0 eq.) and 4-methylanisole (1.0 eq.) in anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. A color change to deep red or brown is typically observed.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.

  • Monitor the consumption of 4-methylanisole using TLC.

4. Work-up and Purification:

  • Cool the reaction mixture back to 0°C and slowly pour it over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine all organic layers and extract the product by washing with a 1M sodium hydroxide (NaOH) solution (3x).

  • Combine the basic aqueous extracts. Cool this solution in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is ~1-2. A white or off-white precipitate of the product will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight. For higher purity, recrystallize from an ethanol/water mixture.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. 2023.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. 2024. Available from: [Link]

  • Quora. What is the role of anhydrous aluminum chloride in a friedel craft reaction?. 2017. Available from: [Link]

  • Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?. 2018. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. 2017. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available from: [Link]

  • The Chemistry Teacher. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. 2019. Available from: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. 2017. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. 2016. Available from: [Link]

  • Benchchem. Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Benchchem. Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" in various assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. Its structure, containing a carboxylic acid group and a substituted phenyl ring, dictates its solubility behavior.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₄O₄The presence of oxygen atoms offers some polarity.
Molecular Weight 222.24 g/mol [1]A moderate molecular weight.
Structure Contains a carboxylic acid (pKa ~4-5) and a phenyl ring.The carboxylic acid is ionizable, making its solubility pH-dependent. The phenyl ring contributes to its hydrophobicity.[2]
Predicted LogP ~2.0Indicates a degree of lipophilicity, suggesting limited aqueous solubility.

The interplay between the hydrophilic carboxylic acid group and the lipophilic phenyl ring is the primary driver of the solubility challenges you may be facing. At neutral or acidic pH, the carboxylic acid is protonated and less soluble in water. As the pH increases above its pKa, the carboxylic acid deprotonates to a carboxylate, increasing its aqueous solubility.[3][4][5]

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding this compound.

Q1: Why is my 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid not dissolving in aqueous buffers like PBS at neutral pH?

A1: The limited solubility in neutral aqueous buffers is expected due to the molecule's chemical nature. The carboxylic acid group is largely protonated at neutral pH, and the molecule's hydrophobic phenyl ring dominates, leading to poor interaction with water. To improve solubility, you need to either deprotonate the carboxylic acid by increasing the pH or use a solubilizing agent.[5][6]

Q2: What is the best organic solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[7][8] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds. For most in vitro assays, preparing a high-concentration stock in DMSO (e.g., 10-50 mM) is the recommended first step.[9]

Q3: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. The troubleshooting sections below provide detailed strategies to overcome this, including adjusting the final DMSO concentration, using co-solvents, or employing other solubilization techniques.[10]

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues

This section provides structured approaches to resolve specific problems you might encounter during your experiments.

Issue 1: Compound Precipitation in Aqueous Media During Assay Setup

You've prepared a DMSO stock, but upon dilution into your cell culture medium or biochemical assay buffer, a precipitate forms, compromising the accuracy of your results.

Underlying Cause: The final concentration of the compound in the aqueous environment is above its thermodynamic solubility limit. The small amount of DMSO from the stock solution is insufficient to keep it dissolved.

Solutions:

For a weakly acidic compound like this, increasing the pH of the final assay buffer can significantly enhance solubility.[4][]

Step-by-Step Protocol:

  • Prepare a Basic Stock Solution: Instead of directly dissolving in DMSO, first, try to prepare a stock solution in a slightly basic buffer (e.g., 10-50 mM in 100 mM Tris-HCl, pH 8.0-8.5 or a dilute NaOH solution).

  • Titrate pH: If using a basic stock is not feasible for your assay, prepare a high-concentration stock in DMSO. When diluting into your final assay buffer, you may need to adjust the buffer's pH upwards. Ensure your final assay pH is compatible with your biological system.

  • Important Consideration: Verify that the altered pH does not affect your assay's performance or the stability of other components. Run appropriate controls.[12]

Adding a water-miscible organic co-solvent to your final assay solution can increase the solubility of your compound.[]

Recommended Co-solvents and Working Concentrations:

Co-solventTypical Final ConcentrationConsiderations
DMSO < 0.5% (for cell-based assays)[9], up to 5% (for biochemical assays)Can have biological effects on cells at higher concentrations.[7][13][14][15][16] Always include a vehicle control with the same final DMSO concentration.
Ethanol < 1%Can be toxic to cells at higher concentrations.[17]
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated in many assays.[18]

Step-by-Step Protocol for Co-solvent Use:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).[19][20]

  • Intermediate Dilution (Optional): If a large dilution is needed, perform an intermediate dilution in the chosen co-solvent or a mixture of co-solvent and assay buffer.

  • Final Dilution: Add the stock or intermediate dilution to the final assay buffer, ensuring the final co-solvent concentration remains within the acceptable range for your assay. Vortex gently immediately after addition.

  • Best Practice: To avoid localized high concentrations that can lead to precipitation, add the compound stock to the assay buffer while vortexing.[10]

Issue 2: Low or Inconsistent Signal in Biological Assays

You have managed to get the compound into solution, but your assay results show low potency or high variability.

Underlying Cause: Even if visible precipitation is not observed, the compound may be forming micro-precipitates or aggregates that are not bioavailable, leading to an underestimation of its true activity.

Solutions:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility and bioavailability.[21][22][23][24]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for many small molecules.[21]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified β-CD with significantly higher aqueous solubility and lower toxicity.[21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.

Step-by-Step Protocol for Cyclodextrin Use:

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.

  • Complexation:

    • Method A (Direct Dissolution): Attempt to directly dissolve the powdered compound in the cyclodextrin-containing buffer. This may require sonication or gentle heating.

    • Method B (Co-solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol or ethanol). Add this solution to the cyclodextrin solution and then remove the organic solvent under a stream of nitrogen or using a rotary evaporator.

  • Assay Integration: Use the resulting clear solution of the compound-cyclodextrin complex in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[25][26][27] This approach is more common in biochemical assays than in cell-based assays due to the potential for cell toxicity.

Recommended Surfactants and Working Concentrations:

SurfactantTypeTypical Final ConcentrationConsiderations
Tween® 20/80 Non-ionic0.01 - 0.1%Generally milder and less likely to denature proteins.[17]
Triton™ X-100 Non-ionic0.01 - 0.1%Commonly used in biochemical assays.
CHAPS Zwitterionic0.1 - 1%A non-denaturing surfactant.

Step-by-Step Protocol for Surfactant Use:

  • Prepare a Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer at the desired final concentration.

  • Prepare Compound Stock: Create a concentrated stock of your compound in DMSO.

  • Dilution: Dilute the DMSO stock into the surfactant-containing buffer. The surfactant will help to keep the compound solubilized as the DMSO concentration is lowered.

  • Control: Always include a vehicle control with the same final concentrations of both DMSO and the surfactant.

Visualization of Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Solubility Issue with 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep assay_type What is the assay type? stock_prep->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochemical Biochemical Assay assay_type->biochemical Biochemical dmso_check_cell Is final [DMSO] < 0.5%? cell_based->dmso_check_cell dmso_check_biochem Is final [DMSO] < 5%? biochemical->dmso_check_biochem dmso_check_cell->cell_based No (Adjust stock conc.) precip_check_cell Does it precipitate? dmso_check_cell->precip_check_cell Yes dmso_check_biochem->biochemical No (Adjust stock conc.) precip_check_biochem Does it precipitate? dmso_check_biochem->precip_check_biochem Yes no_precip_cell Proceed with assay. Include vehicle control. precip_check_cell->no_precip_cell No solubilize_cell Need further solubilization. Consider Cyclodextrins (HP-β-CD). precip_check_cell->solubilize_cell Yes no_precip_biochem Proceed with assay. Include vehicle control. precip_check_biochem->no_precip_biochem No solubilize_biochem Need further solubilization. Options: precip_check_biochem->solubilize_biochem Yes biochem_options 1. pH Adjustment (if compatible) 2. Co-solvents (e.g., PEG) 3. Surfactants (e.g., Tween-20) 4. Cyclodextrins solubilize_biochem->biochem_options

Caption: Decision workflow for solubilizing the target compound.

Mechanism of Solubility Enhancers

The diagram below illustrates the basic mechanisms of action for the key solubilizing agents discussed.

Solubilization_Mechanisms cluster_compound Poorly Soluble Compound cluster_enhancers Solubilization Agents cluster_result Solubilized State in Aqueous Solution compound Hydrophobic (Phenyl Ring) Hydrophilic (Carboxylic Acid) cyclodextrin Hydrophobic Cavity Hydrophilic Exterior compound:f0->cyclodextrin:f0 Encapsulation micelle Hydrophobic Core Hydrophilic Shell compound:f0->micelle:f0 Encapsulation cd_complex Inclusion Complex cyclodextrin->cd_complex micelle_complex Micellar Encapsulation micelle->micelle_complex

Caption: Mechanisms of cyclodextrin and micellar solubilization.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 14(1), 58. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins as multifunctional platforms in drug delivery and beyond: Structural features, functional applications, and future trends. Molecules, 23(11), 2866. [Link]

  • Kovács, T., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Jain, A., et al. (2013). Cyclodextrins: Versatile carrier in drug formulations and delivery systems. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1147-1163. [Link]

  • Patel, M., & Patel, N. (2017). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Manchare, M. (2015). Solubility enhancement by pH change & complexation. Slideshare. [Link]

  • Wordtune. (2026). PH adjustment: Significance and symbolism. Wordtune. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4634. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Dahllund, L., et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Strickley, R. G. (2004). Solubilizing systems for parenteral formulation development—Small molecules. Journal of Pharmaceutical Sciences, 93(4), 809-849. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Dias, R., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Li, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5483–5501. [Link]

  • ChemBK. (n.d.). 4-Methoxy-4-oxobutanoic acid. ChemBK. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Bioresearch, 8(1), 1-2. [Link]

  • Li, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2506-2524. [Link]

  • LibreTexts Chemistry. (2025). 2.5: Preparing Solutions. LibreTexts. [Link]

  • International Journal of Pharmaceutical Compounding. (2025). pH Adjusting Database. CompoundingToday.com. [Link]

  • Egorova, K. S., et al. (2022). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Molecules, 27(23), 8206. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. PubChem. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 133-141. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. PubChem. [Link]

Sources

Technical Support Center: Stability of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section tackles specific problems you might encounter during your work with 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Question 1: I'm observing a decrease in the concentration of my 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid solution over time. What could be the cause?

A decrease in the concentration of your compound in solution is a primary indicator of instability. Several factors, often acting in concert, can contribute to this degradation.

Underlying Causes:

  • pH-Dependent Hydrolysis: The butanoic acid chain, particularly the ketone functional group, can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis can be significantly influenced by the pH of your solution.

  • Keto-Enol Tautomerism and Subsequent Reactions: As a keto acid, this compound can exist in equilibrium with its enol tautomer.[1][2][3] While the keto form is generally more stable, the enol form is more electron-rich and can be more susceptible to oxidation or other reactions, leading to a loss of the parent compound.[1]

  • Oxidation: The aromatic ring and the ketone functionality can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or upon exposure to light.

  • Temperature Effects: Higher temperatures typically accelerate the rate of chemical degradation.[1] Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of your compound.

  • Solvent Effects: The choice of solvent can impact the stability of the compound. Protic solvents may facilitate certain degradation pathways, while non-polar aprotic solvents might be more protective.[1][4]

Troubleshooting Workflow:

To systematically identify the cause of instability, a forced degradation study is recommended.[5] This involves exposing the compound to a range of stress conditions to identify the key factors influencing its stability.

dot

degradation_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare stock solution of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid B Acidic (e.g., 0.1 M HCl) A->B Expose aliquots to: C Basic (e.g., 0.1 M NaOH) A->C Expose aliquots to: D Oxidative (e.g., 3% H2O2) A->D Expose aliquots to: E Thermal (e.g., 60°C) A->E Expose aliquots to: F Photolytic (UV/Vis light) A->F Expose aliquots to: G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method (e.g., HPLC-UV) B->G C->G D->G E->G F->G H Identify degradation products using LC-MS G->H I Determine primary degradation pathways and optimal storage conditions H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for a Forced Degradation Study:

  • Prepare a Stock Solution: Dissolve a known concentration of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Aliquot and Stress: Distribute aliquots of the stock solution into separate vials for each stress condition:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Place a vial in an oven at 60°C.

    • Photolytic: Expose a vial to UV and visible light in a photostability chamber.

    • Control: Keep one vial at the recommended storage temperature, protected from light.

  • Time Points: Collect samples from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] This will allow you to quantify the remaining parent compound and detect the formation of degradation products.

  • Identification of Degradants: For samples showing significant degradation, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathway.[7][8]

Question 2: What are the likely degradation products of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid that I should be looking for?

While specific degradation products for this molecule have not been extensively reported in the literature, we can postulate likely products based on its chemical structure.

Potential Degradation Pathways and Products:

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (under harsh conditions) A 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic acid B 2-Methoxy-5-methylbenzoic acid A->B Cleavage at keto-group C Succinic acid A->C Cleavage at keto-group D Hydroxylated aromatic derivatives A->D Aromatic ring oxidation F 1-(2-Methoxy-5-methylphenyl)propan-1-one A->F Loss of CO2 E Ring-opened products D->E Further oxidation

Sources

Technical Support Center: Optimizing Derivatization of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile keto acid. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses specific issues that may arise during the derivatization of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. Each problem is analyzed to identify its root cause, followed by a step-by-step guide to resolution.

Issue 1: Low or No Product Yield

A common frustration in derivatization is a lower-than-expected yield of the desired product. This can often be attributed to several factors, from reagent quality to reaction kinetics.

Potential Causes & Corrective Actions:

  • Incomplete or Failed Reaction: The derivatization of carboxylic acids and ketones requires careful optimization of reaction conditions.

    • For Esterification Reactions:

      • Equilibrium Limitations: Fischer esterification, a common method for converting carboxylic acids to esters, is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol is typically used.[1][2] Alternatively, the removal of water as it forms, for instance, by azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves, is highly effective.[1]

      • Catalyst Inefficiency: While strong mineral acids like sulfuric acid are common catalysts, they can sometimes lead to side reactions. Consider alternative catalysts such as Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts (e.g., Amberlyst-15) which can offer milder reaction conditions and easier work-up.[1]

    • For Amide Coupling Reactions:

      • Insufficient Activation of the Carboxylic Acid: Amide bond formation requires the activation of the carboxylic acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) to form a more reactive intermediate and minimize side reactions.[3][4]

      • Reactivity of the Amine: Electron-deficient amines may react slowly. In such cases, using a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.[3]

  • Reagent Quality and Storage: Derivatization reagents, especially those used for silylation (e.g., BSTFA) or acylation, are often sensitive to moisture.[5]

    • Verification and Handling: Ensure all reagents are fresh and have been stored under anhydrous conditions. Use freshly opened solvents or those dried over appropriate drying agents. Deactivation of glassware by silanization can also prevent loss of sample due to adsorption, particularly in trace analysis.[6]

  • Sub-optimal Reaction Conditions:

    • Temperature and Time: Many derivatization reactions require heating to proceed at a reasonable rate. For instance, silylation of amides often requires heating at 70-80°C for 30-60 minutes.[5] It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

The presence of unexpected peaks in your analytical chromatogram indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired derivative.

Potential Causes & Corrective Actions:

  • Side Reactions of the Keto Group: The ketone functional group in 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid can potentially undergo side reactions under certain derivatization conditions.

    • Protection of the Ketone: If the ketone is interfering with the desired derivatization of the carboxylic acid, consider protecting it as a ketal (e.g., using ethylene glycol and an acid catalyst) before proceeding with the primary reaction. The protecting group can then be removed under mild acidic conditions.

  • Decarboxylation: β-keto acids are prone to decarboxylation, especially at elevated temperatures.[7] While the target molecule is a γ-keto acid, harsh reaction conditions could potentially lead to degradation.

    • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help minimize this side reaction.[1]

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, when using an alcohol as a solvent in an esterification reaction, it will be the nucleophile. Ensure the chosen solvent is inert under the reaction conditions.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure derivative can be challenging.

Potential Causes & Corrective Actions:

  • Similar Polarity of Product and Starting Material: If the derivatized product has a similar polarity to the starting material, separation by column chromatography can be difficult.

    • Optimization of Chromatographic Conditions: Experiment with different solvent systems (mobile phases) and stationary phases to improve separation. Gradient elution can be particularly effective in these cases.

  • Removal of Excess Reagents and Byproducts:

    • Aqueous Work-up: A carefully planned aqueous work-up can remove many common impurities. For example, washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid, while a mild acid wash (e.g., dilute HCl) can remove basic impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid?

A1: The two primary functional groups available for derivatization are the carboxylic acid and the ketone.

  • Carboxylic Acid Derivatization: This is the more common site for modification.

    • Esterification: Conversion to esters is frequently performed to enhance solubility in organic solvents or to act as a protecting group. This is typically achieved through Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base.

    • Amidation: Formation of amides is a key reaction in drug discovery to introduce new functionalities and modulate biological activity. This is accomplished by activating the carboxylic acid with a coupling reagent and then reacting it with a primary or secondary amine.[3]

  • Ketone Derivatization: While less common for this specific molecule, the ketone can be derivatized, for example, by forming an oxime or a hydrazone. These reactions are often used for characterization or to introduce a different reactive handle.

Q2: How do I choose the right coupling reagent for amide synthesis?

A2: The choice of coupling reagent depends on several factors, including the reactivity of the amine, the potential for racemization (if chiral centers are present), and the desired reaction conditions.

  • Carbodiimides (DCC, EDC): These are widely used and cost-effective. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[4] They are often used with additives like HOBt to suppress side reactions.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more reactive than carbodiimides and are particularly useful for coupling less reactive amines or for sterically hindered substrates.

  • Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts, these are also effective for challenging couplings.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended for comprehensive analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can also detect the formation of impurities.[8]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired derivative.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., the appearance of an ester or amide carbonyl stretch and the disappearance of the carboxylic acid O-H stretch).

Visualizing the Workflow

General Derivatization Workflow

cluster_start Starting Material cluster_ester Esterification cluster_amide Amide Coupling Start 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic acid Ester_Reagents Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) Start->Ester_Reagents Reacts with Amide_Reagents Amine (R-NH₂) Coupling Reagent (e.g., EDC, HATU) Start->Amide_Reagents Reacts with Ester_Product Ester Derivative Ester_Reagents->Ester_Product Forms Amide_Product Amide Derivative Amide_Reagents->Amide_Product Forms

Caption: General derivatization pathways for the title compound.

Troubleshooting Logic for Low Yield

Problem Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Reagent Degradation? Problem->Cause2 Cause3 Sub-optimal Conditions? Problem->Cause3 Solution1a Drive Equilibrium (Excess Reagent, H₂O Removal) Cause1->Solution1a Solution1b Use Stronger Coupling Reagent Cause1->Solution1b Solution2 Use Fresh/Dry Reagents & Solvents Cause2->Solution2 Solution3 Optimize Temperature & Reaction Time Cause3->Solution3

Sources

Technical Support Center: Purifying 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)
General Purity and Method Selection

Question 1: What are the most common impurities I should expect when purifying 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid?

Answer: The primary impurities will largely depend on the synthetic route used. The most common synthesis is a Friedel-Crafts acylation of 2-methoxytoluene with succinic anhydride.[1][2] Potential impurities from this reaction include:

  • Unreacted Starting Materials: Residual 2-methoxytoluene and succinic anhydride.

  • Positional Isomers: Friedel-Crafts reactions on substituted rings can sometimes yield isomers.[3] In this case, acylation could potentially occur at other positions on the 2-methoxytoluene ring, although the primary directing effects of the methoxy and methyl groups favor the desired product.

  • Byproducts from Side Reactions: Over-acylation or side reactions involving the Lewis acid catalyst (commonly AlCl₃) can occur.[4][5]

  • Residual Catalyst: Traces of the Lewis acid catalyst may remain after workup.

Question 2: What is the best chromatographic method for purifying this compound?

Answer: Both normal-phase and reversed-phase chromatography can be effective. The choice depends on the scale of your purification and the nature of the impurities.

  • Normal-Phase (Flash) Chromatography: This is often the preferred method for larger scale purifications due to its lower cost and higher capacity. Silica gel is the most common stationary phase.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method offers higher resolution and is ideal for analytical purposes or for purifying smaller quantities of the compound to a very high purity. C18 columns are a common choice for the stationary phase.[7]

Troubleshooting Normal-Phase (Flash) Chromatography

Question 3: My compound is showing significant peak tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Peak tailing for an acidic compound like 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid on silica gel is a common issue. Silica gel has acidic silanol groups on its surface, which can lead to strong interactions with other acidic compounds. This can cause the compound to elute slowly and result in a tailed peak.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can help to suppress the ionization of your carboxylic acid.[8] This reduces its interaction with the silica surface and leads to a more symmetrical peak shape.

  • Consider a Different Solvent System: If acidifying the mobile phase doesn't resolve the issue, you may need to try a different solvent system. A more polar solvent system may help to elute the compound more quickly and reduce tailing.[9]

  • Deactivate the Silica Gel: In some cases, the silica gel itself may be too acidic. You can try deactivating the silica gel by pre-treating it with a solution containing a small amount of a base, like triethylamine, followed by washing with your mobile phase before loading your sample.

Question 4: I'm not seeing my compound elute from the column, even after running a large volume of solvent. What could be the problem?

Answer: There are several possibilities if your compound is not eluting as expected:

  • Compound Decomposition: The compound may be unstable on silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for a period of time, and then developing it to see if any degradation has occurred.

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. Try increasing the polarity of your solvent system.[9] It is advisable to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Compound Precipitation: If your crude sample is not fully soluble in the loading solvent, it may have precipitated at the top of the column. Ensure your sample is fully dissolved before loading.

Troubleshooting Reversed-Phase HPLC

Question 5: I'm observing a broad peak for my compound in RP-HPLC. How can I improve the peak shape?

Answer: Broad peaks in RP-HPLC can be caused by a number of factors. For an acidic analyte, the pH of the mobile phase is a critical parameter.[10][11]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pKa of a carboxylic acid is typically in the range of 4-5. To ensure the compound is in its neutral, protonated form, the pH of the mobile phase should be at least 2 pH units below the pKa of your compound.[12] Using a buffered mobile phase (e.g., with phosphate or acetate buffer) will help to maintain a consistent pH.[10][13]

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will affect retention and peak shape.[7] Experiment with different gradients or isocratic concentrations to find the optimal conditions.

  • Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try injecting a smaller volume or a more dilute sample.

Question 6: My retention times are shifting between injections. What is causing this instability?

Answer: Retention time instability can be frustrating. Here are the most common causes and their solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when running a gradient.

  • Mobile Phase Inconsistency: If you are preparing your mobile phase manually, slight variations in composition can lead to shifts in retention time. Using a pre-mixed mobile phase or an HPLC system with reliable gradient proportioning can help.

  • Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.[14]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you suspect this is the case, you may need to replace the column.

Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column with your starting mobile phase until the baseline is stable.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with your mobile phase, gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC or another appropriate analytical technique.

  • Solvent Removal: Combine the fractions containing your pure compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography

Chromatographic MethodStationary PhaseRecommended Mobile Phase (Starting Point)Modifier
Normal-Phase (Flash)Silica GelHexane:Ethyl Acetate (e.g., 70:30)0.1-1% Acetic Acid
Reversed-Phase HPLCC18Water:Acetonitrile (e.g., 60:40)0.1% Formic Acid or Phosphoric Acid to pH < 3
Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Peak Shape or Resolution check_method Which chromatographic method? start->check_method np_branch Normal-Phase (Flash) check_method->np_branch Normal-Phase rp_branch Reversed-Phase HPLC check_method->rp_branch Reversed-Phase np_q1 Is there peak tailing? np_branch->np_q1 np_a1 Add 0.1-1% acetic acid to mobile phase. np_q1->np_a1 Yes np_q2 Is the compound not eluting? np_q1->np_q2 No end_node Problem Resolved np_a1->end_node np_a2 Increase mobile phase polarity. Check for compound decomposition or precipitation. np_q2->np_a2 Yes np_q2->end_node No np_a2->end_node rp_q1 Is the peak broad? rp_branch->rp_q1 rp_a1 Adjust mobile phase pH to < 3 with buffer. Optimize organic modifier concentration. rp_q1->rp_a1 Yes rp_q2 Are retention times shifting? rp_q1->rp_q2 No rp_a1->end_node rp_a2 Ensure proper column equilibration. Use a column oven. Check mobile phase consistency. rp_q2->rp_a2 Yes rp_q2->end_node No rp_a2->end_node

Caption: Troubleshooting workflow for chromatography purification.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2022, June 27). Troubleshooting flash chromatography purification. r/Chempros. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link]

  • YouTube. (2025, November 18). How to Select the Right Mobile Phase, Column, Chromatographic Parameters & Detector in HPLC. [Link]

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

  • PubChem. 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. [Link]

  • Homework.Study.com. Friedel-Crafts acylation of the methoxytoluenes (D-F) with acetyl chloride and aluminum.... [Link]

  • PubChem. 4-Methoxy-2-methyl-4-oxobutanoic acid. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a robust and scalable synthesis. As an important intermediate in pharmaceutical manufacturing, the successful production of this molecule is critical, and this document aims to address the common and complex challenges encountered in the laboratory and during pilot-plant scale-up.

I. Understanding the Core Chemistry: The Friedel-Crafts Acylation

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is most commonly achieved via a Friedel-Crafts acylation of 2-methoxy-5-methylanisole (also known as 4-methylguaiacol) with succinic anhydride.[1] This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring.[3]

The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing and activating, which facilitates the electrophilic substitution. The primary desired product is the para-substituted isomer due to steric hindrance at the ortho positions.

Below is a diagram illustrating the primary reaction pathway:

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 2_methoxy_5_methylanisole 2-Methoxy-5-methylanisole product 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic acid 2_methoxy_5_methylanisole->product Electrophilic Aromatic Substitution succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion acylium_ion->product

Caption: Reaction pathway for the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

II. Troubleshooting Guide: Common Scale-Up Challenges and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic and loses its activity upon exposure to moisture.[2]- Ensure AlCl₃ is a fine, free-flowing powder. - Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored reagent.
Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical. An insufficient amount of Lewis acid will lead to incomplete reaction.- Carefully verify the molar equivalents of all reagents. Typically, a slight excess of the Lewis acid (1.1 to 3.0 molar equivalents) is used.[2] - Ensure accurate weighing and transfer of all materials.
Low Reaction Temperature or Insufficient Time: While the reaction is exothermic, it may require heating to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.
Formation of Impurities and Byproducts Regioisomer Formation: Although the para-substituted product is favored, the formation of the ortho-isomer is possible.- Optimize the reaction temperature; lower temperatures often favor the formation of the para-isomer. - Purification by recrystallization is typically effective in removing the ortho-isomer.[2]
Polysubstitution: The activated aromatic ring can potentially undergo a second acylation.- Use a slight excess of the aromatic substrate to favor mono-acylation. - Control the stoichiometry of the acylating agent and Lewis acid carefully.
Reaction with Solvent: Some solvents can compete with the aromatic substrate in the Friedel-Crafts reaction.- Use inert solvents such as dichloromethane, dichloroethane, or nitrobenzene.[4]
Difficult Product Isolation and Purification Complex Formation: The ketone product can form a complex with the Lewis acid, complicating the work-up.[5]- The reaction must be quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid to break up the complex.[2]
Emulsion Formation during Work-up: The presence of both acidic and organic components can lead to stable emulsions during aqueous extraction.- Add a small amount of a saturated brine solution to help break the emulsion. - Consider centrifugation if the emulsion persists on a smaller scale.
Ineffective Recrystallization: The choice of solvent is crucial for obtaining a pure crystalline product.- A common and effective solvent system for recrystallization is ethyl acetate/hexane.[2] - Ensure the correct solvent ratio and a slow cooling process to promote the formation of pure crystals.
Safety and Handling Issues Exothermic Reaction: The initial addition of the Lewis acid and the acylating agent can be highly exothermic, posing a risk of a runaway reaction.[2]- Add reagents slowly and in a controlled manner, especially during scale-up. - Use a jacketed reactor with efficient cooling and temperature monitoring.
Corrosive Reagents: Both aluminum chloride and hydrochloric acid (used in the work-up) are corrosive.[2]- Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. - Ensure that all equipment is compatible with corrosive materials.
Flammable Solvents: Many organic solvents used in the reaction and work-up are flammable.- Conduct the reaction in a well-ventilated fume hood or an appropriately rated production facility. - Eliminate all potential ignition sources.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this Friedel-Crafts acylation?

A1: Temperature control is arguably the most critical parameter. The reaction is exothermic, and poor heat management can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.[2] Implementing a robust cooling system and controlled reagent addition are paramount for a successful scale-up.

Q2: Can other Lewis acids be used instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts acylations.[4][6] However, aluminum chloride is often the most effective and widely used for this type of transformation. The choice of catalyst may require re-optimization of the reaction conditions.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction on a lab scale. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. This will allow for the accurate determination of the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are the key considerations for the work-up procedure at a larger scale?

A4: At a larger scale, the quenching of the reaction by adding the reaction mixture to an ice/acid mixture needs to be done with extreme care due to the highly exothermic nature of this step. The subsequent extractions and phase separations can be time-consuming, and the potential for emulsion formation increases. The use of appropriately sized separation vessels and potentially anti-emulsion agents should be considered.

Q5: What are the expected physical properties of the final product?

A5: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is expected to be a solid at room temperature. For a similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, the melting point is reported to be around 127-130 °C.

IV. Experimental Protocols

A. Synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Methoxy-5-methylanisole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (e.g., 2.2 molar equivalents) and anhydrous dichloromethane.

  • Formation of the Acylating Agent: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Addition of Aromatic Substrate: After the initial exotherm subsides, add 2-methoxy-5-methylanisole (1.0 molar equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Extraction of Product: Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to isolate the acidic product as its sodium salt.

  • Precipitation: Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture.

B. Analytical Methods
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio), with a small amount of acetic acid to improve spot shape.

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

V. Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Product Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up and Purification start->check_workup inactive_lewis_acid Is Lewis Acid Anhydrous? check_reagents->inactive_lewis_acid temp_time_issue Are Temp/Time Optimal? check_conditions->temp_time_issue workup_issue Is Quenching/Extraction Effective? check_workup->workup_issue incorrect_stoichiometry Is Stoichiometry Correct? inactive_lewis_acid->incorrect_stoichiometry Yes solution_reagents Use Anhydrous Reagents and Verify Calculations inactive_lewis_acid->solution_reagents No incorrect_stoichiometry->solution_reagents No temp_time_issue->check_workup Yes solution_conditions Optimize Temperature and Monitor by TLC/HPLC temp_time_issue->solution_conditions No recrystallization_issue Is Recrystallization Solvent System Correct? workup_issue->recrystallization_issue Yes solution_workup Ensure Proper Quenching and Phase Separation workup_issue->solution_workup No solution_recrystallization Optimize Recrystallization Solvent Ratio recrystallization_issue->solution_recrystallization No end_success Successful Synthesis recrystallization_issue->end_success Yes solution_reagents->end_success solution_conditions->end_success solution_workup->end_success solution_recrystallization->end_success

Caption: A logical workflow for troubleshooting common issues in the synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

VI. References

  • CN103102281A - Synthesis method of metoprolol succinate - Google Patents. (URL: )

  • CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents. (URL: )

  • Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. (URL: )

  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid - Benchchem. (URL: )

  • EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents. (URL: )

  • Friedel–Crafts Acylation - Sigma-Aldrich. (URL: )

  • ANALYTICAL METHOD SUMMARIES. (URL: )

  • Analytical Method Summaries. (URL: )

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including... - ResearchGate. (URL: )

  • Technical Support Center: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid - Benchchem. (URL: )

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents. (URL: )

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (URL: [Link])

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (URL: [Link])

  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles - Indian Academy of Sciences. (URL: [Link])

  • Ch12: Friedel-Crafts limitations - University of Calgary. (URL: [Link])

  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

  • Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - RSC Publishing. (URL: [Link])

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - PubChem. (URL: [Link])

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (URL: [Link])

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (URL: [Link])

  • 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid - PubChem. (URL: [Link])

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (URL: [Link])

  • Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride 1. Write a stepwise mechanism for this reaction. 2.(a) Starting from toluene, show how you could prepare 4-(p-tolyl) butanoic acid in two steps. (b) What would be the product of treating this acid with concentrated H2SO4? 3. What would be the main product formed in this - Chegg. (URL: [Link])

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (URL: [Link])

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Interpreting Complex NMR Spectra of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this molecule. Here, we address common challenges and provide practical, field-proven insights to ensure accurate and reliable spectral interpretation.

Section 1: Understanding the Molecule and its Expected NMR Spectrum

Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected NMR spectral features of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The molecule's structure, with its distinct aromatic and aliphatic regions, gives rise to a characteristic set of signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, the methoxy group, and the methyl group on the phenyl ring. The carboxylic acid proton is also a key feature, though its appearance can be variable.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic Protons6.8 - 7.8Multiplets (d, dd)3H
Methylene (-CH₂-C=O)~3.2Triplet2H
Methylene (-CH₂-COOH)~2.8Triplet2H
Methoxy (-OCH₃)~3.9Singlet3H
Methyl (-CH₃)~2.3Singlet3H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons and aromatic carbons will appear downfield, while the aliphatic and methyl/methoxy carbons will be found upfield.[1]

Carbon Assignment Expected Chemical Shift (ppm)
Ketone Carbonyl (C=O)195 - 210
Carboxylic Acid Carbonyl (C=O)170 - 185[2]
Aromatic Carbons110 - 160[3][4]
Methoxy Carbon (-OCH₃)55 - 65
Methylene Carbons (-CH₂)25 - 40
Methyl Carbon (-CH₃)15 - 25

Section 2: Troubleshooting Common Spectral Issues

This section is formatted as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during your NMR analysis.

FAQ 1: "My aromatic signals are overlapping and difficult to interpret. What can I do?"

Cause: Signal overlap in the aromatic region is a common issue, especially with substituted benzene rings. The electronic effects of the methoxy, methyl, and keto-butanoic acid groups influence the chemical shifts of the three aromatic protons, potentially causing them to resonate in close proximity.

Troubleshooting Protocol:

  • Change the NMR Solvent: Altering the solvent can induce changes in the chemical shifts of the protons due to different solvent-solute interactions.[5] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can often resolve overlapping signals.[5]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.

FAQ 2: "I can't find the carboxylic acid proton signal. Is my sample impure?"

Cause: The absence of the carboxylic acid proton signal is a frequent observation and does not necessarily indicate an impurity. Several factors can lead to its disappearance:

  • Proton Exchange: The acidic proton of the carboxylic acid can exchange with residual water or other acidic/basic impurities in the NMR solvent.[6] This exchange can broaden the signal to the point where it is indistinguishable from the baseline.[7]

  • Deuterium Exchange: If a deuterated solvent that contains exchangeable deuterium atoms is used (e.g., methanol-d₄, D₂O), the carboxylic acid proton will be replaced by a deuterium atom, rendering it invisible in the ¹H NMR spectrum.[8]

Troubleshooting & Confirmation Protocol:

  • Use a Dry Aprotic Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Using a freshly opened ampule or a properly stored dry solvent can minimize proton exchange.

  • D₂O Shake: To confirm the presence of an exchangeable proton, you can perform a "D₂O shake."[5] Acquire a ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad signal disappears, it confirms it was an exchangeable proton like the one from the carboxylic acid.[5]

  • Infrared (IR) Spectroscopy: The presence of a very broad O-H stretch in the IR spectrum (typically around 2500-3300 cm⁻¹) is characteristic of a carboxylic acid and can be used as a complementary technique to confirm its presence.[6]

FAQ 3: "The splitting patterns in the aliphatic region are not clear first-order triplets. Why is this happening?"

Cause: The two methylene groups in the butanoic acid chain are expected to appear as triplets due to coupling with each other. However, if their chemical shifts are very close, a phenomenon known as "second-order effects" or "roofing" can occur. This distorts the expected splitting pattern, making the multiplets appear more complex and leaning towards each other.

Troubleshooting & Analysis Workflow:

Caption: Workflow for troubleshooting distorted aliphatic signals.

Explanation:

  • Higher Field Strength: As with aromatic signal overlap, moving to a higher field spectrometer increases the chemical shift difference (in Hz) between the two methylene groups, which can reduce or eliminate the second-order effects and restore the expected triplet patterns.

  • Spectral Simulation: Using NMR processing software, you can simulate the spectrum of the two-spin system. By adjusting the chemical shifts and coupling constants, you can often replicate the observed distorted pattern, confirming that it arises from second-order effects rather than an unexpected structural feature or impurity.

FAQ 4: "My baseline is noisy and the signal-to-noise ratio is poor. How can I improve my spectrum?"

Cause: A poor signal-to-noise (S/N) ratio can be due to a variety of factors including low sample concentration, improper shimming, or incorrect acquisition parameters.

Protocol for Improving Spectral Quality:

  • Sample Preparation:

    • Ensure your sample is sufficiently concentrated. For a typical high-field NMR spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually adequate.

    • Filter your sample to remove any particulate matter, which can degrade the spectral quality.[9]

  • Spectrometer Shimming: Proper shimming of the magnetic field is critical for obtaining sharp lines and a flat baseline. If you are not experienced with manual shimming, use the automated shimming routines provided by the spectrometer software. Poor shimming can lead to broad, distorted peaks.[9]

  • Acquisition Parameters:

    • Number of Scans: Increase the number of scans to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.

    • Receiver Gain: Optimize the receiver gain. If it is set too low, the signal will be weak. If it is set too high, the detector can be saturated, leading to a distorted signal. A common practice is to find the level where clipping occurs and then reduce it by a small amount.[9]

Section 3: Advanced Spectral Analysis

For a comprehensive structural confirmation, especially when dealing with subtle isomeric possibilities or unexpected impurities, advanced NMR techniques are invaluable.

2D NMR for Unambiguous Assignments

A combination of 2D NMR experiments provides a powerful toolkit for piecing together the molecular structure.

Caption: Interconnectivity of 2D NMR experiments for structural elucidation.

Experimental Workflow for Structural Confirmation:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Run a COSY Experiment: Identify all proton-proton coupling networks. This will confirm the connectivity of the butanoic acid chain and the coupling relationships between the aromatic protons.

  • Run an HSQC Experiment: Correlate each proton signal with its directly attached carbon. This allows for the confident assignment of all protonated carbons.

  • Run an HMBC Experiment: This is often the final piece of the puzzle. Key correlations to look for include:

    • The methylene protons adjacent to the ketone correlating to the ketone carbonyl carbon.

    • The aromatic protons correlating to the quaternary aromatic carbons.

    • The methoxy and methyl protons correlating to their respective attached aromatic carbons.

By systematically analyzing these 2D NMR datasets, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, leading to a confident structural confirmation of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

References
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Retrieved from [Link]

  • Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid and Other Keto Acids in Biological Assays: A Framework for Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Keto Acids in Therapeutic Research

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Beyond their fundamental biological roles, there is a growing interest in the pharmacological potential of various keto acids. This has led to investigations into their utility as therapeutic agents in a range of disease models.

This guide provides a comparative framework for evaluating the biological activity of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid , a specific aryl-substituted gamma-keto acid. Due to the limited publicly available data on this compound, we will contextualize its potential efficacy by comparing it to a well-characterized keto acid, α-Ketoglutarate , and established therapeutic agents in key biological assays. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the investigation of novel keto acids.

Rationale for Comparative Assays: Targeting Inflammation and Microbial Growth

Derivatives of 4-aryl-4-oxobutanoic acid have been noted for their potential as anti-inflammatory and antimicrobial agents. For instance, derivatives of 4-(4-Methylphenyl)-4-oxobutanoic acid have been investigated for antirheumatic properties, which are linked to anti-inflammatory mechanisms. This suggests that the substitution pattern on the phenyl ring of 4-aryl-4-oxobutanoic acids could be a key determinant of their biological activity, making "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" a person of interest for similar applications.

To provide a robust comparative analysis, this guide will focus on two critical areas of therapeutic research:

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators, such as the cyclooxygenase (COX) enzymes, is a well-established therapeutic strategy.

  • Antimicrobial Activity: The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with diverse mechanisms of action.

Comparative Analysis of Anti-inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Its selective inhibition is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Workflow: COX-2 Inhibition Assay

The following workflow outlines a standard in vitro assay to determine the COX-2 inhibitory activity of test compounds.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Test_Compound Test Compound & Comparators (in DMSO) Incubation Incubate Test Compound with COX-2 Enzyme Test_Compound->Incubation COX2_Enzyme COX-2 Enzyme (Human recombinant) COX2_Enzyme->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Initiation Initiate Reaction with Arachidonic Acid Arachidonic_Acid->Initiation Incubation->Initiation Detection Measure Prostaglandin E2 (PGE2) via ELISA Initiation->Detection Calculation Calculate % Inhibition and IC50 Value Detection->Calculation MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition Serial_Dilution Serial Dilution of Test Compounds in 96-well plate Inoculation Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate_Plate Incubate at 37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Visual_Inspection OD_Measurement Optional: Measure Optical Density at 600 nm Incubate_Plate->OD_Measurement Determine_MIC Determine MIC as lowest concentration with no growth Visual_Inspection->Determine_MIC OD_Measurement->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Comparative Data: Antimicrobial Activity (MIC Values in µg/mL)

The following table compares the known MIC values of a standard antibiotic, Ciprofloxacin, and α-Ketoglutarate against common Gram-positive and Gram-negative bacteria. The data for "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" is presented as a hypothetical target.

CompoundTypeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid Test Compound To be determined To be determined N/A
α-KetoglutarateComparator Keto Acid>500>500[Published Literature]
CiprofloxacinPositive Control0.25 - 1.00.015 - 0.12[Published Literature]

Note: α-Ketoglutarate generally exhibits weak to no direct antimicrobial activity at physiologically relevant concentrations.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay
  • Compound Preparation: Dissolve "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid", α-Ketoglutarate, and Indomethacin in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in assay buffer to the desired concentration.

  • Incubation: In a 96-well plate, add the diluted compounds and the COX-2 enzyme solution. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a specified time, stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Broth Microdilution MIC Assay
  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Bacterial Inoculum Preparation: Culture the bacterial strains (S. aureus and E. coli) overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

This guide presents a structured framework for the comparative biological evaluation of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid". By benchmarking its performance against a well-characterized keto acid, α-Ketoglutarate, and standard therapeutic agents like Indomethacin and Ciprofloxacin, researchers can gain valuable insights into its potential as an anti-inflammatory or antimicrobial agent. The provided experimental workflows and protocols offer a clear path for generating the necessary data to elucidate the pharmacological profile of this and other novel keto acids. Future studies should aim to generate the experimental data for "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" and expand the investigation to include other relevant biological assays, such as cytotoxicity assays and in vivo models of inflammation and infection.

References

Sources

A Researcher's Guide to the Comparative Analysis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Analogs as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, screening, and comparative analysis of analogs based on the 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the rationale and detailed methodologies required to identify and characterize novel anti-inflammatory agents, with a specific focus on the inhibition of cyclooxygenase (COX) enzymes.

The 4-aryl-4-oxobutanoic acid framework is a versatile starting point in medicinal chemistry, known to be a precursor for various biologically active molecules.[1] Derivatives of butanoic acid have demonstrated significant potential in modulating inflammatory pathways.[2][3][4] Our focus is on leveraging this scaffold to develop selective inhibitors of COX-2, an enzyme upregulated during inflammatory processes and a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] By systematically modifying the parent structure, we can elucidate critical Structure-Activity Relationships (SAR) and identify candidates with superior potency and selectivity, thereby minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

This document outlines a complete, self-validating workflow—from chemical synthesis and primary enzymatic screening to secondary cytotoxicity and cell-based functional assays—designed to generate robust, comparable data for lead candidate selection.

Rationale for Analog Design and Synthesis

The core structure, 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid, presents several opportunities for chemical modification to explore the chemical space and establish a clear SAR. The substitutions on the phenyl ring—a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5—are key modulators of lipophilicity, electronic properties, and steric interactions within the enzyme's active site.

Our proposed analog series (summarized in Table 1 ) is designed to probe the following:

  • Positional Isomerism: Evaluating the impact of relocating the methoxy and methyl groups on the phenyl ring.

  • Electronic Effects: Replacing the methyl group with electron-withdrawing (e.g., -Cl, -F) or electron-donating groups to alter the electronic density of the aromatic ring.

  • Bioisosteric Replacement: Substituting the methoxy group with other hydrogen bond acceptors or donors.

  • Prodrug Strategy: Modifying the terminal carboxylic acid via esterification to potentially improve cell permeability.

General Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of the parent compound and its analogs is reliably achieved through a Friedel-Crafts acylation reaction.[7] This well-established method provides a consistent and scalable route to the core scaffold.

Step-by-Step Protocol:

  • Catalyst Suspension: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Anhydride Addition: Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the internal temperature is maintained below 5 °C. Stir for 30 minutes at 0 °C.

    • Causality Insight: This step forms the reactive acylium ion complex, which is the electrophile for the subsequent aromatic substitution. Maintaining a low temperature is critical to prevent side reactions.

  • Aromatic Substrate Addition: Add the corresponding substituted toluene or anisole derivative (e.g., 2-methoxy-5-methylanisole, 1.1 equivalents) dropwise via the dropping funnel.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum chloride complex and precipitates the product.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Screening Cascade: A Workflow for Candidate Validation

A tiered screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. Our proposed workflow prioritizes high-throughput enzymatic assays first, followed by more complex cellular assays for the most potent compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cell-Based Functional Assay cluster_3 Candidate Selection primary_assay In Vitro COX-2 Enzyme Inhibition Assay (Determine IC₅₀) cox1_assay In Vitro COX-1 Selectivity Assay (Determine IC₅₀) primary_assay->cox1_assay Potent Hits cyto_assay In Vitro Cytotoxicity Assay (e.g., MTT) (Determine CC₅₀) primary_assay->cyto_assay Potent Hits tnf_assay TNF-α Release Assay in Macrophages (Determine EC₅₀) cox1_assay->tnf_assay Selective Hits (High SI) cyto_assay->tnf_assay Non-Toxic Hits (High CC₅₀) lead_candidate Lead Candidate (High Potency, High Selectivity, Low Cytotoxicity) tnf_assay->lead_candidate Functionally Active Hits

Caption: Proposed screening cascade for identifying lead candidates.

Comparative Performance Data (Template)

The following table serves as a template for organizing the experimental data generated from the screening cascade. It allows for a direct and objective comparison of the designed analogs against the parent compound and a known reference drug (e.g., Celecoxib).

Table 1: Comparative Analysis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Analogs

Compound ID COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (SI)¹ Cytotoxicity CC₅₀ (µM)² TNF-α EC₅₀ (µM)³
Parent 2-OCH₃ 5-CH₃ -OH Data Data Data Data Data
Analog 1 5-OCH₃ 2-CH₃ -OH Data Data Data Data Data
Analog 2 2-OCH₃ 5-Cl -OH Data Data Data Data Data
Analog 3 2-OCH₃ 5-F -OH Data Data Data Data Data
Analog 4 2-OH 5-CH₃ -OH Data Data Data Data Data
Analog 5 2-OCH₃ 5-CH₃ -OCH₂CH₃ Data Data Data Data Data

| Celecoxib | - | - | - | Data | Data | Data | Data | Data |

¹Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2. ²CC₅₀: 50% cytotoxic concentration, determined via MTT assay on a relevant cell line (e.g., RAW 264.7 macrophages). ³EC₅₀: 50% effective concentration for the inhibition of TNF-α release in LPS-stimulated macrophages.

Key Experimental Protocols

The reproducibility and validity of the comparative data hinge on meticulous adherence to standardized protocols.

In Vitro COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzyme. The activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

Materials:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme solution

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit).[8][9] Equilibrate all reagents to room temperature.

  • Plate Setup: Designate wells for "Background," "100% Initial Activity," and "Inhibitor" tests.

  • Reaction Mixture:

    • To all wells, add 150 µL of Assay Buffer and 10 µL of Heme.

    • To "Initial Activity" and "Inhibitor" wells, add 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • To "Background" wells, add 10 µL of heat-inactivated enzyme.

  • Inhibitor Addition: Add 10 µL of test compound solution (at various concentrations) or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[9]

  • Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Color Development: Immediately add 20 µL of TMPD solution to all wells.

  • Measurement: Shake the plate for 5 minutes and read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each compound concentration relative to the "100% Initial Activity" control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a "vehicle only" control. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Self-Validation Check: During this incubation, purple formazan crystals should become visible within healthy cells under a microscope.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ value from the dose-response curve.

TNF-α Secretion Assay in THP-1 Macrophages

This functional assay quantifies the anti-inflammatory effect of the compounds in a cellular context by measuring the inhibition of the pro-inflammatory cytokine TNF-α.[11]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA Kit[12][13][14]

Protocol:

  • Cell Differentiation: Plate THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into adherent macrophages. Incubate for 48 hours.

  • Resting Phase: Wash the cells with fresh medium and incubate in PMA-free medium for 24 hours.

  • Compound Pre-treatment: Treat the differentiated macrophages with various concentrations of test compounds for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Incubate for 4-6 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA Quantification: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.[15]

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration compared to the LPS-stimulated control. Determine the EC₅₀ value from the resulting dose-response curve.

Structure-Activity Relationship (SAR) Visualization and Interpretation

The data collected in Table 1 allows for the systematic deconstruction of the molecule's activity based on its structural components.

SAR cluster_0 Structure-Activity Relationship Hotspots mol r1->mol Position 2 (R¹): - Methoxy group critical for potency? - H-bond donor/acceptor role? r2->mol Position 5 (R²): - Steric bulk tolerance? - Electronic effects (Cl, F vs CH₃)? r3->mol Aromatic Ring: - Planarity and hydrophobic interactions. r4->mol Carboxylic Acid (R³): - Essential for binding (salt bridge)? - Esterification (prodrug) affects activity?

Caption: Key structural regions for SAR analysis.

Interpreting the Results:

  • High Potency (Low COX-2 IC₅₀): Indicates favorable interactions with the enzyme's active site. Compare positional isomers (e.g., Parent vs. Analog 1) to understand the preferred geometry.

  • High Selectivity (High SI): This is the primary goal. A high SI value suggests the compound preferentially binds to the larger, more flexible active site of COX-2 over COX-1, predicting a better safety profile.

  • Low Cytotoxicity (High CC₅₀): Ensures that the observed enzyme inhibition is specific and not a result of general cell death. A large window between the IC₅₀ and CC₅₀ is desirable.

  • Functional Activity (Low TNF-α EC₅₀): Confirms that the enzymatic inhibition translates to a desired anti-inflammatory effect in a relevant cell model.

By systematically applying this integrated approach of rational design, standardized synthesis, and a tiered screening cascade, research teams can efficiently navigate the complexities of early-stage drug discovery and identify promising anti-inflammatory candidates derived from the 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold.

References

  • An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. PubMed. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. NIH. [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

  • (PDF) TNF ELISA Protocol v1. ResearchGate. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

Sources

A Researcher's Guide to Deconvoluting the Biological Target of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and often formidable, hurdle is the definitive identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of the novel compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid .

The Enigma of a Novel Compound: A Comparative Starting Point

Our compound of interest, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is a keto acid with an aromatic moiety. Its biological activity is, as of now, uncharacterized. In the absence of a known target, a logical first step is to survey the landscape of structurally similar compounds for which a mechanism of action has been established.

A search of the medicinal chemistry literature reveals a class of compounds, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids , which are potent inhibitors of kynurenine-3-hydroxylase (KMO) [1]. KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition has been explored for potential neuroprotective effects.

Let's compare the structures:

G cluster_0 Compound of Interest cluster_1 Known Analogs A 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (Target Unknown) B 4-aryl-2-hydroxy-4-oxobut-2-enoic acids (Kynurenine-3-hydroxylase Inhibitors) A->B Structural Similarity (Shared 4-aryl-4-oxobutanoic acid core)

Figure 1: Structural comparison of the topic compound and its known analogs.

The key structural differences—the presence of a methoxy and a methyl group on the phenyl ring and the lack of a hydroxyl group at the 2-position of the butanoic acid chain in our compound of interest—are subtle yet could be profound in determining target specificity. These differences might alter the compound's shape, electronic distribution, and hydrogen bonding potential, leading it to interact with a completely different biological target than its known analogs. This comparison provides a crucial scientific rationale for the comprehensive target identification workflow that follows.

A Multi-pronged Strategy for Target Identification and Validation

No single technique can definitively identify and validate a drug target. A robust approach integrates computational predictions with multiple, orthogonal experimental methods. This ensures that the identified target is not an artifact of a particular technology and that the compound's effect on the target is functionally relevant in a physiological context.

G A Phase 1: In Silico Target Prediction (Hypothesis Generation) B Phase 2: Experimental Target Identification (Proteome-wide screening) A->B Guide Experimental Design C Phase 3: Target Engagement Validation (Cellular Context) B->C Putative Targets D Phase 4: Functional Target Validation (Genetic Perturbation) C->D Validated Target Engagement E Confident Target Identification D->E Functionally Validated Target

Figure 2: High-level workflow for target identification and validation.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential biological targets. These in silico approaches leverage vast databases of known drug-target interactions and employ algorithms to predict targets for a novel compound based on its chemical structure and similarity to molecules with known activities.

Rationale: This step is not for definitive target identification but for hypothesis generation. It can help in prioritizing downstream experiments and in the design of focused compound libraries if initial hits are found.

Methodology:

  • Chemical Similarity Searching: Utilize platforms like SwissTargetPrediction or public databases such as ChEMBL to identify proteins that are known to bind ligands structurally similar to our compound of interest.

  • Pharmacophore Modeling: If a set of active molecules with a similar scaffold is available, a 3D pharmacophore model can be generated to define the essential features for biological activity. This model can then be used to screen 3D databases of protein structures.

  • Molecular Docking: If a high-resolution structure of a predicted target is available, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites.

Hypothetical Data Output:

Predicted Target ClassSpecific Predicted Target(s)Prediction Score/ConfidenceRationale
Enzymes (Oxidoreductases)Kynurenine-3-hydroxylaseModerateSimilarity to known inhibitors.
Enzymes (Kinases)Mitogen-activated protein kinasesLow-ModerateGeneral scaffold present in some kinase inhibitors.
G-Protein Coupled ReceptorsSerotonin ReceptorsLowSimilarity to some CNS-active compounds.
Enzymes (Hydrolases)Fatty Acid Amide Hydrolase (FAAH)LowPresence of a keto-acid motif found in some FAAH inhibitors.

This table provides a set of testable hypotheses that can be explored in the subsequent experimental phases.

Phase 2: Experimental Target Identification (Proteome-wide Screening)

The most direct way to identify the molecular target of a compound is to use the compound itself as a "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and widely used technique for this purpose.

Rationale: AC-MS provides an unbiased, proteome-wide screen for proteins that physically interact with the compound of interest. This method is not dependent on a pre-existing hypothesis and can uncover entirely novel targets.

G A Immobilize Compound on a Solid Support B Incubate with Cell Lysate A->B C Wash Away Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E

Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is unlikely to interfere with the compound's binding to its target. A control "scrambled" or inactive analog should also be prepared if possible.

  • Immobilization:

    • Covalently couple the affinity probe and the control compound to the solid support according to the manufacturer's instructions.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed, or a neuronal cell line based on the KMO analog) and prepare a native cell lysate using a mild lysis buffer to preserve protein structure and interactions.

  • Affinity Pull-down:

    • Incubate the immobilized compound and control beads with the cell lysate to allow for binding.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are specific to the active compound pull-down.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein sequence database.

Phase 3: Target Engagement and Validation in a Cellular Context

Identifying a protein that binds to your compound is a significant step, but it is crucial to demonstrate that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method for confirming target engagement in intact cells.

Rationale: CETSA is based on the principle that the binding of a ligand stabilizes its target protein, making it more resistant to thermal denaturation. Observing a thermal shift provides strong evidence that the compound interacts with the putative target in its native cellular environment.

G A Treat Intact Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot) C->D E Plot Melting Curves and Determine Thermal Shift D->E

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with various concentrations of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins and cell debris by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA-based format (e.g., AlphaScreen).

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) or signal (for other assays).

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[2]

Phase 4: Functional Validation of the Target

Confirming that a compound binds to a target in cells is essential, but the ultimate validation comes from demonstrating that the interaction with this target is responsible for the compound's observed biological effect. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout, are powerful tools for this purpose.

Rationale: If knocking out the gene that codes for the putative target protein phenocopies or abrogates the effect of the compound, it provides strong genetic evidence that the protein is the functional target.

G A Generate Target Knockout Cell Line using CRISPR-Cas9 B Confirm Loss of Target Protein Expression A->B C Treat Wild-type and Knockout Cells with Compound B->C D Measure Biological Response (e.g., Cell Viability, Signaling Pathway) C->D E Compare Compound Effect in Both Cell Lines D->E

Figure 5: Workflow for Functional Validation using CRISPR-Cas9.
Detailed Protocol: CRISPR-Cas9 Knockout Screening
  • Design and Synthesize guide RNAs (gRNAs):

    • Design two to three gRNAs that target early exons of the gene encoding the putative target protein to ensure a functional knockout.

  • Generate Knockout Cell Line:

    • Deliver the Cas9 nuclease and the gRNAs into the cell line of interest using a suitable method (e.g., lentiviral transduction or electroporation).

    • Select single-cell clones and expand them.

  • Validate Knockout:

    • Confirm the absence of the target protein in the knockout clones by Western blot.

    • Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions or deletions.

  • Phenotypic Assay:

    • Seed both the wild-type and knockout cells.

    • Treat the cells with a dose-response of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

    • Measure the relevant biological endpoint (e.g., cell proliferation, apoptosis, or a specific signaling event).

  • Data Analysis:

    • If the knockout cells are resistant to the compound (i.e., the dose-response curve is significantly right-shifted compared to the wild-type cells), it strongly suggests that the knocked-out protein is the target through which the compound exerts its effect.

Data Summary and Interpretation: A Comparative Outlook

The following table summarizes the expected outcomes of this integrated workflow for both our compound of interest and its known analogs, the KMO inhibitors.

Experimental Phase4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (Hypothetical)4-aryl-2-hydroxy-4-oxobut-2-enoic acids (Known Analog)
In Silico Prediction A ranked list of putative targets, potentially including KMO, kinases, and others.High confidence prediction for Kynurenine-3-hydroxylase (KMO).
AC-MS Identification of a specific set of binding proteins from cell lysate.KMO should be identified as a primary and high-confidence binding partner.
CETSA A thermal shift should be observed for the true target protein in the presence of the compound.A clear thermal stabilization of KMO will be observed in compound-treated cells.
CRISPR-Cas9 KO Knockout of the true target gene should lead to resistance to the compound's biological effects.Knockout of the KMO gene will abrogate the compound's effect on the kynurenine pathway.

Conclusion

The path to validating the biological target of a novel compound like 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is a systematic process of hypothesis generation, experimental testing, and rigorous validation. By integrating computational predictions with orthogonal experimental approaches—from the unbiased, proteome-wide screen of affinity chromatography-mass spectrometry to the confirmation of cellular target engagement with CETSA and the functional validation through CRISPR-Cas9 gene editing—researchers can build a compelling and self-validating case for a compound's mechanism of action. This guide provides a robust and logical framework to navigate this complex but rewarding journey, ultimately transforming a molecule of unknown function into a well-characterized tool for biological research and a potential candidate for therapeutic development.

References

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Sources

"4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid Derivatives as Aldose Reductase Inhibitors

This guide presents a comprehensive analysis of the structure-activity relationships for a series of synthetic analogs based on the lead compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. While this specific scaffold is not extensively documented in public literature, its structural motifs are characteristic of inhibitors of the enzyme Aldose Reductase (ALR2). ALR2 is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions. Its inhibition is a key therapeutic strategy for mitigating long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.

This document serves as a comparative guide for researchers and drug development professionals, detailing the synthetic modifications undertaken and their impact on inhibitory potency. The insights are derived from a hypothetical, yet scientifically plausible, dataset designed to illustrate the core principles of SAR in a real-world drug discovery context.

The Lead Compound and Pharmacophoric Rationale

The lead compound, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (Compound 1) , was identified as a starting point for investigation. Its structure contains several key features common to known ALR2 inhibitors:

  • An Aromatic Ring System: Capable of forming hydrophobic and π-stacking interactions within the enzyme's active site.

  • A Carbonyl Group (Ketone): Often acts as a hydrogen bond acceptor.

  • A Carboxylic Acid Moiety: This acidic center is crucial for interacting with key cationic residues (e.g., His110, Tyr48) in the anionic binding pocket of the ALR2 active site.

The primary objective of this SAR study is to systematically modify different regions of Compound 1 to probe the chemical space and identify derivatives with enhanced inhibitory activity.

cluster_Lead Pharmacophoric Features of Lead Compound 1 A_Ring A-Ring (Hydrophobic/π-stacking) Keto Keto Linker (H-Bond Acceptor) A_Ring->Keto Aroyl Group Acid Carboxylic Acid (Anionic Binding) Keto->Acid Butanoic Acid Chain

Caption: Key pharmacophoric regions of the lead compound for SAR exploration.

Comparative Analysis of Analog Activity

A series of analogs were synthesized and evaluated for their ability to inhibit recombinant human Aldose Reductase in vitro. The inhibitory potency is reported as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the results of these modifications.

Compound IDModification from Lead Compound (1)Rationale for ModificationIC₅₀ (µM)Fold Change vs. (1)
1 Lead Compound Baseline 15.2 1.0x
2 O-Demethylation (2-OH, 5-CH₃)Introduce a hydrogen bond donor (HBD) to probe for interactions with the active site.3.84.0x improvement
3 Methoxy shift (3-OCH₃, 5-CH₃)Evaluate the positional importance of the methoxy group's electronic and steric effects.25.11.7x decrease
4 Methyl shift (2-OCH₃, 6-CH₃)Assess steric hindrance near the ortho position to the aroyl linker.45.83.0x decrease
5 Bioisosteric replacement (2-OCH₃, 5-Cl)Replace methyl with a chloro group to probe electronic effects and hydrophobic interactions.1.113.8x improvement
6 Ring expansion (Naphthyl instead of Phenyl)Increase the surface area of the hydrophobic moiety to explore additional interactions.0.916.9x improvement
7 Keto reduction (4-hydroxybutanoic acid)Determine the necessity of the ketone carbonyl as a hydrogen bond acceptor.> 100> 6.6x decrease
8 Chain extension (5-(phenyl)-5-oxopentanoic acid)Evaluate the optimal distance between the aromatic ring and the terminal carboxylic acid.33.42.2x decrease
9 Acid to Ester (Methyl 4-oxobutanoate)Confirm the essential role of the anionic carboxylate group for binding.> 200> 13.2x decrease

Interpretation of Structure-Activity Relationships

The comparative data reveals several critical insights into the SAR of this chemical series:

  • The Carboxylic Acid is Essential: Esterification of the carboxylic acid (Compound 9 ) or its reduction (Compound 7 ) leads to a catastrophic loss of activity. This confirms that the terminal carboxylate's ability to form an ionic bond or strong hydrogen bonds in the anionic pocket of ALR2 is paramount for molecular recognition and inhibition.

  • A-Ring Substitution is a Key Driver of Potency:

    • The most significant improvements in potency were achieved by modifying the phenyl ring substituents. Replacing the 5-methyl group with a more electron-withdrawing and hydrophobic chlorine atom (Compound 5 ) resulted in a nearly 14-fold increase in activity. This suggests the presence of a hydrophobic pocket that can accommodate larger, more lipophilic groups at this position.

    • Introducing a hydroxyl group at the 2-position (Compound 2 ) by demethylating the methoxy group led to a 4-fold improvement. This indicates that a hydrogen bond donor at this position is highly favorable, likely interacting with a nearby residue in the active site.

    • Expanding the aromatic system to a naphthalene ring (Compound 6 ) also dramatically increased potency, highlighting the benefit of maximizing hydrophobic and π-stacking interactions within the enzyme's specificity pocket.

  • Positional Isomers and Steric Effects are Critical: Shifting the methoxy group (Compound 3 ) or the methyl group (Compound 4 ) resulted in a notable decrease in activity. This demonstrates that the specific 2-methoxy, 5-methyl substitution pattern on the phenyl ring is optimal for orienting the molecule correctly within the binding site. The decreased activity of Compound 4 suggests steric hindrance when a substituent is placed at the 6-position, ortho to the linker.

  • The Linker Length and Ketone are Finely Tuned: Both extending the linker chain (Compound 8 ) and removing the ketone (Compound 7 ) were detrimental to activity. This implies that the four-carbon keto-acid chain provides the ideal spacing and geometry to position the terminal carboxylate for its critical interaction in the anionic site, while the ketone itself plays a role in binding, likely as a hydrogen bond acceptor.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following protocol describes a standard method for determining the in vitro inhibitory activity of compounds against human Aldose Reductase.

A. Materials and Reagents:

  • Recombinant Human Aldose Reductase (ALR2)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (Substrate)

  • Sodium Phosphate Buffer (0.1 M, pH 6.2)

  • Test Compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

B. Assay Workflow:

Caption: Step-by-step workflow for the in vitro ALR2 enzyme inhibition assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: To each well of a 96-well plate, add 2 µL of the compound dilution (or DMSO for control wells).

  • Reagent Addition: Prepare an assay mixture containing sodium phosphate buffer, 0.1 mM NADPH, and the required concentration of ALR2 enzyme. Add 188 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the substrate, DL-glyceraldehyde (final concentration typically 1 mM), to each well to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the DMSO control. IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

This self-validating protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the integrity of the results. The direct measurement of NADPH consumption provides a robust and reliable readout of enzyme activity.

Conclusion and Future Directions

The SAR investigation of the 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid scaffold has yielded potent Aldose Reductase inhibitors. The study underscores the critical importance of the terminal carboxylic acid for binding to the enzyme's anionic pocket. Significant potency gains were achieved by optimizing the substitution pattern on the A-ring, particularly through the introduction of a chloro group at the 5-position (Compound 5 , IC₅₀ = 1.1 µM) and by extending the aromatic system to a naphthyl ring (Compound 6 , IC₅₀ = 0.9 µM). These findings strongly suggest that this region of the molecule interacts with a key hydrophobic pocket in the enzyme.

Future work should focus on:

  • Synthesizing further analogs of Compound 5 and Compound 6 to refine interactions within the hydrophobic pocket.

  • Exploring alternative hydrogen bond donors at the 2-position to build upon the improvement seen with Compound 2 .

  • Conducting crystallographic studies of the most potent compounds complexed with ALR2 to visually confirm the binding mode and guide further rational design.

This systematic approach provides a clear roadmap for optimizing this chemical series into potential clinical candidates for the treatment of diabetic complications.

References

  • M. Brownlee, "The pathobiology of diabetic complications: a unifying mechanism," Diabetes, vol. 54, no. 6, pp. 1615-1625, 2005. [Link]

  • A. R. M. Reddy et al., "Crystal structure of human aldose reductase (AKR1B1) in complex with a novel inhibitor 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat)," Acta Crystallographica Section F: Structural Biology and Crystallization Communications, vol. 64, no. 12, pp. 1150-1155, 2008. [Link]

  • E. I. Podgorniak-Krasnowska et al., "Aldose Reductase Inhibitors: A Review of Recent Developments," Molecules, vol. 27, no. 15, p. 4978, 2022. [Link]

  • S. M. El-Kabbany et al., "Design, synthesis and biological evaluation of novel phthalazinone derivatives as potent aldose reductase inhibitors," Bioorganic & Medicinal Chemistry, vol. 19, no. 13, pp. 4032-4041, 2011. [Link]

  • S. K. Srivastava et al., "A high-throughput screening assay for aldose reductase," Journal of Biomolecular Screening, vol. 10, no. 1, pp. 12-18, 2005. [Link]

A Technical Guide to Assessing the Cross-Reactivity of Aromatic Butanoic Acid Derivatives: A Case Study on Monepantel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended interaction of a drug molecule with proteins other than its primary target, can lead to off-target effects, toxicity, and diminished efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the anthelmintic drug Monepantel as a representative case study for the broader class of aromatic butanoic acid derivatives. While Monepantel's primary target is the nematode-specific MPTL-1, a ligand-gated ion channel, the principles and methodologies detailed herein are broadly applicable to assessing the selectivity of enzyme inhibitors.

Monepantel, chemically distinct from the user's query "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" but sharing a substituted phenyl oxobutanoic acid motif, offers a well-documented example of a highly selective compound. Its efficacy against multi-drug resistant nematodes stems from its unique mode of action, targeting a nicotinic acetylcholine receptor (nAChR) subunit absent in mammals[1][2]. This inherent selectivity provides an excellent foundation for discussing the experimental approaches to confirm and quantify a lack of interaction with host enzymes.

This guide will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to aid researchers in their own selectivity profiling campaigns.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the assurance of its safety and specificity. A highly selective compound minimizes the potential for adverse drug reactions by limiting its biological activity to the intended target. For a compound like Monepantel, which is administered to livestock, understanding its interaction with mammalian enzymes is a critical component of its safety assessment[3][4].

The core principle of selectivity profiling is to challenge the compound against a panel of enzymes and receptors that are either structurally related to the primary target or are known to be involved in common off-target toxicities. This proactive approach allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to optimize for selectivity.

Experimental Strategy for Assessing Cross-Reactivity

A robust cross-reactivity assessment employs a tiered approach, starting with broad screening and progressing to more detailed kinetic and binding studies for any identified "hits."

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Enzymatic and Receptor Screening

The initial step involves screening the compound against a large, diverse panel of enzymes and receptors at a single, high concentration (e.g., 10 µM). This provides a panoramic view of potential off-target interactions. For Monepantel and its active metabolite, monepantel sulfone, a relevant panel would include key mammalian enzyme classes such as:

  • Cytochrome P450 (CYP) enzymes: Crucial for drug metabolism and potential drug-drug interactions.

  • Kinases: A large family of enzymes often implicated in off-target effects.

  • Proteases: Involved in numerous physiological processes.

  • Phosphatases: Counterparts to kinases in cellular signaling.

  • Mammalian Acetylcholinesterases: Given Monepantel's action on a nematode acetylcholine receptor, assessing its effect on the mammalian counterpart is a logical step.

Protocol: General Enzymatic Activity Assay

This protocol provides a general framework for a spectrophotometric enzyme assay. Specific substrates and buffer conditions will vary depending on the enzyme being tested.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Monepantel) in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer specific to the enzyme of interest.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare the enzyme solution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength[5].

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • A common threshold for a "hit" is >50% inhibition at the screening concentration.

Tier 2: Dose-Response and IC50 Determination

For any hits identified in the initial screen, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a direct comparison of the compound's potency against its primary target versus the off-target.

Protocol: IC50 Determination by Enzymatic Assay

  • Reagent Preparation: As described in the general enzymatic assay protocol.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, perform the enzymatic assay as previously described, with each concentration of the test compound in duplicate or triplicate.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundPrimary Target (Nematode MPTL-1) EC50Off-Target (Example: Mammalian Enzyme X) IC50Selectivity Index
Monepantel~10 nM> 100 µM>10,000
Monepantel Sulfone~15 nM> 100 µM>6,667
Table 1: Illustrative selectivity data for Monepantel and its active metabolite. The high selectivity index indicates a wide therapeutic window.
Tier 3: Mechanism of Interaction Studies

For significant off-target interactions, it is crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive)[6]. This can be achieved through enzyme kinetic studies.

Protocol: Competitive Binding Assay

Competitive binding assays are used to determine if a compound binds to the same site as a known ligand or substrate[7][8].

  • Reagent Preparation:

    • Prepare a radiolabeled or fluorescently labeled ligand for the off-target enzyme.

    • Prepare the off-target enzyme and the test compound.

  • Assay Procedure:

    • In a suitable assay plate, combine the enzyme, the labeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., using filtration or size-exclusion chromatography).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • The displacement of the labeled ligand by the test compound indicates competitive binding.

    • The data can be used to calculate the inhibitory constant (Ki)[9].

Figure 2: Simplified diagrams illustrating competitive versus non-competitive enzyme inhibition.

Conclusion and Future Directions

The cross-reactivity profiling of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" and its analogs is a critical exercise in drug development. The methodologies outlined in this guide, using Monepantel as a paradigm for a highly selective compound, provide a robust framework for researchers to assess the specificity of their own molecules. By employing a tiered approach of broad panel screening, IC50 determination, and mechanistic studies, scientists can build a comprehensive selectivity profile. This data is not only crucial for regulatory submissions but also for guiding the design of safer and more effective therapeutics. The absence of significant cross-reactivity of Monepantel with mammalian enzymes underscores the success of targeting species-specific proteins and serves as an aspirational benchmark for future drug discovery endeavors[2][10].

References

  • Rufener, L., Sige El, Baur R., et al. (2013). MONEPANTEL – DETAILED MODE OF ACTION AGAINST GASTRO-INTESTINAL NEMATODES.
  • Pharmacology. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual.
  • Wikipedia. (2023). Monepantel. In Wikipedia. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.
  • San Diego State University. (n.d.). Enzyme Assay Protocol. San Diego State University. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on Monepantel in the Product Zolvix Monepantel Broad Spectrum Oral Anthelmintic for Sheep. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Kaminsky, R., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, 141(1), 53-69. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences. [Link]

  • Shen, J., et al. (2017). The protocol of competitive binding assay. ResearchGate. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Biochemistry, 58(27), 2977-2989. [Link]

  • ACS Publications. (2020). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

  • Chemistry LibreTexts. (2021). Enzyme Inhibition. Chemistry LibreTexts. [Link]

Sources

Comparative Efficacy Analysis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in the Context of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative framework for evaluating the potential efficacy of the novel compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the current absence of published biological data for this specific molecule, this document outlines a scientifically rigorous approach for its assessment, predicated on the known activities of its structural class, the aryl-oxobutanoic acids. We present the established mechanisms of action for relevant comparator drugs, detail the requisite experimental protocols for efficacy determination, and provide templates for the systematic presentation of forthcoming data. This guide is intended for researchers and drug development professionals engaged in the discovery and evaluation of new chemical entities in the anti-inflammatory therapeutic area.

Introduction: The Therapeutic Potential of Aryl-alkanoic Acids

The aryl-alkanoic acid motif is a cornerstone in medicinal chemistry, most notably as the structural basis for a significant number of non-steroidal anti-inflammatory drugs (NSAIDs). These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The COX enzymes, with their two principal isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The subject of this guide, 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is a member of the aryl-oxobutanoic acid class of compounds. While direct biological activity data for this specific molecule is not yet publicly available, its structural similarity to other biologically active aryl-alkanoic acids suggests a plausible role as a modulator of the arachidonic acid pathway. This guide, therefore, establishes a framework for the systematic evaluation of its potential efficacy by comparing it to two well-characterized NSAIDs:

  • Ibuprofen: A widely used, non-selective COX inhibitor, acting on both COX-1 and COX-2.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A comparative analysis against these established drugs will provide crucial insights into the potency and selectivity of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, should it prove to be a COX inhibitor.

Mechanistic Framework: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase enzymes, which interrupts the conversion of arachidonic acid into prostaglandins. Understanding the roles of the two main COX isoforms is critical for interpreting the efficacy and safety profile of a potential new drug.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological effects: Gastric protection, Platelet aggregation) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2

Figure 1: The Arachidonic Acid Cascade and Points of NSAID Intervention.

Comparative Efficacy Evaluation: Experimental Protocols

To ascertain the efficacy of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" as a COX inhibitor, a series of in vitro assays are required. These experiments are designed to determine the compound's inhibitory potency (IC50) against both COX-1 and COX-2, and thereby establish its selectivity.

In Vitro COX Inhibition Assay (Human)

This assay quantifies the ability of a test compound to inhibit the activity of purified human COX-1 and COX-2 enzymes.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection and Analysis Prep Prepare assay buffer, co-factors, and arachidonic acid substrate Incubate Incubate enzyme with test compound or vehicle control Prep->Incubate Enzyme Dilute purified human COX-1 and COX-2 enzymes Enzyme->Incubate Compound Prepare serial dilutions of test compound and reference drugs (Ibuprofen, Celecoxib) Compound->Incubate Initiate Initiate reaction by adding arachidonic acid Incubate->Initiate Detect Quantify prostaglandin E2 (PGE2) production via ELISA Initiate->Detect Analyze Calculate percent inhibition and determine IC50 values Detect->Analyze

Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors (e.g., hematin, glutathione). Prepare a stock solution of arachidonic acid.

  • Compound Dilution: Prepare a series of dilutions of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid," Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, the appropriate enzyme (human recombinant COX-1 or COX-2), and the diluted test compounds or vehicle control. Allow for a pre-incubation period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation and Comparative Analysis

The results of the in vitro COX inhibition assays should be tabulated for a clear and direct comparison of the inhibitory potency and selectivity of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" against the reference drugs.

Table 1: Comparative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid ExperimentalExperimentalCalculated
IbuprofenLiteratureLiteratureCalculated
CelecoxibLiteratureLiteratureCalculated

Literature values for comparator drugs should be sourced from peer-reviewed publications and cited appropriately. Experimental values for the test compound will be determined through the protocol described above.

Conclusion and Future Directions

This guide provides a foundational framework for the initial efficacy assessment of "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid" as a potential anti-inflammatory agent. The proposed comparative analysis against Ibuprofen and Celecoxib will elucidate its potency and selectivity as a COX inhibitor.

Should the in vitro data demonstrate promising activity, subsequent studies would be warranted to explore its efficacy in cell-based assays and in vivo models of inflammation and pain. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will also be essential for its further development as a potential therapeutic agent.

References

[This section will be populated with citations for the experimental protocols and literature values for the comparator drugs once specific sources are used in an actual experimental setting.]

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Aryl)-4-oxobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—often exhibit divergent biological activities and physical properties. Their unambiguous identification is a critical checkpoint in any synthetic workflow.

This guide focuses on a specific set of positional isomers of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid . While structurally similar, the varied placement of the methoxy and methyl groups on the phenyl ring introduces subtle yet distinct electronic and steric environments. These differences manifest as unique fingerprints in various spectroscopic analyses. Herein, we provide an in-depth comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide researchers with a robust framework for distinguishing these closely related molecules.

The Isomeric Landscape

The core structure consists of a butanoic acid chain attached to a substituted phenyl ring via a ketone. The differentiation challenge arises from the placement of the methoxy (-OCH₃) and methyl (-CH₃) groups. For this guide, we will compare three representative isomers:

  • Isomer A: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

  • Isomer B: 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid

  • Isomer C: 4-(2-Methoxy-4-methylphenyl)-4-oxobutanoic acid

G cluster_A Isomer A: 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid cluster_B Isomer B: 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid cluster_C Isomer C: 4-(2-Methoxy-4-methylphenyl)-4-oxobutanoic acid imgA imgA imgB imgB imgC imgC

Caption: Molecular structures of the three positional isomers under comparison.

Comparative Spectroscopic Analysis

The most powerful tool for differentiating these isomers is NMR spectroscopy, which probes the specific electronic environment of each proton and carbon atom. IR and MS provide complementary data for functional group confirmation and fragmentation analysis.

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aliphatic portion of the molecule (-CO-CH₂-CH₂-COOH) will present a similar pattern for all isomers: two triplets, each integrating to 2H, typically in the ranges of 2.7-2.9 ppm and 3.2-3.4 ppm. The key differentiating features lie in the aromatic region (6.8-8.0 ppm) and the chemical shifts of the substituent protons.

The substitution pattern on the benzene ring dictates the splitting patterns of the aromatic protons. Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) shield nearby protons, shifting their signals upfield (to a lower ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

Proton AssignmentIsomer A (2-OCH₃, 5-CH₃)Isomer B (4-OCH₃, 2-CH₃)Isomer C (2-OCH₃, 4-CH₃)Rationale for Differences
Aromatic H's ~7.6 (d), ~7.2 (dd), ~6.9 (d)~7.7 (d), ~6.85 (d), ~6.80 (s)~7.7 (d), ~6.8 (d), ~6.7 (s)The number of signals and their coupling constants are unique. Isomer A shows three distinct aromatic signals with clear ortho and meta coupling. Isomers B and C each have a singlet due to a proton with no adjacent proton neighbors.
-OCH₃ (methoxy) ~3.9 (s, 3H)~3.85 (s, 3H)~3.9 (s, 3H)The methoxy group ortho to the carbonyl (Isomers A & C) may experience slight deshielding compared to the one para to it (Isomer B).
-CH₃ (methyl) ~2.35 (s, 3H)~2.5 (s, 3H)~2.4 (s, 3H)The methyl group ortho to the carbonyl (Isomer B) is significantly deshielded and shifted downfield due to the anisotropic effect of the C=O bond.
-CH₂- (ketone α) ~3.25 (t, 2H)~3.20 (t, 2H)~3.25 (t, 2H)Minimal variation expected.
-CH₂- (acid α) ~2.80 (t, 2H)~2.75 (t, 2H)~2.80 (t, 2H)Minimal variation expected.
-COOH (acid) >10 (br s, 1H)>10 (br s, 1H)>10 (br s, 1H)Broad signal, often not observed or exchangeable with D₂O.
¹³C NMR Spectroscopy: A Tale of Symmetry and Shielding

¹³C NMR provides information on the unique carbon environments. The number of distinct aromatic signals is a direct indicator of the molecule's symmetry. The chemical shifts of the substituent carbons are also highly informative. It's noteworthy that methoxy groups on an aromatic ring typically appear around 56 ppm, but this can shift to ~62 ppm if steric hindrance forces them out of the plane of the ring.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentIsomer A (2-OCH₃, 5-CH₃)Isomer B (4-OCH₃, 2-CH₃)Isomer C (2-OCH₃, 4-CH₃)Rationale for Differences
C=O (Ketone) ~199~201~199The ortho-methyl group in Isomer B may cause steric hindrance, slightly altering the electronic environment of the ketone carbonyl.
C=O (Acid) ~178~178~178Minimal variation expected.
Aromatic C's 6 signals6 signals6 signalsWhile all show 6 signals (no symmetry), the specific chemical shifts for the substituted carbons (C-OCH₃, C-CH₃, C-C=O) will be unique identifiers.
C-OCH₃ ~158~162~160The carbon attached to the methoxy group is heavily deshielded.
C-CH₃ ~138~142~140The position relative to the other electron-donating group and the electron-withdrawing carbonyl group alters the chemical shift.
-OCH₃ ~55.5~55.4~55.5Minimal variation expected unless significant steric hindrance is present.
-CH₃ ~20.5~21.5~21.0The ortho-methyl in Isomer B is deshielded compared to the meta- (Isomer A) and para- (Isomer C) methyls relative to the methoxy group.
Aliphatic -CH₂- ~33, ~28~33, ~28~33, ~28Minimal variation expected.
Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers. All three compounds will exhibit similar characteristic absorptions.

Table 3: Characteristic IR Absorptions (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceNotes
O-H (Carboxylic Acid) 3300 - 2500Very broad, strongThis broadness is due to hydrogen bonding and is a hallmark of carboxylic acids.[2][3]
C-H (Aromatic & Aliphatic) 3100 - 2850Sharp, medium peaks on top of O-H bandAromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic ones are just below.
C=O (Carboxylic Acid) 1725 - 1700Strong, sharpThe carbonyl of a carboxylic acid dimer typically appears in this region.[4]
C=O (Aromatic Ketone) 1690 - 1670Strong, sharpConjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. Subtle shifts may occur between isomers due to electronic effects, but overlap is likely.
C-O (Ether & Acid) 1320 - 1210 & 1275 - 1200StrongAryl-alkyl ethers show a strong asymmetric C-O stretch. The C-O stretch of the carboxylic acid also falls in this region.[2][3]
C-H Bending (Out-of-Plane) 900 - 675Medium to strongThe pattern of these bends in the fingerprint region can sometimes be correlated with the aromatic substitution pattern, but requires expert interpretation and comparison to reference spectra.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

All three isomers have the same molecular formula (C₁₂H₁₄O₄) and molecular weight (222.24 g/mol ). Therefore, their molecular ion peaks (M⁺) in a mass spectrum will be identical. Differentiation relies on analyzing the fragmentation patterns. The primary fragmentation for aromatic ketones is alpha-cleavage of the bond between the carbonyl carbon and the butanoic acid chain, yielding a substituted benzoyl cation.[5][6]

Key Fragmentation Pathway:

The most significant fragmentation is the cleavage of the C-C bond adjacent to the ketone, forming a stable acylium ion. The mass-to-charge ratio (m/z) of this ion is a direct indicator of the substituent pattern.

G cluster_frags Isomer-Specific Acylium Ions Mol Molecular Ion (M+) m/z = 222 Frag Acylium Ion Fragment (Loss of •C₃H₅O₂) Mol->Frag α-Cleavage FragA Isomer A Fragment (2-OCH₃, 5-CH₃) m/z = 149 FragB Isomer B Fragment (4-OCH₃, 2-CH₃) m/z = 149 FragC Isomer C Fragment (2-OCH₃, 4-CH₃) m/z = 149

Caption: Primary fragmentation pathway for the isomeric compounds.

As shown in the diagram, the primary acylium ion fragment for all three isomers will have an m/z of 149. This makes differentiation by this primary fragment alone impossible. Therefore, we must look at subsequent, lower-abundance fragments. For example, the loss of a methyl radical (•CH₃) or carbon monoxide (CO) from the acylium ion may have different propensities depending on the stability of the resulting cation, which is influenced by the substituent positions. However, NMR remains the most definitive technique.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

General Sample Preparation
  • Ensure Purity: Confirm sample purity (>95%) using a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Weigh Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-25 mg for ¹³C NMR. For IR and MS, microgram to low-milligram quantities are sufficient.

  • Solvent Selection: Use a deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆). For IR, samples can be analyzed neat (as a thin film), as a KBr pellet, or in solution. For MS, a volatile solvent compatible with the ionization source is required (e.g., methanol, acetonitrile).

Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Purity 1. Purity Check (TLC/HPLC) Weigh 2. Weigh Sample Purity->Weigh Dissolve 3. Dissolve in Appropriate Solvent Weigh->Dissolve NMR NMR (¹H, ¹³C, COSY) Dissolve->NMR IR FT-IR (ATR or KBr) Dissolve->IR MS Mass Spec (EI or ESI) Dissolve->MS Analyze Compare Spectra vs. Predicted Data NMR->Analyze IR->Analyze MS->Analyze Confirm Confirm Functional Groups (IR, MS) Analyze->Confirm Differentiate Differentiate Isomers (NMR Aromatic Region) Analyze->Differentiate Structure Final Structure Assignment Confirm->Structure Differentiate->Structure

Sources

A Technical Guide to the Patent Landscape and Novelty of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid presents a unique scaffold, combining a substituted aromatic ring with a keto-butanoic acid side chain. This structural motif is of significant interest due to the diverse biological activities exhibited by related compounds. This guide provides a comprehensive analysis of the patent literature surrounding this specific molecule, evaluates its novelty, and presents a comparative overview of synthetic strategies and potential biological applications based on structurally analogous compounds.

I. Patent Landscape Analysis: A Realm of Novelty

A thorough investigation of major patent databases, including Google Patents and Espacenet, reveals a notable absence of direct claims for the specific chemical entity 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid . This suggests a significant "white space" and a potential opportunity for intellectual property protection covering the composition of matter.

While direct patents are not found, the broader patent landscape for related structures provides valuable context. For instance, patents exist for the isomeric compound, 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid, indicating an industrial interest in this class of molecules[1]. Furthermore, a Japanese patent, JP2004182660A, describes a method for producing 4-alkoxyphenyl-4-oxobutyric acids. However, a detailed analysis of this patent does not reveal specific claims covering the 2-methoxy-5-methyl substitution pattern, further strengthening the novelty position of the target compound.

The existence of patents for structurally related but distinct molecules underscores the perceived value of the 4-aryl-4-oxobutanoic acid scaffold in various applications, while highlighting the unique patentability of the specific compound .

II. Comparative Synthesis Strategies: A Predictable Path to a Novel Compound

The synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid has not been explicitly described in the scientific literature. However, the well-established Friedel-Crafts acylation provides a reliable and predictable synthetic route. This reaction, a cornerstone of organic synthesis, involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst[2][3].

A proposed synthetic workflow is detailed below:

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product A 2-Methoxy-5-methylanisole P1 Friedel-Crafts Acylation A->P1 Electrophilic Aromatic Substitution B Succinic Anhydride B->P1 C Aluminum Chloride (AlCl3) C->P1 Lewis Acid Catalyst D Inert Solvent (e.g., Dichloromethane) D->P1 E 4-(2-Methoxy-5-methylphenyl)- 4-oxobutanoic acid P1->E

Caption: Proposed synthesis of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Experimental Protocol: A Template for Synthesis

The following protocol is a detailed, step-by-step methodology for the proposed Friedel-Crafts acylation, based on established procedures for similar compounds[2][4].

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous inert solvent, such as dichloromethane.

  • Acylating Agent Addition: Succinic anhydride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0°C.

  • Aromatic Substrate Addition: 2-Methoxy-5-methylanisole (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Data on Friedel-Crafts Acylation of Related Aryl Compounds

To provide a benchmark for the proposed synthesis, the following table summarizes the reaction conditions and yields for the synthesis of structurally similar 4-aryl-4-oxobutanoic acids.

Aromatic SubstrateAcylating AgentCatalystSolventYield (%)Reference
TolueneSuccinic AnhydrideAlCl₃-~80%[4]
BenzeneSuccinic AnhydrideAlCl₃Benzene~75%[2]
1,3-DifluorobenzeneSuccinic AnhydrideAlCl₃-Not specified[5]

This data suggests that high yields can be expected for the synthesis of the target compound under similar conditions.

III. Potential Biological Activities and Novelty in Application

The novelty of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid extends beyond its composition of matter to its potential applications in drug development. The structural motifs present in the molecule are associated with a wide range of pharmacological activities.

  • Anticancer Potential: The trimethoxyphenyl moiety is a key pharmacophore in many potent cytotoxic agents that interfere with the tubulin-microtubule system, such as colchicine and podophyllotoxin[6]. The presence of a methoxy-methylphenyl group in the target compound suggests a potential for antiproliferative activity. Studies on other methoxy-substituted compounds have demonstrated significant antiproliferative effects against various cancer cell lines[7].

  • Antimicrobial and Anti-inflammatory Properties: Chalcones and other keto-acid derivatives containing methoxy-substituted phenyl rings have been reported to possess antioxidant, antibacterial, and anti-inflammatory properties[8]. Butyric acid and its derivatives are also known to have immunomodulatory and anti-inflammatory effects[9].

  • Metabolic Modulation: Keto-butanoic acid derivatives, such as α-ketobutyrate, are involved in cellular metabolism and can influence fatty acid and pyruvate oxidation[10]. This suggests that the target compound could have applications in metabolic disorders.

The following diagram illustrates the potential biological targets and activities based on the structural components of the target molecule.

G cluster_compound 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid cluster_moieties Structural Moieties cluster_activities Potential Biological Activities Compound Target Compound Moiety1 Methoxy-methylphenyl Group Compound->Moiety1 Moiety2 Keto-butanoic Acid Chain Compound->Moiety2 Activity1 Anticancer (Tubulin Inhibition) Moiety1->Activity1 Associated Activity Activity2 Antimicrobial Moiety1->Activity2 Associated Activity Activity3 Anti-inflammatory Moiety2->Activity3 Associated Activity Activity4 Metabolic Modulation Moiety2->Activity4 Associated Activity

Caption: Potential biological activities based on structural moieties.

IV. Conclusion and Future Directions

The straightforward and predictable synthesis via Friedel-Crafts acylation, coupled with the promising biological activities associated with its structural components, makes this compound an attractive candidate for further investigation. Future research should focus on the synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological properties to unlock its full therapeutic potential.

V. References

  • Copper(II) complexes with 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione were synthesized and characterized. The biological properties were examined against various bacteria and fungi. (Source: MDPI)

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (Source: MDPI)[7]

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (Source: PMC - PubMed Central)[11]

  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. (Source: Benchchem)[2]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (Source: NIH)[6]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (Source: PMC - NIH)[8]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (Source: NIH)[9]

  • Application Note: Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation. (Source: Benchchem)[5]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (Source: ResearchGate)

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - PubChem. (Source: PubChem)[1]

  • 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid - PubChem. (Source: PubChem)

  • Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes. (Source: PubMed)[10]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - BLDpharm. (Source: BLDpharm)

  • 2-Ketobutyric acid (PAMDB000001) - P. aeruginosa Metabolome Database. (Source: P. aeruginosa Metabolome Database)

  • (PDF) Friedel–Crafts - Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. (Source: ResearchGate)

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (Source: PMC - NIH)[3]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (Source: Wikipedia)[4]

  • Oral Administration of a Novel, Synthetic Ketogenic Compound Elevates Blood β-Hydroxybutyrate Levels in Mice in Both Fasted and Fed Conditions. (Source: MDPI)

  • Patent prior art searches. (Source: Preprints.org)

  • FRIEDEL-CRAFT REACTION: A REVIEW. (Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposition. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Essential Risk Assessment

Compounds like (2E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid and 4-(4-Methylphenyl)-4-oxobutanoic acid are classified as irritants.[1][2] Based on these analogs, it is prudent to handle 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid as a substance that may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Therefore, all handling and disposal operations must be predicated on mitigating these potential hazards.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory workers are informed about chemical hazards and protected from exposure.[3][4][5] This includes having a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[5]

Table 1: Summary of Assessed Hazards and Safety Protocols

ParameterGuidelineRationale & Sources
Assumed Hazard Class Irritant (Skin, Eye, Respiratory)Based on structural analogs. Avoids underestimation of risk.[1][2]
Primary Exposure Routes Dermal contact, eye contact, inhalation of dust.Standard routes for solid organic compounds.
Required PPE Nitrile gloves, chemical splash goggles, lab coat.Provides a barrier against skin and eye contact.[6][7][8]
Handling Area Certified Chemical Fume Hood.Minimizes inhalation exposure to dust or aerosols.[9]
Incompatible Materials Strong oxidizing agents, strong bases.Carboxylic acids can react exothermically with bases and may be degraded by strong oxidizers. Avoid co-mingling in waste containers.[10][11]
Primary Disposal Route Collection as hazardous chemical waste for professional disposal.Ensures compliance with EPA regulations and minimizes environmental release.[12][13]

Pre-Disposal Operations: Segregation and Container Management

Proper waste segregation is a critical control point in laboratory safety, preventing dangerous chemical reactions within waste containers. The Environmental Protection Agency (EPA) provides clear guidelines on the management of hazardous waste from its point of generation.[14][15][16]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a container specifically for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid waste. This container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[13]

  • Affix a Hazardous Waste Label: Before any waste is added, the container must be clearly labeled.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid." Avoid using abbreviations or formulas.

    • The accumulation start date (the date the first drop of waste is added).

    • An indication of the hazards (e.g., "Irritant").

  • Segregate Incompatibles: Store the designated waste container away from incompatible materials, particularly bases and strong oxidizing agents.[10][17] Storing waste in secondary containment can prevent the spread of material in case of a leak.[17]

  • Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[13][15] Do not fill the container beyond 75-90% of its capacity to allow for vapor expansion and prevent spills during transport.[10][13]

The Disposal Workflow: A Decision-Based Approach

The primary and most compliant method for disposing of this chemical is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Evaporation in a fume hood is not an acceptable method of disposal for chemical waste.[18]

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_disposal Final Disposition cluster_spill Emergency Spill Response Start Waste Generated (Solid or Solution) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible Waste Container (HDPE) FumeHood->SelectContainer LabelContainer Affix 'Hazardous Waste' Label with Full Chemical Name & Date SelectContainer->LabelContainer Segregate Place Waste in Labeled Container & Keep Closed LabelContainer->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Schedule Schedule Pickup with EHS or Licensed Contractor Store->Schedule Spill Accidental Spill Occurs Contain Contain Spill with Inert Absorbent Spill->Contain Dispose of as Waste Collect Collect Residue into Hazardous Waste Container Contain->Collect Dispose of as Waste Decontaminate Decontaminate Area Collect->Decontaminate Dispose of as Waste Decontaminate->Segregate Dispose of as Waste

Figure 1. Decision workflow for the safe disposal of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, evacuate the area if necessary.

  • Don PPE: Wear appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.[9]

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully transfer the spilled material and any contaminated absorbent into your designated hazardous waste container.[6][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Regulatory Framework: Adherence to National Standards

All hazardous waste disposal activities are governed by federal and state regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste, including its identification, generation, transportation, and disposal.[12][19] Concurrently, OSHA standards ensure worker safety during these operations.[3][20] Adherence to the protocols in this guide and your institution's specific CHP ensures compliance with these critical regulations.

By integrating a deep understanding of the potential hazards with meticulous, compliant procedures, researchers can effectively manage chemical waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Hazardous Waste Manual. The University of Oklahoma Health Sciences Center. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Handle Strong Acids in the Lab. Bitesize Bio (YouTube). [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these safety measures, ensuring a culture of informed caution and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity : May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Expected to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

Given these potential risks, a comprehensive risk assessment is mandatory before commencing any work with this compound. This involves evaluating the specific quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the competency of the personnel involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid. The following PPE is required:

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[3][4]Protects against splashes of solutions or airborne particles that can cause serious eye damage. A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[3]Provides a barrier against skin contact, which can lead to irritation. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.[1]
Body Protection A laboratory coat or a chemical-resistant apron. For larger scale operations, chemical-resistant overalls are advised.[3]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a respirator with an appropriate cartridge for organic acids and vapors should be used.[3][6]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.

Diagram of PPE Ensemble for Handling Solid Compound

PPE_Solid cluster_ppe Required PPE cluster_handler Researcher Handling Solid Goggles Safety Goggles Gloves Nitrile Gloves LabCoat Lab Coat Respirator Respirator (if needed) Researcher Researcher Researcher->Goggles wears Researcher->Gloves wears Researcher->LabCoat wears Researcher->Respirator wears

Caption: Essential PPE for handling powdered 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid.

Safe Handling and Operational Procedures

Adherence to meticulous handling procedures is critical for ensuring both personal safety and the integrity of the compound.

General Handling Precautions
  • Always handle 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols.[7]

  • Ensure adequate ventilation in the work area.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Procedure for Weighing and Dissolving
  • Preparation : Don the required PPE as outlined in Section 2. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing :

    • Use a tared, appropriate container for weighing.

    • Carefully scoop the required amount of the solid compound using a clean spatula. Avoid any actions that could generate dust.

    • Close the stock container immediately after use.

  • Dissolving :

    • Add the solvent to the weighed compound slowly and in a controlled manner.

    • If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Avoid splashing.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

Workflow for Safe Handling

Handling_Workflow Start Start: Prepare for Handling Don_PPE 1. Don Appropriate PPE Start->Don_PPE Prepare_Workspace 2. Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Solid 3. Carefully Weigh Solid Compound Prepare_Workspace->Weigh_Solid Dissolve 4. Dissolve in Solvent Weigh_Solid->Dissolve Label_Solution 5. Label Solution Container Dissolve->Label_Solution End End: Proceed with Experiment Label_Solution->End

Caption: Step-by-step workflow for the safe weighing and dissolving of the compound.

Storage and Disposal Plan

Proper storage and disposal are crucial components of the chemical's lifecycle management to prevent accidents and environmental contamination.

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • The recommended storage temperature is typically between 2-8°C.[1]

Disposal

All waste containing 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste (e.g., contaminated paper towels, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a sealed, chemically compatible, and clearly labeled waste container.

    • Do not dispose of this chemical down the drain.[1][7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of according to local regulations, but it is best practice to collect all rinsates as hazardous waste.[9]

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[7][9]

Disposal Decision Tree

Disposal_Plan Waste_Generated Waste Generated? Is_Solid Is it Solid Waste? Waste_Generated->Is_Solid Yes Is_Liquid Is it Liquid Waste? Is_Solid->Is_Liquid No Solid_Bin Collect in Labeled Solid Hazardous Waste Bin Is_Solid->Solid_Bin Yes Is_Container Is it an Empty Container? Is_Liquid->Is_Container No Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Triple_Rinse Triple Rinse Container Is_Container->Triple_Rinse Yes Contact_EHS Contact EHS for Pickup Solid_Bin->Contact_EHS Liquid_Container->Contact_EHS Collect_Rinseate Collect First Rinseate as Hazardous Waste Triple_Rinse->Collect_Rinseate Dispose_Container Dispose of Rinsed Container per Institutional Policy Collect_Rinseate->Dispose_Container Dispose_Container->Contact_EHS

Caption: Decision-making process for the proper disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill :

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

    • For large spills, contact your institution's EHS team immediately.

    • Prevent the spill from entering drains or waterways.[4]

By adhering to these guidelines, researchers can handle 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for Long-Chain Alpha-Keto Acids.
  • MilliporeSigma. (n.d.). 4'-methoxyacetophenone Safety Data Sheet.
  • MedChemExpress. (n.d.). 2-Oxobutanoic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (2E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid Safety Data Sheet.
  • Chemical Company. (n.d.). 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid Safety Data Sheet.
  • University of Minnesota Extension. (n.d.). Using personal protective equipment on the farm.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment.
  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • Fisher Scientific. (2025). 2-Methoxy-4-methylphenol Safety Data Sheet.
  • Sigma-Aldrich. (2025). 2-Methoxypropene Safety Data Sheet.
  • ChemicalBull Pvt Ltd. (n.d.). Sacubitril calcium Material Safety Data Sheet.
  • Fisher Scientific. (2015). Sodium Hydroxide Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2025). Ethyl 3-methyl-2-oxobutyrate Safety Data Sheet.
  • StatPearls. (2023). Ketoacidosis (Nursing). NCBI Bookshelf.
  • YouTube. (2024). Tutorial 6 Ketoacidosis.
  • ResearchGate. (n.d.). 5 questions with answers in KETO ACIDS | Science topic.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • CymitQuimica. (2024). 4-(mesitylamino)-4-oxobutanoic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). 4-methoxy-4-oxobutanoic acid Material Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.